(2R)-1,2-dimethylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
(2R)-1,2-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTROTPXJOUASG-QYCVXMPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoselective Synthesis of (2R)-1,2-dimethylpiperazine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective pathway for the synthesis of (2R)-1,2-dimethylpiperazine dihydrochloride, a chiral scaffold of significant interest in pharmaceutical research and development. The described methodology commences with the readily available chiral building block, (R)-alanine, and proceeds through a three-step sequence involving cyclodimerization, reduction, and N-methylation, culminating in the formation of the target compound with high enantiopurity. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the rationale behind the chosen synthetic strategy and methodologies.
Introduction: The Significance of Chiral Piperazines
Chiral piperazine derivatives are privileged structural motifs frequently incorporated into a wide array of biologically active molecules and pharmaceutical agents. The conformational rigidity of the piperazine ring, coupled with the stereochemical information imparted by its substituents, allows for precise three-dimensional arrangements that can significantly influence molecular recognition and binding affinity to biological targets. (2R)-1,2-dimethylpiperazine, in particular, presents a valuable chiral scaffold for the development of novel therapeutics, where the stereochemistry at the C2 position can play a crucial role in determining pharmacological activity and selectivity.
This guide focuses on a stereocontrolled synthesis of (2R)-1,2-dimethylpiperazine dihydrochloride, ensuring the retention of the desired chirality from the starting material to the final product. The dihydrochloride salt form is often preferred for its improved solubility and stability, facilitating its use in subsequent applications.
Retrosynthetic Analysis and Strategic Overview
The synthetic approach detailed herein is designed to be efficient and to maintain strict control over the stereochemistry. A retrosynthetic analysis reveals a logical pathway starting from the target molecule and working backward to a simple, commercially available chiral precursor.
The forward synthesis, therefore, involves three key transformations:
-
Cyclodimerization: The synthesis commences with the cyclization of (R)-alanine to form the chiral diketopiperazine intermediate, (3R,6R)-3,6-dimethylpiperazine-2,5-dione. This step establishes the core piperazine ring with the desired stereochemistry at both chiral centers.
-
Reduction: The amide functionalities of the diketopiperazine are then reduced to the corresponding amines to yield (2R,5R)-2,5-dimethylpiperazine. This transformation is critical and must be performed under conditions that do not compromise the stereochemical integrity of the molecule.
-
Selective N-methylation: The final step in generating the free base is the selective methylation of one of the secondary amine groups to introduce the second methyl group at the N1 position, yielding (2R)-1,2-dimethylpiperazine.
-
Salt Formation: The synthesized free base is then converted to its dihydrochloride salt to enhance its stability and solubility.
Detailed Synthesis Pathway and Experimental Protocols
The following sections provide a step-by-step guide to the synthesis of (2R)-1,2-dimethylpiperazine dihydrochloride, including detailed experimental procedures and the rationale behind the choice of reagents and conditions.
Step 1: Synthesis of (3R,6R)-3,6-dimethylpiperazine-2,5-dione
The initial step involves the cyclodimerization of (R)-alanine. A common and effective method for this transformation is the thermal condensation of the amino acid, often in a high-boiling solvent with a catalytic amount of acid.
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-alanine (1.0 eq).
-
Add toluene to the flask to create a suspension.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, (3R,6R)-3,6-dimethylpiperazine-2,5-dione, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold toluene, and dry under vacuum.
Causality and Expertise:
-
Toluene as Solvent: Toluene is an excellent choice as a solvent due to its high boiling point, which provides the necessary energy for the condensation reaction, and its ability to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of another (R)-alanine molecule.
-
Stereochemical Integrity: The cyclodimerization of a single enantiomer of an amino acid, such as (R)-alanine, stereoselectively yields the corresponding (R,R)-diketopiperazine.
Step 2: Reduction of (3R,6R)-3,6-dimethylpiperazine-2,5-dione to (2R,5R)-2,5-dimethylpiperazine
The reduction of the amide groups in the diketopiperazine to amines is a crucial step. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) is typically employed for this transformation.
Experimental Protocol (using Lithium Aluminum Hydride):
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, excess, e.g., 4.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (3R,6R)-3,6-dimethylpiperazine-2,5-dione (1.0 eq) in dry THF to the LiAlH₄ suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (2R,5R)-2,5-dimethylpiperazine. The product can be further purified by distillation or chromatography if necessary.
Trustworthiness and Self-Validation:
-
Anhydrous Conditions: The use of dry solvents and an inert atmosphere is critical as LiAlH₄ reacts violently with water.
-
Careful Quenching: The quenching procedure must be performed slowly and at a low temperature to control the exothermic reaction. The Fieser workup is a well-established and reliable method for safely quenching LiAlH₄ reactions and facilitating the removal of aluminum salts.
-
Stereochemistry: The reduction of the amide to the amine with LiAlH₄ does not affect the stereocenters at C2 and C5, thus preserving the (R,R) configuration.
Step 3: Selective Mono-N-methylation to (2R)-1,2-dimethylpiperazine
The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[1] To achieve selective mono-methylation, the stoichiometry of the reagents must be carefully controlled.
Experimental Protocol:
-
To a round-bottom flask, add (2R,5R)-2,5-dimethylpiperazine (1.0 eq).
-
Add an excess of formic acid (e.g., 5-10 eq).
-
Slowly add a slight excess of aqueous formaldehyde solution (e.g., 1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for several hours. The reaction can be monitored by the cessation of CO₂ evolution and by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Make the solution basic by the careful addition of a strong base, such as sodium hydroxide solution, while cooling in an ice bath.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R)-1,2-dimethylpiperazine.
-
Purify the product by distillation or column chromatography.
Authoritative Grounding and Mechanistic Insight:
-
Mechanism: The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine and carbon dioxide.[2]
-
Selectivity: By using a limited amount of formaldehyde, the reaction can be controlled to favor mono-methylation. The second nitrogen atom is less reactive due to steric hindrance and the electron-donating effect of the first methyl group.
Step 4: Formation of (2R)-1,2-dimethylpiperazine Dihydrochloride
The final step is the conversion of the free base to its dihydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.
Experimental Protocol:
-
Dissolve the purified (2R)-1,2-dimethylpiperazine (1.0 eq) in a suitable solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., HCl in diethyl ether) or concentrated aqueous HCl (at least 2.0 eq) with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2R)-1,2-dimethylpiperazine dihydrochloride.
Data Summary and Characterization
The following table summarizes the expected outcomes for the synthesis of (2R)-1,2-dimethylpiperazine dihydrochloride. The yields are indicative and may vary based on experimental conditions and scale.
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1 | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | (R)-alanine | Toluene, Acetic Acid | 70-85% |
| 2 | (2R,5R)-2,5-dimethylpiperazine | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | LiAlH₄ or BH₃•THF | 60-80% |
| 3 | (2R)-1,2-dimethylpiperazine | (2R,5R)-2,5-dimethylpiperazine | Formaldehyde, Formic Acid | 50-70% |
| 4 | (2R)-1,2-dimethylpiperazine dihydrochloride | (2R)-1,2-dimethylpiperazine | HCl | >95% |
Characterization: The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (e.e.) of the final product.
-
Melting Point Analysis: To assess the purity of the solid products.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and stereoselective method for the preparation of (2R)-1,2-dimethylpiperazine dihydrochloride from the readily available chiral precursor, (R)-alanine. By carefully selecting reagents and controlling reaction conditions, each step is designed to proceed with high efficiency and to preserve the desired stereochemistry. This in-depth guide, complete with experimental protocols and mechanistic insights, serves as a valuable resource for researchers and scientists engaged in the synthesis of chiral piperazine derivatives for applications in drug discovery and development.
References
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Pokorna, B., et al. (2019). Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones. Molecules, 24(12), 2294. [Link]
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Baran, P. S. (2018). Diketopiperazines. Baran Group Meeting. [Link]
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Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. (2018). ResearchGate. [Link]
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Corey, E. J., & Bakshi, R. K. (1987). A new system for catalytic enantioselective reduction of achiral ketones to chiral alcohols. Synthesis of chiral α-hydroxy acids. Journal of the American Chemical Society, 109(25), 7925-7926. [Link]
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Review of Modern Eschweiler–Clarke Methylation Reaction. (2022). Molecules, 27(15), 4935. [Link]
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An In-depth Technical Guide to (2R)-1,2-dimethylpiperazine Dihydrochloride: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Chiral Piperazines in Modern Drug Discovery
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between pharmacophoric elements.[1] The introduction of chirality into the piperazine core, as seen in (2R)-1,2-dimethylpiperazine, offers a sophisticated tool for modulating biological activity, enhancing target selectivity, and optimizing physicochemical characteristics.[2][3] This guide provides a detailed examination of the dihydrochloride salt of the (2R)-1,2-dimethylpiperazine enantiomer, a building block with significant potential in the development of novel therapeutics. As a Senior Application Scientist, the following sections are designed to provide not just data, but a deeper understanding of the causality behind the observed properties and the rationale for the analytical methods presented.
Section 1: Core Physicochemical Characteristics
Understanding the fundamental physicochemical properties of a drug candidate is paramount for successful formulation and development. While specific experimental data for (2R)-1,2-dimethylpiperazine dihydrochloride is not widely published, we can infer and estimate key parameters based on closely related structures and the inherent nature of piperazine derivatives.
Structural and Molecular Information
The structure of (2R)-1,2-dimethylpiperazine features a chiral center at the C2 position of the piperazine ring. The dihydrochloride salt form enhances its aqueous solubility, a desirable trait for many pharmaceutical applications.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ · 2HCl | [5][6] |
| Molecular Weight | 187.11 g/mol | [7] |
| CAS Number | 100735-86-4 (for (2R)-1,2-dimethylpiperazine) | Inferred |
| Appearance | Likely a white to off-white crystalline solid | [8][9] |
Predicted Physicochemical Parameters
The following table summarizes key physicochemical properties. It is important to note that these are largely predicted values or are based on data from similar piperazine derivatives and should be experimentally verified for (2R)-1,2-dimethylpiperazine dihydrochloride.
| Property | Predicted/Estimated Value | Rationale and Scientific Context |
| Melting Point | >300 °C (with decomposition) | Dihydrochloride salts of piperazines typically exhibit high melting points. For example, piperazine dihydrochloride melts at 318-320 °C.[8][9] |
| Solubility | Highly soluble in water. | The dihydrochloride salt form significantly increases aqueous solubility compared to the free base. Piperazine itself is freely soluble in water.[4][10][11] |
| pKa | pKa1: ~5-6, pKa2: ~9-10 | Piperazine has two pKa values corresponding to its two nitrogen atoms.[12] A study on various piperazine derivatives showed pKa values in these ranges, which are influenced by the electronic effects of substituents.[13] The exact values for this specific isomer would require experimental determination. |
| LogP | -1.0 to 0.5 | The LogP value is a measure of lipophilicity. The methyl groups would slightly increase lipophilicity compared to piperazine, but the dihydrochloride salt form would significantly decrease it, leading to a negative or low positive value.[6] |
Section 2: Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure (2R)-1,2-dimethylpiperazine is a critical step in its application. Chiral resolution or asymmetric synthesis methods are typically employed to obtain the desired stereoisomer.[14][15]
General Synthetic Approach
A common strategy for the synthesis of chiral piperazines involves the use of chiral starting materials or chiral catalysts. One potential route could involve the cyclization of a chiral 1,2-diamine precursor.[15] The final step would be the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Importance of Stereochemical Purity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Different enantiomers can exhibit different pharmacological effects, potencies, and toxicities.[2][3] Therefore, ensuring the enantiomeric purity of (2R)-1,2-dimethylpiperazine dihydrochloride is crucial for its use in drug development.
Section 3: Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of (2R)-1,2-dimethylpiperazine dihydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.[16][17]
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure and confirming the presence of the methyl and piperazine ring protons and carbons.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Chromatographic Purity Assessment: A Validated HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of pharmaceutical compounds.[18] The following protocol outlines a general approach that can be adapted and validated for (2R)-1,2-dimethylpiperazine dihydrochloride.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. As (2R)-1,2-dimethylpiperazine dihydrochloride is a polar compound, a polar-modified column or an ion-pairing agent may be necessary for good retention and peak shape.
Step-by-Step Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic amine.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC.
-
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Rationale: Accurate weighing is crucial for quantitative analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.
-
UV Detection: 210 nm. Rationale: Piperazines lack a strong chromophore, so detection at a low UV wavelength is necessary.
-
Gradient Elution: A gradient from low to high percentage of Mobile Phase B is typically used to elute the compound and any impurities. A starting point could be 5% B, ramping to 95% B over 15 minutes.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Self-Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure trustworthy results.
Section 4: Experimental Workflows and Data Visualization
Visualizing experimental workflows can aid in understanding the logical sequence of operations.
Workflow for Physicochemical Property Determination
Caption: Quality control workflow for batch release.
Section 5: Conclusion and Future Perspectives
(2R)-1,2-dimethylpiperazine dihydrochloride represents a valuable chiral building block for drug discovery. Its physicochemical properties, particularly its aqueous solubility and basic nature, make it an attractive scaffold for incorporation into a wide range of potential therapeutics. The analytical methodologies outlined in this guide provide a framework for ensuring the quality and consistency of this important compound. Further experimental investigation is warranted to definitively establish its physicochemical profile and to explore its full potential in the development of next-generation pharmaceuticals.
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylpiperazine. Retrieved from [Link]
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PubChem. (n.d.). (2R,5R)-2,5-Dimethyl-piperazine dihydrochloride. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Retrieved from [Link]
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ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
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University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
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ACS Publications. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Retrieved from [Link]
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The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
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DigitalCommons@TMC. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
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PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
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IUCr. (n.d.). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Retrieved from [Link]
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Foreword: The Strategic Imperative of Chirality in Modern Drug Discovery
An In-Depth Technical Guide to the Molecular Structure of (2R)-1,2-dimethylpiperazine Dihydrochloride
In the landscape of contemporary medicinal chemistry, the piperazine scaffold is a privileged structure, a cornerstone in the design of a multitude of therapeutic agents.[1][2] Its prevalence, however, often belies a critical element of molecular complexity: chirality. The introduction of a stereocenter into the piperazine ring is not a trivial modification; it is a strategic decision that profoundly influences a molecule's pharmacological identity.[3][4] A chiral molecule and its non-superimposable mirror image, or enantiomer, can exhibit vastly different potency, selectivity, metabolic profiles, and toxicity.[5]
This guide focuses on a specific chiral entity: (2R)-1,2-dimethylpiperazine dihydrochloride. The "(2R)" designation defines the absolute configuration at the C2 carbon, creating a unique three-dimensional architecture. Understanding this architecture is paramount for researchers in drug development, as it dictates how the molecule interacts with its biological targets, which are themselves chiral. This document provides an in-depth analysis of the molecular structure of (2R)-1,2-dimethylpiperazine dihydrochloride, grounded in the principles of stereoselective synthesis, conformational analysis, and advanced spectroscopic characterization. We will explore not just the "what" of its structure, but the "why" behind its preferred conformations and the experimental methodologies used to validate them.
Stereoselective Synthesis: From Chiral Pool to Final Product
The synthesis of an enantiomerically pure compound such as (2R)-1,2-dimethylpiperazine is a deliberate process that must control the formation of the chiral center. Simply producing a racemic mixture (an equal mix of (R) and (S) enantiomers) is often inefficient, as one enantiomer may be inactive or even detrimental.[5] Therefore, a robust stereoselective synthesis is the foundational step in its characterization and application.
A scientifically sound and field-proven approach begins with a readily available, enantiopure starting material—a strategy known as a "chiral pool" synthesis. Alanine, a natural amino acid, serves as an excellent starting point for generating the required (R)-configured chiral center.
Causality of the Synthetic Strategy
The chosen synthetic pathway is designed around several key principles:
-
Stereochemical Integrity: The primary objective is to transfer the chirality of the starting material, (R)-Alanine, to the final piperazine product with minimal or no loss of enantiomeric purity (epimerization).
-
Orthogonal Protection: The use of distinct protecting groups (e.g., Boc and Cbz) for the two nitrogen atoms of the intermediate diamine allows for selective manipulation and cyclization, preventing unwanted side reactions.[6]
-
Robust Cyclization: The intramolecular nucleophilic substitution to form the six-membered piperazine ring is a reliable and high-yielding transformation.
-
Final Salt Formation: Conversion to the dihydrochloride salt is a critical final step. The salt form typically enhances stability, crystallinity, and aqueous solubility, which are highly desirable properties for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, multi-step synthesis for (2R)-1,2-dimethylpiperazine, culminating in its conversion to the dihydrochloride salt. It is synthesized from established chemical transformations for creating chiral diamines and subsequent cyclization.[1][6]
Step 1: Synthesis of N-protected (R)-1,2-diaminopropane
-
Starting Material: (R)-Alanine.
-
Reduction: The carboxylic acid of (R)-Alanine is reduced to a primary alcohol using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as Tetrahydrofuran (THF) to yield (R)-2-aminopropan-1-ol.
-
Amine Protection: The primary amine is protected with a suitable protecting group, for example, a benzyloxycarbonyl group (Cbz), by reacting it with benzyl chloroformate.
-
Hydroxyl Activation: The primary alcohol is converted into a good leaving group, typically by mesylation or tosylation.
-
Azide Displacement: The activated alcohol is displaced with an azide (e.g., sodium azide) via an Sₙ2 reaction. This reaction inverts the stereocenter if it were chiral, but in this case, it adds a nitrogen precursor to a non-chiral carbon.
-
Azide Reduction & Second Protection: The azide is reduced to a primary amine (e.g., by catalytic hydrogenation), which is then protected with an orthogonal protecting group, such as a tert-butoxycarbonyl group (Boc), yielding a differentially protected (R)-1,2-diaminopropane.
Step 2: Cyclization to form the Piperazine Ring
-
Deprotection: The Cbz group is selectively removed via hydrogenolysis.
-
Alkylation & Cyclization: The resulting free amine is reacted with a two-carbon electrophile that can subsequently cyclize. A common method is to use an activated ethylene equivalent. An intramolecular aza-Michael addition or similar cyclization strategy is employed to form the piperazine ring.[6]
Step 3: N-Methylation and Deprotection
-
N-Methylation: The secondary amine at the N1 position is methylated using a standard procedure like the Eschweiler-Clarke reaction (using formic acid and formaldehyde).[7]
-
Final Deprotection: The remaining Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane).
Step 4: Dihydrochloride Salt Formation
-
Protonation: The final free base, (2R)-1,2-dimethylpiperazine, is dissolved in a suitable solvent like diethyl ether or isopropanol.
-
Precipitation: Two equivalents of hydrochloric acid (often as a solution in an organic solvent) are added. The (2R)-1,2-dimethylpiperazine dihydrochloride salt precipitates out of the solution.
-
Isolation: The solid product is collected by filtration, washed with a cold solvent, and dried under a vacuum to yield the final product.
Visualization of the Synthetic Workflow
Caption: Generalized workflow for the stereoselective synthesis.
Elucidation of the Molecular Structure
The definitive structure of (2R)-1,2-dimethylpiperazine dihydrochloride is a composite of its connectivity, stereochemistry, and preferred three-dimensional conformation. A combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling provides a comprehensive understanding.
Conformational Analysis: The Dominance of the Chair Form
Like cyclohexane, the six-membered piperazine ring is not planar. It adopts puckered conformations to minimize angle and torsional strain. The two primary conformations are the "chair" and the "boat".[8][9]
-
Chair Conformation: This is the most stable and thermodynamically preferred conformation for piperazine and its derivatives.[9] In this arrangement, all carbon-carbon bonds are staggered, minimizing torsional strain. Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
Boat Conformation: This is a higher-energy, more flexible conformation. It is generally considered a transition state between chair forms and is significantly less populated at equilibrium unless specific structural constraints, such as metal coordination, are present.[8]
For (2R)-1,2-dimethylpiperazine, the bulky methyl groups create steric hindrance. To minimize 1,3-diaxial interactions (steric clash between axial substituents), the ring will overwhelmingly adopt a chair conformation where the methyl groups occupy the more spacious equatorial positions. X-ray crystallography on related chiral piperazines confirms this preference.[10][11]
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Unraveling the Enigmatic Mechanism of Action of (2R)-1,2-dimethylpiperazine dihydrochloride: A Technical Guide for Researchers
Abstract
(2R)-1,2-dimethylpiperazine dihydrochloride is a chiral derivative of piperazine, a core scaffold in a multitude of centrally active pharmaceuticals. While the precise mechanism of action for this specific compound remains to be fully elucidated in publicly available literature, its structural similarity to a vast library of pharmacologically active agents allows for the formulation of a robust, testable hypothesis regarding its biological activity. This technical guide synthesizes the known pharmacology of piperazine derivatives to propose a putative mechanism of action for (2R)-1,2-dimethylpiperazine dihydrochloride, focusing on its potential interactions with monoaminergic systems. Furthermore, we provide a comprehensive framework of experimental protocols to systematically investigate and validate these hypotheses, empowering researchers to unravel the therapeutic potential of this intriguing molecule.
Introduction: The Piperazine Scaffold - A Privileged Motif in Neuropharmacology
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its conformational flexibility, make it an ideal building block for molecules designed to interact with biological targets within the central nervous system (CNS).[3] A minor modification to the substitution pattern on the piperazine nucleus can lead to significant changes in pharmacological activity, giving rise to a diverse array of drugs with antipsychotic, antidepressant, and anxiolytic properties.[1][2][4]
(2R)-1,2-dimethylpiperazine dihydrochloride presents a structurally simple yet stereochemically defined iteration of this important pharmacophore. The presence of two methyl groups on adjacent carbon and nitrogen atoms introduces chirality, a critical factor that can profoundly influence biological activity and receptor interaction.[2] This guide will explore the potential mechanistic pathways through which this compound may exert its effects, drawing upon the extensive knowledge of related piperazine-containing molecules.
Proposed Putative Mechanism of Action: A Focus on Monoaminergic Modulation
Based on the vast body of literature surrounding piperazine derivatives, it is highly probable that (2R)-1,2-dimethylpiperazine dihydrochloride interacts with one or more components of the monoaminergic neurotransmitter systems, namely dopamine, serotonin, and norepinephrine.[4] The simple alkyl substitutions suggest that it may not possess the high-affinity, selective profiles of more complex arylpiperazines; however, it could function as a modulator of multiple targets.
Potential Interaction with Dopamine Receptors
Numerous piperazine-containing compounds exhibit significant affinity for dopamine D2 and D3 receptors.[5][6][7] These receptors are pivotal in regulating mood, cognition, and motor control, and are primary targets for antipsychotic medications. It is conceivable that (2R)-1,2-dimethylpiperazine dihydrochloride could act as a ligand at these receptors. The nature of this interaction (agonist, antagonist, or partial agonist) would be a key determinant of its overall pharmacological effect.
Potential Interaction with Serotonin Receptors
The serotonergic system is another prominent target for piperazine derivatives, with many compounds showing high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[8][9][10][11] Modulation of these receptors is central to the therapeutic effects of many antidepressants and anxiolytics. The structural features of (2R)-1,2-dimethylpiperazine dihydrochloride could allow it to bind to one or more of these serotonin receptors, potentially influencing downstream signaling cascades.
Potential Interaction with Opioid Receptors
While less common for simple alkylpiperazines, some piperazine derivatives have been shown to interact with opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[12][13][14][15] This interaction can lead to analgesic effects. Given that some dimethylpiperazine derivatives are intermediates in the synthesis of delta-opioid receptor ligands, this potential target should not be dismissed.
The following diagram illustrates the potential multi-target engagement of (2R)-1,2-dimethylpiperazine dihydrochloride within the CNS.
Caption: Putative multi-target mechanism of (2R)-1,2-dimethylpiperazine dihydrochloride.
A Framework for Experimental Validation
To transition from a putative to a confirmed mechanism of action, a systematic and multi-faceted experimental approach is essential. The following protocols provide a self-validating system to comprehensively characterize the pharmacological profile of (2R)-1,2-dimethylpiperazine dihydrochloride.
Primary Target Identification: Radioligand Binding Assays
The initial step is to determine the binding affinity of the compound for a panel of CNS receptors and transporters.[16]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A, MOR, DOR, KOR) or from rodent brain tissue.
-
Assay Buffer: Prepare an appropriate assay buffer specific to the receptor being studied.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of (2R)-1,2-dimethylpiperazine dihydrochloride.
-
Separation: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Table 1: Representative Binding Affinities (Ki, nM) of Various Piperazine Derivatives at Key CNS Receptors
| Compound | D2 Receptor | 5-HT1A Receptor | 5-HT2A Receptor | Reference |
| Clozapine | 160 | 13 | 12 | [2] |
| Olanzapine | 11 | 31 | 4 | [1] |
| Aripiprazole | 0.34 | 4.4 | 3.4 | [1] |
| Buspirone | 400 | 14 | >10,000 | [2] |
| (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) | - | 0.6 | - | [8] |
| Compound 6a (a N-phenylpiperazine analog) | >1000 | 199 | - | [6][17] |
This table provides examples of the diverse receptor binding profiles of piperazine derivatives and serves as a reference for interpreting new data.
Functional Activity Determination: In Vitro Functional Assays
Once binding affinity is established, it is crucial to determine the functional consequence of this binding (i.e., whether the compound acts as an agonist, antagonist, or partial agonist).[18][19]
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., [³⁵S]GTPγS Binding Assay)
-
Membrane Preparation: Use the same membrane preparations as in the binding assays.
-
Assay Buffer: Prepare a buffer containing GDP and [³⁵S]GTPγS.
-
Incubation: Incubate the membranes with varying concentrations of (2R)-1,2-dimethylpiperazine dihydrochloride in the presence of [³⁵S]GTPγS. For antagonist testing, incubate with a fixed concentration of a known agonist.
-
Separation and Quantification: Separate bound and free [³⁵S]GTPγS by filtration and quantify using scintillation counting.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 (for agonists) or the IC50 and Schild analysis (for antagonists).
The following workflow diagram illustrates the process of moving from target identification to functional characterization.
Caption: Experimental workflow for elucidating the mechanism of action.
In Vivo Target Engagement and Behavioral Assays
Following in vitro characterization, in vivo studies are necessary to confirm target engagement in a living system and to assess the behavioral consequences.[20]
Example In Vivo Assays:
-
Microdialysis: To measure changes in neurotransmitter levels in specific brain regions following compound administration.
-
Receptor Occupancy Studies: Using PET or ex vivo binding to determine the extent of receptor binding at different doses.
-
Behavioral Models:
-
Locomotor Activity: To assess stimulant or sedative effects.
-
Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like activity.
-
Elevated Plus Maze / Light-Dark Box: To assess potential anxiolytic or anxiogenic effects.
-
Conclusion and Future Directions
While the precise mechanism of action of (2R)-1,2-dimethylpiperazine dihydrochloride is not yet defined, its chemical structure strongly suggests activity within the monoaminergic systems of the central nervous system. This guide provides a scientifically grounded, putative mechanism of action and a comprehensive experimental framework for its validation. By systematically applying the outlined protocols, researchers can effectively determine the molecular targets, functional activity, and potential therapeutic applications of this and other novel piperazine derivatives. The elucidation of its mechanism will not only contribute to our understanding of neuropharmacology but may also pave the way for the development of new therapeutics for neurological and psychiatric disorders.
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(2R)-1,2-Dimethylpiperazine Dihydrochloride: A Technical Guide to a Chiral Scaffold with Latent Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-1,2-Dimethylpiperazine dihydrochloride, a chiral derivative of the ubiquitous piperazine heterocycle, represents a key building block in modern medicinal chemistry. While direct and extensive biological profiling of this specific molecule remains limited in publicly accessible literature, its structural attributes, particularly its stereochemistry, position it as a high-value scaffold for the development of novel therapeutics. This technical guide delves into the latent biological potential of (2R)-1,2-dimethylpiperazine dihydrochloride by examining the well-established pharmacological significance of the piperazine core, the critical role of chirality in drug-receptor interactions, and the documented activities of its close structural analogs. Furthermore, this document provides a comprehensive, experience-driven framework for the systematic biological evaluation of this compound, from initial in-vitro screening to potential in-vivo efficacy studies.
The Piperazine Moiety: A Cornerstone of Modern Therapeutics
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its presence in a vast array of approved drugs is a testament to its favorable physicochemical properties, including high aqueous solubility and the ability to be readily functionalized at the nitrogen atoms.[1] This allows for the precise tuning of pharmacokinetic and pharmacodynamic profiles. Piperazine derivatives have demonstrated a broad spectrum of biological activities, targeting a multitude of receptors and enzymes.[1] Notable therapeutic areas where the piperazine scaffold has been successfully employed include:
-
Central Nervous System (CNS) Disorders: As antipsychotics, antidepressants, and anxiolytics.[1]
-
Oncology: In the development of anticancer agents.[1]
-
Infectious Diseases: As antiviral, antibacterial, and antifungal agents.[1]
-
Cardiovascular Diseases: Including antianginal agents.[1]
-
Inflammatory Conditions: As anti-inflammatory agents.[1]
The versatility of the piperazine core makes any novel derivative, such as (2R)-1,2-dimethylpiperazine dihydrochloride, a compound of significant interest for further investigation.
The Imperative of Chirality: The Significance of the (2R) Configuration
The introduction of a chiral center at the 2-position of the piperazine ring, as in (2R)-1,2-dimethylpiperazine, adds a critical dimension to its potential biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, potencies, and toxicity profiles. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.
The (2R) configuration of this molecule dictates a specific spatial arrangement of the methyl group, which can profoundly influence its binding to a chiral biological target, such as a receptor binding pocket or an enzyme's active site. This can lead to:
-
Enhanced Potency: One enantiomer may fit more snugly into the target site, leading to a stronger interaction and higher efficacy.
-
Improved Selectivity: The specific stereochemistry may favor binding to one receptor subtype over others, reducing off-target effects.
-
Differential Metabolism: The metabolic enzymes in the body are also chiral and may process one enantiomer more rapidly than the other, affecting the drug's half-life and overall exposure.
Therefore, the investigation of (2R)-1,2-dimethylpiperazine dihydrochloride must be approached with a keen understanding of its specific stereochemistry, as its biological properties are likely to be distinct from its (2S) enantiomer or the racemic mixture.
Biological Activities of Structurally Related Dimethylpiperazine Derivatives: A Window into Potential Applications
While direct biological data for (2R)-1,2-dimethylpiperazine dihydrochloride is not extensively documented, the activities of its close structural analogs provide valuable insights into its potential therapeutic applications.
Central Nervous System (CNS) Activity
The piperazine scaffold is a well-known pharmacophore for CNS-active compounds. A study on a related compound, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, suggested through molecular docking analysis its potential for the treatment of neurodegenerative disorders like Parkinson's, schizophrenia, and Alzheimer's disease.[2] Furthermore, a related compound, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, serves as a crucial intermediate in the synthesis of potent and selective delta-opioid receptor ligands, highlighting a potential role in pain management.[3]
Anti-inflammatory and Immunomodulatory Potential
Piperazine derivatives have been investigated for their anti-inflammatory properties. For instance, certain substituted 2,5-dimethylpiperazine derivatives have been patented as potent and selective antagonists of the CCR1 receptor.[4] The CCR1 receptor plays a role in the migration and activation of inflammatory cells, suggesting that compounds based on the (2R)-1,2-dimethylpiperazine scaffold could be explored for the treatment of inflammatory and autoimmune diseases.
(2R)-1,2-Dimethylpiperazine Dihydrochloride as a Synthetic Intermediate
Beyond its potential intrinsic biological activity, (2R)-1,2-dimethylpiperazine dihydrochloride is a valuable chiral building block in organic synthesis. Its two distinct nitrogen atoms allow for selective functionalization, enabling the construction of more complex molecules with tailored pharmacological profiles. Its availability as a specific enantiomer is particularly advantageous for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[5][6]
A Proposed Framework for the Biological Evaluation of (2R)-1,2-Dimethylpiperazine Dihydrochloride
Given the lack of extensive public data, a systematic and logical approach is required to elucidate the biological activity of (2R)-1,2-dimethylpiperazine dihydrochloride. The following experimental workflow is proposed, grounded in the principles of drug discovery and tailored to the potential activities suggested by its structure and the activities of its analogs.
Initial In-Vitro Profiling: A Broad-Based Screening Approach
The initial step is to perform a broad in-vitro screening to identify potential biological targets. This approach maximizes the chances of discovering novel activities.
Experimental Protocol: Broad-Panel Receptor and Enzyme Screening
-
Compound Preparation: Prepare a stock solution of (2R)-1,2-dimethylpiperazine dihydrochloride in a suitable solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 10 mM).
-
Assay Panel Selection: Utilize a commercial or in-house broad-panel screening service that includes a diverse range of targets, with a focus on:
-
GPCRs: A comprehensive panel of G-protein coupled receptors, with particular emphasis on opioid, dopamine, and serotonin receptor subtypes.
-
Ion Channels: Key voltage-gated and ligand-gated ion channels.
-
Kinases: A representative panel of protein kinases.
-
Other Enzymes: Including but not limited to phosphodiesterases, proteases, and histone deacetylases.
-
-
Primary Screen: Perform a single-point concentration screen (e.g., at 10 µM) to identify initial "hits" (e.g., >50% inhibition or activation).
-
Data Analysis: Analyze the screening data to identify statistically significant interactions.
Causality and Self-Validation: This broad screening approach is self-validating in that any positive "hits" are immediately indicative of a potential biological interaction. The causality lies in the direct measurement of the compound's effect on a specific biological target.
Diagram: Initial In-Vitro Screening Workflow
Caption: Workflow for the initial broad-panel in-vitro screening of (2R)-1,2-dimethylpiperazine dihydrochloride.
Dose-Response Studies and Selectivity Profiling
For any confirmed "hits" from the primary screen, the next step is to determine the potency and selectivity of the compound.
Experimental Protocol: IC50/EC50 Determination and Selectivity Assays
-
Dose-Response Curves: For each validated "hit," perform a dose-response study with a serial dilution of the compound (e.g., 10-point, half-log dilutions starting from 100 µM).
-
IC50/EC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from the dose-response curves using non-linear regression analysis.
-
Selectivity Profiling: If the primary target has closely related subtypes (e.g., different opioid or serotonin receptor subtypes), perform assays against these related targets to determine the selectivity profile of the compound.
Causality and Self-Validation: The generation of a dose-response curve is a fundamental principle of pharmacology and provides a quantitative measure of a compound's potency. A steep and reproducible curve validates the biological activity. Selectivity profiling further validates the specificity of the interaction.
In-Vivo Proof-of-Concept Studies
Based on the in-vitro profile, appropriate in-vivo models can be selected to assess the compound's efficacy and preliminary safety. For example, if the compound shows potent and selective activity at the delta-opioid receptor, a rodent model of pain would be appropriate.
Experimental Protocol: In-Vivo Efficacy in a Relevant Animal Model (Example: Hot Plate Test for Analgesia)
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the testing environment for at least 3 days.
-
Compound Administration: Administer (2R)-1,2-dimethylpiperazine dihydrochloride via an appropriate route (e.g., intraperitoneal injection) at various doses, including a vehicle control.
-
Hot Plate Test: At a predetermined time post-administration (e.g., 30 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Data Analysis: Compare the response latencies between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Causality and Self-Validation: A statistically significant increase in response latency in the compound-treated group compared to the vehicle control would provide in-vivo evidence of an analgesic effect. The inclusion of a positive control (e.g., morphine) would further validate the experimental setup.
Diagram: Integrated Drug Discovery Cascade
Caption: A logical workflow for the biological evaluation of a novel chemical entity.
Quantitative Data Summary (Hypothetical)
As no direct experimental data is publicly available, the following table is presented as a template for summarizing potential findings from the proposed experimental workflow.
| Assay Type | Target | Result (Hypothetical) |
| Primary Screen | Delta-Opioid Receptor | 85% Inhibition @ 10 µM |
| Dose-Response | Delta-Opioid Receptor | IC50 = 500 nM |
| Selectivity | Mu-Opioid Receptor | IC50 > 10 µM |
| Selectivity | Kappa-Opioid Receptor | IC50 > 10 µM |
| In-Vivo Efficacy | Hot Plate Test | 50% increase in latency @ 10 mg/kg |
Conclusion
(2R)-1,2-Dimethylpiperazine dihydrochloride stands as a chiral scaffold of considerable interest for drug discovery. While its own biological activity awaits thorough investigation, the well-documented and diverse pharmacology of the piperazine nucleus, coupled with the critical influence of its (2R) stereochemistry, strongly suggests a high potential for this molecule to serve as a foundation for novel therapeutics. The systematic evaluation framework proposed in this guide provides a clear and robust pathway for elucidating its biological properties and unlocking its therapeutic potential. Researchers and drug development professionals are encouraged to view this compound not just as a synthetic intermediate, but as a potential starting point for the development of next-generation medicines.
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Unlocking the Therapeutic Potential of (2R)-1,2-dimethylpiperazine dihydrochloride: A Technical Guide to Target Identification and Validation
Foreword: From Privileged Scaffold to Precision Therapeutics
The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to modulate pharmacokinetic profiles, contribute to its versatility.[1] Piperazine derivatives have demonstrated a broad spectrum of biological activities, with notable applications in oncology and neuroscience.[3][4] This guide focuses on a specific, yet under-explored derivative, (2R)-1,2-dimethylpiperazine dihydrochloride. Due to the limited specific data on this compound, this document serves as a strategic roadmap for researchers and drug development professionals to systematically uncover and validate its potential therapeutic targets. We will proceed from a hypothesis-driven approach, leveraging the known pharmacology of related piperazine compounds, to detailed, actionable protocols for target identification and validation.
Section 1: The Piperazine Landscape: Hypothesizing Therapeutic Arenas
The therapeutic potential of a novel piperazine derivative can be inferred from the well-established activities of its chemical relatives. This allows us to formulate initial hypotheses and design a focused screening strategy.
Central Nervous System (CNS) Disorders: Modulating Neurotransmission
Piperazine derivatives are renowned for their activity within the central nervous system, primarily through the modulation of the monoamine pathways.[4] Many act as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, making them attractive for treating conditions like schizophrenia, depression, and anxiety.[5][6][7]
-
Hypothesized CNS Targets: Based on this precedent, (2R)-1,2-dimethylpiperazine dihydrochloride is a candidate for modulating neurotransmitter systems. Key targets for initial investigation would include:
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT7): These receptors are pivotal in mood and anxiety regulation.[8][9]
-
Dopamine Receptors (e.g., D2, D3): These are established targets for antipsychotic medications.[6]
-
Sigma Receptors (σ1R): These receptors are implicated in neuroprotection and may play a role in neurodegenerative diseases.[10]
-
Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6): Some piperazine derivatives have been shown to activate TRPC6, suggesting a potential role in treating synaptic deficiencies, for instance in Alzheimer's disease.[11]
-
Oncology: Targeting Cellular Proliferation and Survival
A significant number of piperazine-containing compounds exhibit potent anticancer activity.[1] Their mechanisms often involve the inhibition of key enzymes that regulate cell growth and survival.
-
Hypothesized Oncology Targets: The structural features of (2R)-1,2-dimethylpiperazine dihydrochloride suggest it may interact with intracellular signaling nodes critical for cancer progression. Prime candidates for investigation include:
-
Tyrosine Kinases: Many piperazine derivatives function as tyrosine kinase inhibitors, such as Imatinib, which targets ABL, c-KIT, and PDGFR.[2][3]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by piperazine-containing molecules can lead to cell cycle arrest.[12]
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade often dysregulated in cancer, and some piperazine derivatives have been shown to modulate its components.[13]
-
Section 2: The Hunt for the Target: Experimental Workflows for Target Deconvolution
With our initial hypotheses in place, the next crucial step is to empirically identify the direct molecular targets of (2R)-1,2-dimethylpiperazine dihydrochloride. This section provides detailed protocols for two powerful and complementary approaches: a label-free method (DARTS) and an affinity-based method (Affinity Purification-Mass Spectrometry).
Experimental Workflow Overview
The following diagram illustrates the overall workflow for identifying and validating the therapeutic targets of a novel small molecule like (2R)-1,2-dimethylpiperazine dihydrochloride.
Caption: High-level workflow for target identification and validation.
Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is predicated on the principle that the binding of a small molecule to its protein target can stabilize the protein's structure, thereby rendering it more resistant to proteolysis.[14] A key advantage of DARTS is that it does not require chemical modification of the compound of interest.[15]
Detailed Protocol for DARTS:
-
Lysate Preparation:
-
Grow cultured cells (e.g., a relevant cancer cell line or neuronal cell line) to approximately 80-85% confluency.[14]
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).[16]
-
Lyse the cells in a suitable lysis buffer on ice.[14]
-
Clarify the lysate by centrifugation to pellet cellular debris.[16]
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).[17]
-
-
Compound Incubation:
-
Aliquot the cell lysate into equal volumes.
-
Treat the aliquots with varying concentrations of (2R)-1,2-dimethylpiperazine dihydrochloride or a vehicle control (e.g., DMSO).
-
Incubate at room temperature with gentle shaking to allow for compound-protein binding.[18]
-
-
Protease Digestion:
-
To each aliquot, add a specific concentration of a protease (e.g., trypsin, thermolysin). The choice of protease and its concentration may require optimization.[18]
-
Incubate for a defined period at room temperature to allow for digestion.[17]
-
Stop the digestion by adding a protease inhibitor cocktail.[17]
-
-
Analysis by SDS-PAGE and Mass Spectrometry:
-
Analyze the digested samples by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie blue or silver stain).
-
Look for protein bands that are more intense in the compound-treated lanes compared to the vehicle control, as these represent proteins protected from digestion.
-
Excise these bands and identify the proteins using mass spectrometry.
-
Data Interpretation: Proteins that consistently show increased stability in the presence of the compound are considered potential targets.
Affinity-Based Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)
This technique involves immobilizing a modified version of the small molecule on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[19]
Detailed Protocol for AP-MS:
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of (2R)-1,2-dimethylpiperazine with a linker and a biotin tag. It is crucial to design the linker attachment point to minimize disruption of the compound's binding to its target.
-
A control probe, ideally a structurally similar but biologically inactive analog, should also be synthesized.
-
-
Immobilization of the Probe:
-
Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.
-
-
Affinity Purification:
-
Prepare cell lysate as described in the DARTS protocol.
-
Incubate the cell lysate with the probe-immobilized beads. Also, incubate lysate with beads coupled to the control probe and with uncoupled beads to control for non-specific binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins, for example, by competing with an excess of the free, non-biotinylated (2R)-1,2-dimethylpiperazine dihydrochloride.[15]
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE or directly digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[20]
-
Data Interpretation: Proteins that are significantly enriched in the eluate from the active probe compared to the control probes are considered high-confidence targets.
| Method | Advantages | Disadvantages |
| DARTS | Label-free (no compound modification needed)[15] | May not be suitable for all protein targets; requires careful optimization of protease conditions. |
| AP-MS | Can be highly specific; allows for the identification of binding partners in a complex mixture.[19] | Requires chemical synthesis of a tagged probe, which may alter the compound's activity.[21] |
Section 3: Validating Putative Targets and Elucidating Mechanism of Action
Once a list of potential targets is generated, the next phase involves validating these interactions and understanding their functional consequences.
Biochemical and Cellular Validation of Targets
-
Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to confirm a direct interaction between the compound and the purified target protein and to determine the binding affinity.
-
Enzyme Activity Assays: If the identified target is an enzyme (e.g., a kinase), its activity should be measured in the presence and absence of the compound to determine if the compound acts as an inhibitor or an activator.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells by measuring the change in the thermal stability of the target protein upon compound binding.
Deconvoluting Signaling Pathways
Understanding how the interaction between (2R)-1,2-dimethylpiperazine dihydrochloride and its target affects cellular signaling is key to elucidating its mechanism of action.
Example Signaling Pathway: GPCR Modulation in the CNS
Many arylpiperazines are known to interact with aminergic GPCRs.[6] If a serotonin receptor, such as the 5-HT1A receptor, is identified as a target, the following downstream signaling events should be investigated:
Caption: Hypothesized signaling pathway for a GPCR target.
Experimental Validation of Pathway Modulation:
-
cAMP Assays: Measure intracellular cyclic AMP levels in cells expressing the target receptor after treatment with the compound.
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins, such as ERK, Akt, or CREB, to determine which pathways are activated or inhibited.
-
Reporter Gene Assays: Use a reporter gene under the control of a response element (e.g., CRE-luciferase) to measure the transcriptional activity of a specific pathway.
Example Signaling Pathway: Kinase Inhibition in Oncology
If a tyrosine kinase is identified as a target, the focus will be on its downstream phosphorylation cascade.
Caption: Hypothesized signaling pathway for a kinase target.
Experimental Validation of Kinase Inhibition:
-
In Vitro Kinase Assays: Use purified kinase and substrate to directly measure the inhibitory activity of the compound.
-
Phosphoproteomics: Employ mass spectrometry-based phosphoproteomics to get a global view of the changes in protein phosphorylation in cells treated with the compound.
-
Cell Viability and Apoptosis Assays: In relevant cancer cell lines, assess the effect of the compound on cell proliferation, viability (e.g., using MTT or CellTiter-Glo assays), and apoptosis (e.g., by measuring caspase activity or using Annexin V staining).
Section 4: Advancing to Preclinical Models
Once a target is validated and the mechanism of action is partially elucidated, the therapeutic potential of (2R)-1,2-dimethylpiperazine dihydrochloride must be assessed in disease-relevant in vivo models.
-
For CNS Indications: Animal models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), or neurodegeneration (e.g., transgenic mouse models of Alzheimer's disease) would be appropriate.
-
For Oncology Indications: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for evaluating the in vivo efficacy of potential anticancer drugs.
Pharmacokinetic and toxicological studies will also be essential at this stage to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to establish a safety profile.
Conclusion: A Path Forward
While the specific therapeutic targets of (2R)-1,2-dimethylpiperazine dihydrochloride are yet to be fully elucidated, its chemical structure places it in a class of compounds with a rich history of therapeutic success. The systematic approach outlined in this guide, from hypothesis generation based on established pharmacology to rigorous experimental target identification and validation, provides a clear and actionable path for unlocking the full therapeutic potential of this promising molecule. The combination of unbiased, proteome-wide screening methods with focused biochemical and cell-based assays will be instrumental in defining its mechanism of action and identifying the patient populations most likely to benefit from its therapeutic effects.
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Pai, M. Y., Lomenick, B., Hwang, H., & Huang, J. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in molecular biology (Clifton, N.J.), 1263, 289–301. [Link]
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- Szatmári, I., & Fülöp, F. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(19), 6825.
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- Karcz, T., & Kuder, K. J. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(20), 2963-2977.
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- Leopoldo, M., & Lacivita, E. (2018). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Journal of medicinal chemistry, 61(15), 6449-6475.
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- Figueroa, N. E., & Gámez-Arjona, F. M. (2021). Affinity Purification Protocol Starting with a Small Molecule as Bait. In Plant Metabolomics (pp. 11-21). Humana, New York, NY.
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- de Oliveira, R. S., & de Freitas, R. M. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazin-1-yl) ethyl acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 21(6), 541-550.
- Li, Y., & Chen, Y. (2026). Research Progress on the Application of Mass Spectrometry Imaging Technology in Cerebral Disease. Molecules, 31(2), 245.
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Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Development
An In-Depth Technical Guide to (2R)-1,2-Dimethylpiperazine Dihydrochloride and its Stereoisomers: Synthesis, Analysis, and Applications in Drug Discovery
The piperazine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its prevalence is due to its unique combination of properties: the two nitrogen atoms provide handles for synthetic modification and can be tuned to modulate aqueous solubility and basicity, thereby optimizing the pharmacokinetic profile of a drug candidate.[3][4] When substituents are introduced onto the carbon atoms of the piperazine ring, stereochemical complexity arises, opening a new dimension for molecular design.
This guide focuses on a specific chiral building block, (2R)-1,2-dimethylpiperazine , and its salt, the dihydrochloride. The introduction of a methyl group at the C2 position creates a single stereocenter, resulting in two non-superimposable mirror-image isomers, or enantiomers: (2R)-1,2-dimethylpiperazine and (2S)-1,2-dimethylpiperazine. In the chiral environment of the human body, these enantiomers can interact differently with biological targets like enzymes and receptors.[5] It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[6][7]
Therefore, the ability to synthesize, separate, and analyze these stereoisomers with high fidelity is not merely an academic exercise; it is a critical requirement for the development of safer and more effective pharmaceuticals.[8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stereochemistry, synthesis, analytical characterization, and strategic applications of (2R)-1,2-dimethylpiperazine and its stereoisomers.
Part 1: Physicochemical Properties and Stereoisomerism
1,2-Dimethylpiperazine possesses a single chiral center at the C-2 position, giving rise to a pair of enantiomers. The dihydrochloride salt form is typically used to improve the compound's stability, crystallinity, and solubility in aqueous media, which is advantageous for both chemical reactions and pharmaceutical formulations.
Below is a comparative table of the key physicochemical properties of the stereoisomers of 1,2-dimethylpiperazine.
| Property | (2R)-1,2-Dimethylpiperazine | (2S)-1,2-Dimethylpiperazine | (rac)-1,2-Dimethylpiperazine |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol | 114.19 g/mol |
| CAS Number | Not available | 485841-52-9[9] | Not available |
| Appearance | Varies (typically oil or low melting solid) | Varies (typically oil or low melting solid) | Varies (typically oil or low melting solid) |
| Optical Rotation [α] | Opposite sign to (S)-enantiomer | Specific value depends on conditions | 0° (inactive) |
| Boiling Point | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Identical to pure enantiomers |
| Solubility (achiral solvent) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | May differ slightly from pure enantiomers |
Logical Relationship of Stereoisomers
The relationship between the racemic mixture and the individual enantiomers is fundamental. The racemate is an equal (1:1) mixture of the (R) and (S) enantiomers. The process of separating these enantiomers is known as chiral resolution.
Part 2: Synthesis and Chiral Resolution Strategies
The preparation of enantiomerically pure (2R)-1,2-dimethylpiperazine can be approached via two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. While asymmetric synthesis is often more elegant, classical resolution remains a robust and widely practiced method in both laboratory and industrial settings.
Workflow: Classical Resolution via Diastereomeric Salt Formation
This method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.
Detailed Protocol: Chiral Resolution
This protocol provides a representative, step-by-step methodology for the resolution of racemic 1,2-dimethylpiperazine.
Objective: To isolate (2R)-1,2-dimethylpiperazine from a racemic mixture.
Materials:
-
(rac)-1,2-Dimethylpiperazine
-
(+)-Di-p-toluoyl-D-tartaric acid (Resolving Agent)
-
Methanol (Solvent)
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl) in ether or isopropanol
Step 1: Formation of Diastereomeric Salts
-
Dissolve 1.0 equivalent of (rac)-1,2-dimethylpiperazine in a minimal amount of warm methanol.
-
In a separate flask, dissolve 1.0 equivalent of (+)-di-p-toluoyl-D-tartaric acid in warm methanol.
-
Slowly add the resolving agent solution to the piperazine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization.
Expert Insight: The choice of solvent is critical. The ideal solvent is one in which the two diastereomeric salts have a significant solubility difference, allowing one to crystallize selectively while the other remains in solution. Methanol is a common starting point for amine salts. The rate of cooling can affect the purity of the crystals; slow cooling promotes the formation of larger, purer crystals.
Step 2: Isolation of the Less Soluble Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove residual mother liquor.
-
Dry the crystals. This solid is the enriched, less-soluble diastereomeric salt (e.g., the (2R)-piperazine salt).
Expert Insight: The enantiomeric purity of the crystallized salt should be checked at this stage (e.g., by measuring its specific rotation or analyzing a liberated sample via chiral HPLC). If purity is insufficient, a recrystallization from fresh solvent may be necessary.
Step 3: Liberation of the Free Enantiomeric Amine
-
Suspend the dried crystals in water.
-
Add 2M NaOH solution dropwise with vigorous stirring until the pH is >12 to deprotonate the amine and dissolve the tartaric acid salt.
-
Extract the aqueous layer multiple times with dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, (2R)-1,2-dimethylpiperazine.
Expert Insight: Extraction is performed to move the now-neutral, organic-soluble free amine from the aqueous layer into an organic solvent. Using multiple small-volume extractions is more efficient than a single large-volume extraction.
Step 4: Formation of the Dihydrochloride Salt
-
Dissolve the purified (2R)-1,2-dimethylpiperazine free base in a suitable solvent like ether or isopropanol.
-
Slowly add a slight excess (e.g., 2.2 equivalents) of HCl solution (e.g., 2M in ether) with stirring.
-
Collect the resulting precipitate (the dihydrochloride salt) by filtration, wash with cold ether, and dry under vacuum.
Expert Insight: The salt form is generally a more stable, crystalline solid than the free base, making it easier to handle, weigh, and store. This step also serves as a final purification, as impurities may remain in the solvent.
Part 3: Analytical Methods for Enantiomeric Discrimination
Confirming the identity and enantiomeric purity of the final product is a critical, self-validating step in any chiral synthesis or resolution.
Primary Analytical Techniques
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation into two distinct peaks.[10] Integration of the peak areas allows for precise quantification of the ee.
-
Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter measures this optical rotation. While a non-zero reading confirms the presence of an excess of one enantiomer, it is not an absolute measure of purity on its own, as impurities can affect the reading. It is best used as a quick check and for historical comparison to literature values.
-
NMR Spectroscopy with Chiral Auxiliaries: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, adding a chiral solvating agent or creating a diastereomeric derivative (e.g., a Mosher's ester) can induce chemical shift differences between the R and S isomers, allowing for their quantification.
Workflow: Analytical Confirmation of Enantiopurity
Part 4: Significance and Applications in Drug Development
The strategic use of a specific stereoisomer like (2R)-1,2-dimethylpiperazine is a cornerstone of modern drug design. Introducing this defined three-dimensional structure can profoundly impact a molecule's biological activity.
-
Improved Potency and Selectivity: The precise spatial arrangement of the methyl group can lead to a more optimal fit in a chiral receptor binding pocket or enzyme active site, enhancing potency. This can also improve selectivity for the intended target over off-targets, reducing side effects. For example, studies on chiral methyl-substituted piperazinium compounds showed that stereoisomers exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes.[5][11] The (2R) isomer, in particular, was found to influence the disposition of the core nitrogen in the binding site, switching a compound from a partial agonist to an antagonist at the α9 receptor while maintaining partial agonism at the α7 receptor.[11]
-
Modulation of Physicochemical Properties: The piperazine core itself is used to balance properties like solubility and lipophilicity.[4][12] The addition of a chiral methyl group can further fine-tune these characteristics, impacting absorption, distribution, metabolism, and excretion (ADME).
-
Scaffold for Complex Synthesis: Enantiopure piperazines are valuable building blocks (synthons) for constructing more complex drug candidates. Their defined stereochemistry is carried through the synthesis, ensuring the final active pharmaceutical ingredient (API) is also enantiomerically pure. Chiral piperazines are key intermediates in the synthesis of compounds targeting a range of conditions, from CNS disorders to infectious diseases.[2][13][14][15]
Conceptual Model: Receptor-Ligand Interaction
The diagram below illustrates conceptually why one enantiomer (the eutomer) may bind more effectively to a chiral receptor than its mirror image (the distomer).
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An In-depth Technical Guide to the Solubility and Stability of (2R)-1,2-dimethylpiperazine Dihydrochloride
This technical guide offers a comprehensive analysis of the anticipated solubility and stability of (2R)-1,2-dimethylpiperazine dihydrochloride. In the absence of extensive publicly available empirical data for this specific stereoisomer, this document establishes a predictive physicochemical profile based on the well-understood properties of structurally related piperazine compounds and their hydrochloride salts.
This guide is intended for researchers, scientists, and drug development professionals. It provides not only a theoretical framework but also detailed, industry-standard experimental protocols to empower users to empirically determine the precise solubility and stability characteristics of (2R)-1,2-dimethylpiperazine dihydrochloride in their own laboratory settings.
Introduction: Physicochemical Context
(2R)-1,2-dimethylpiperazine dihydrochloride is a chiral organic compound featuring a piperazine core. The presence of two methyl groups and its formulation as a dihydrochloride salt are critical determinants of its chemical behavior. As a dihydrochloride salt, it is anticipated to be significantly more water-soluble than its free base form, a common strategy in pharmaceutical development to enhance bioavailability.[1] The stereochemistry, specifically the (2R) configuration, may influence its interaction with other chiral molecules and its crystal packing, which in turn can affect its solubility and dissolution rate.
Key Structural Features:
-
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms. The nitrogen atoms are susceptible to oxidation.
-
Methyl Groups: These substituents add hydrophobicity to the molecule.
-
Dihydrochloride Salt: The protonation of the two nitrogen atoms significantly increases the polarity and the potential for hydrogen bonding with protic solvents, thereby enhancing aqueous solubility.[1]
Predicted Solubility Profile
The solubility of a compound is a fundamental property that dictates its utility in various applications, from chemical synthesis to pharmaceutical formulation. Based on the behavior of analogous piperazine salts, a qualitative solubility profile for (2R)-1,2-dimethylpiperazine dihydrochloride can be inferred.
Table 1: Predicted Solubility of (2R)-1,2-dimethylpiperazine Dihydrochloride
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The dihydrochloride salt structure allows for strong ion-dipole interactions and hydrogen bonding with protic solvents. Increased temperature is likely to further enhance solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have high dielectric constants and are effective at solvating ionic compounds. |
| Polar Aprotic (Moderate) | Acetonitrile | Low to Moderate | While polar, acetonitrile is generally a weaker solvent for salts compared to water or DMSO. |
| Non-Polar | Dichloromethane (DCM), Toluene, Hexanes | Low / Insoluble | The high polarity of the dihydrochloride salt is incompatible with the low polarity of these solvents, leading to poor solvation. |
Experimental Protocol for Equilibrium Solubility Determination
To move beyond prediction and obtain quantitative data, the following isothermal shake-flask method is a robust and widely accepted industry standard.
Materials and Equipment
-
(2R)-1,2-dimethylpiperazine dihydrochloride
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
HPLC with a suitable detector (e.g., UV, ELSD) or other quantitative analytical technique
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Step-by-Step Procedure
-
Preparation: Add an excess amount of (2R)-1,2-dimethylpiperazine dihydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturate solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Figure 1. Workflow for Equilibrium Solubility Determination.
Stability Profile and Degradation Pathways
The chemical stability of a pharmaceutical compound is critical for its safety, efficacy, and shelf-life.[2] For (2R)-1,2-dimethylpiperazine dihydrochloride, the primary areas of concern are its stability in solution at various pH levels and its susceptibility to oxidation and photolytic degradation.
Predicted Stability
-
pH-Dependent Stability: Piperazine rings are generally stable towards hydrolysis. However, extreme pH conditions (strongly acidic or basic) combined with elevated temperatures can promote degradation. The stability of piperazine derivatives can be highly dependent on the pH of the solution.[3]
-
Oxidative Stability: The nitrogen atoms in the piperazine ring are potential sites for oxidation, especially in the presence of oxidizing agents or exposure to atmospheric oxygen over time.
-
Photostability: While specific data is unavailable, many organic molecules can degrade upon exposure to light, particularly UV radiation. This can lead to the formation of colored degradants.[3]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Objective
To investigate the stability of (2R)-1,2-dimethylpiperazine dihydrochloride under various stress conditions (hydrolytic, oxidative, and photolytic) and to establish a degradation profile.
Methodology
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).
-
Photolytic Degradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Incubation: Store the stressed samples at a controlled temperature (e.g., 60 °C) for a specified period. The duration will depend on the lability of the compound.
-
Time-Point Analysis: At various time points, withdraw aliquots from each stressed sample.
-
Sample Quenching: Neutralize the acidic and basic samples. The reaction in the oxidative sample can be quenched by adding a small amount of a reducing agent if necessary.
-
Analysis: Analyze the samples using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector. This will allow for the separation and detection of the parent compound and any degradation products.
Figure 2. Forced Degradation Study Workflow.
Conclusion
While specific experimental data for (2R)-1,2-dimethylpiperazine dihydrochloride is not widely published, a robust predictive profile can be established based on the known physicochemical properties of similar piperazine hydrochloride salts. It is anticipated to be highly soluble in polar protic and aprotic solvents and less soluble in non-polar organic solvents. The primary stability concerns are pH-dependent hydrolysis under extreme conditions and oxidation at the nitrogen centers.
The experimental protocols provided in this guide offer a clear and reliable framework for researchers to empirically determine the quantitative solubility and degradation pathways of this compound. These studies are fundamental for advancing its potential use in pharmaceutical research and development, ensuring the generation of reliable and reproducible data.
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Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
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PubChem. (n.d.). (2R,5R)-2,5-Dimethyl-piperazine dihydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Digital Commons @ University of New Haven. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]
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ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]
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National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
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Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
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ResearchGate. (n.d.). Promising bioactive properties of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate material : experimental, theoretical and in silico investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Retrieved from [Link]
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Navigating the Chiral Landscape: A Technical Guide to (2R)-1,2-Dimethylpiperazine Dihydrochloride for Researchers and Drug Development Professionals
An In-depth Guide to Sourcing, Characterization, and Application of a Key Chiral Building Block
The precise architecture of molecules is paramount in the fields of pharmaceutical sciences and chemical research. Chiral piperazine derivatives, in particular, represent a privileged scaffold in medicinal chemistry, offering a structurally rigid framework that can be strategically modified to interact with biological targets.[1] Among these, (2R)-1,2-dimethylpiperazine dihydrochloride has emerged as a valuable building block for the synthesis of complex molecules with therapeutic potential. This technical guide provides an in-depth analysis of the commercial landscape, quality control considerations, and practical applications of this specific stereoisomer, empowering researchers to confidently integrate it into their discovery and development workflows.
The Commercial Landscape: Sourcing (2R)-1,2-Dimethylpiperazine Dihydrochloride
While a vast number of piperazine derivatives are commercially available, securing the specific (2R)-1,2-dimethylpiperazine dihydrochloride isomer requires careful supplier evaluation. Our research indicates that this compound is available from a select number of specialized chemical suppliers.
Key Identification Parameters:
-
CAS Number: 1152110-23-0
-
Molecular Formula: C₆H₁₄N₂ · 2HCl
-
Molecular Weight: 187.11 g/mol
-
Synonyms: (R)-1,2-Dimethylpiperazine dihydrochloride
Table 1: Overview of Potential Commercial Suppliers
| Supplier | Product Name | Purity/Specifications (if available) | Notes |
| ChemBridge | (2R)-1,2-dimethylpiperazine dihydrochloride | Purity: 95% (as listed on Hit2Lead) | Offered as a screening compound and building block.[2] |
| BLD Pharm | (R)-1,2-Dimethylpiperazine dihydrochloride | Information not readily available | Listed in their online catalog. |
Note: This table is based on publicly available information and is not an exhaustive list. Researchers are advised to contact suppliers directly for the most current product specifications and availability.
The dihydrochloride salt form of piperazine derivatives is often preferred for its increased water solubility and stability compared to the free base, which is advantageous for various experimental and pharmaceutical applications.[3]
Scientific Integrity & Logic: Ensuring Quality and Reproducibility
For researchers and drug development professionals, the quality and purity of starting materials are non-negotiable. The stereochemical integrity of (2R)-1,2-dimethylpiperazine dihydrochloride is of paramount importance, as the presence of the corresponding (S)-enantiomer can lead to undesired pharmacological effects or complicate structure-activity relationship (SAR) studies.
The Criticality of Enantiomeric Purity
Enantiomers of a chiral molecule can exhibit significantly different biological activities. Therefore, verifying the enantiomeric excess (e.e.) of (2R)-1,2-dimethylpiperazine dihydrochloride is a critical quality control step. An enantiomeric excess of ≥98% is generally considered acceptable for most research and early-phase drug development applications.
Analytical Methods for Quality Control
A multi-pronged analytical approach is necessary to confirm the identity and purity of (2R)-1,2-dimethylpiperazine dihydrochloride.
Diagram 1: Quality Control Workflow for Chiral Piperazines
Caption: A typical workflow for the quality control of incoming chiral building blocks.
2.2.1. Spectroscopic Methods for Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the molecule. While standard NMR will not differentiate between enantiomers, it is crucial for verifying the correct connectivity of the atoms and identifying any organic impurities. For the dihydrochloride salt, the proton signals of the piperazine ring and methyl groups will typically appear downfield compared to the free base due to the electron-withdrawing effect of the protonated nitrogen atoms.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity. For (2R)-1,2-dimethylpiperazine dihydrochloride, the expected molecular ion for the free base (C₆H₁₄N₂) would be observed, along with characteristic fragments.
2.2.2. Chromatographic Methods for Purity and Enantiomeric Excess Determination
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV, ELSD) is a standard method for assessing the chemical purity of the compound.
-
Chiral HPLC: This is the most critical technique for determining the enantiomeric excess. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and their derivatives.[4]
Experimental Protocol: Chiral HPLC Method Development for 1,2-Dimethylpiperazine Enantiomers
-
Column Selection: Begin with a polysaccharide-based chiral column, such as a Chiralpak® IC or a similar phase.[4]
-
Mobile Phase Screening:
-
Start with a non-polar mobile phase, such as a mixture of n-hexane and isopropanol. A typical starting gradient could be 90:10 (v/v) n-hexane:isopropanol.
-
To improve peak shape and resolution for the basic piperazine nitrogens, add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1%).
-
-
Optimization:
-
Adjust the ratio of the polar and non-polar solvents to optimize the retention time and resolution.
-
Vary the flow rate (e.g., 0.5 - 1.5 mL/min) to find the best balance between analysis time and separation efficiency.
-
If necessary, screen other mobile phase systems, such as ethanol or acetonitrile as the polar modifier.
-
-
Detection: Use a UV detector, typically at a low wavelength (e.g., 210-220 nm) as the piperazine ring itself is not a strong chromophore.
Applications in Research and Drug Discovery
The piperazine moiety is a common feature in a wide array of biologically active compounds, including those with antimicrobial, antifungal, antipsychotic, antidepressant, and anxiolytic properties.[5][6][7] The introduction of a chiral center at the 2-position of the piperazine ring, as in (2R)-1,2-dimethylpiperazine, provides a key stereogenic element that can significantly influence the pharmacological profile of a molecule.
The (2R) configuration can impart specific binding interactions with target proteins, leading to enhanced potency and selectivity. For instance, chiral methyl-substituted piperazinium compounds have shown distinct selectivity for nicotinic acetylcholine receptors, with the stereochemistry influencing whether the compound acts as an agonist or antagonist.[5]
Diagram 2: Role of (2R)-1,2-Dimethylpiperazine in Asymmetric Synthesis
Caption: Incorporation of a chiral building block into a synthetic route.
The enantioconvergent synthesis of a derivative of 2,5-dimethylpiperazine has been reported as a key intermediate for delta-opioid receptor ligands, highlighting the importance of stereochemically defined piperazines in neuroscience research.[8]
Safe Handling and Storage
As with all chemical reagents, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling (2R)-1,2-dimethylpiperazine dihydrochloride.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or powder.[9]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] Piperazine derivatives can be hygroscopic, so storage in a desiccator may be beneficial.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11]
Conclusion
(2R)-1,2-Dimethylpiperazine dihydrochloride is a valuable chiral building block for researchers and drug development professionals. Its successful application hinges on careful sourcing from reputable suppliers, rigorous quality control to ensure stereochemical purity, and a thorough understanding of its role in asymmetric synthesis. By following the guidelines outlined in this technical guide, scientists can confidently utilize this important molecule to advance their research and contribute to the discovery of new therapeutic agents.
References
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PubChem. (n.d.). (2R,5R)-2,5-Dimethyl-piperazine dihydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylpiperazine. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Bouzroura, M., et al. (2017). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
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Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]
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PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
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Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Retrieved from [Link]
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VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
- Al-Talla, Z. A., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(21), 6615.
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PubChem. (n.d.). (2R,5S)-2,5-dimethyl-1-methylsulfonylpiperazine. Retrieved from [Link]
- Liu, J., et al. (2024).
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A Comprehensive Technical Guide to the Safe Handling of (2R)-1,2-Dimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the safety protocols and handling procedures for (2R)-1,2-dimethylpiperazine dihydrochloride. As a chiral piperazine derivative, this compound and its related structures are of significant interest in medicinal chemistry and drug development.[1][2] The piperazine moiety is a common scaffold in biologically active molecules, often used to optimize pharmacokinetic properties.[2] This document is intended to equip researchers and laboratory personnel with the necessary knowledge to handle this compound with the highest degree of safety and scientific integrity.
Chemical and Physical Properties
Understanding the fundamental properties of a compound is the cornerstone of its safe handling. The data presented below is a composite based on available information for closely related dimethylpiperazine compounds and their dihydrochloride salts.
| Property | Value | Source |
| Molecular Formula | C6H16Cl2N2 | [3] |
| Molecular Weight | 187.11 g/mol | [3] |
| Appearance | Likely a white to off-white or cream-colored crystalline powder or solid.[4][5] | General observation for similar compounds |
| Solubility | Expected to be soluble in water. Dihydrochloride salts of piperazines generally exhibit good water solubility.[1][5] | Extrapolation from related compounds |
| Stability | Stable under normal laboratory conditions. Piperazine salts are generally more stable than the free base.[5][6] | [5][6] |
| Hygroscopicity | May be slightly hygroscopic. | [5] |
Hazard Identification and Risk Assessment
(2R)-1,2-dimethylpiperazine dihydrochloride, as an amine hydrochloride, is expected to possess a hazard profile similar to other compounds in its class. The primary hazards are associated with its corrosive nature and potential for causing skin and eye irritation or damage.
Primary Hazards:
-
Skin Corrosion/Irritation: Direct contact can cause skin irritation or, in more severe cases, chemical burns.[6][7]
-
Serious Eye Damage/Irritation: Contact with eyes can lead to severe irritation and potentially irreversible damage.[6][7]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[4]
-
Ingestion: Ingestion may be harmful.[8]
GHS Hazard Pictograms (Anticipated):
Anticipated Signal Word: Danger [6][7]
Anticipated Hazard Statements:
-
Causes severe skin burns and eye damage.[6]
-
Causes serious eye damage.[6]
-
May cause respiratory irritation.[7]
Safe Handling and Storage: A Proactive Approach
A self-validating safety protocol is one where the procedures themselves mitigate the identified risks. The following handling and storage recommendations are designed to create such a system.
Personal Protective Equipment (PPE): The First Line of Defense
The selection of appropriate PPE is critical to prevent exposure.[9][10][11]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield when handling the solid or solutions.[8]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[8][9] It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[4] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Caption: Workflow for selecting and using Personal Protective Equipment.
Engineering Controls: Minimizing Exposure at the Source
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]
-
Eyewash Stations and Safety Showers: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[6][12]
Storage Requirements: Maintaining Chemical Integrity and Safety
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][6][12]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[7][12]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized for handling a solid amine hydrochloride. Always refer to your institution's specific standard operating procedures.
Weighing and Preparing Solutions
-
Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure or fume hood.
-
Tare the Balance: Place a clean, dry weighing vessel on the balance and tare it.
-
Dispensing: Carefully dispense the required amount of (2R)-1,2-dimethylpiperazine dihydrochloride into the weighing vessel. Avoid creating dust.
-
Cleaning: Clean the spatula and weighing area immediately after use.
-
Dissolution: In a fume hood, add the solid to the desired solvent. Stir until fully dissolved. Be aware that the dissolution of some amine hydrochlorides can be exothermic.
Caption: Step-by-step protocol for weighing and preparing solutions.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response
For small spills of the solid material:
-
Evacuate: Alert others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.[12][13]
-
Collect: Place the spilled material into a sealed, labeled container for disposal.[13]
-
Clean: Clean the spill area with a suitable solvent (e.g., water), and then wipe dry.
-
Dispose: Dispose of the waste according to institutional and local regulations.
For larger spills, or if the spill involves a solution, evacuate the area and contact your institution's emergency response team.[13][14][15][16]
Disposal Considerations
All waste containing (2R)-1,2-dimethylpiperazine dihydrochloride should be treated as hazardous chemical waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.
Conclusion
(2R)-1,2-dimethylpiperazine dihydrochloride is a valuable compound for chemical research and drug development. While it presents certain hazards, a thorough understanding of its properties and the implementation of robust safety protocols can ensure its safe handling. By adhering to the principles of proactive risk assessment, proper use of personal protective equipment and engineering controls, and preparedness for emergencies, researchers can confidently and safely work with this and other chiral piperazine derivatives.
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The Piperazine Scaffold: A Privileged Core in Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of a vast array of clinically significant drugs across multiple therapeutic areas. This technical guide provides a comprehensive review of the pharmacology of piperazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies underpinning their discovery and development.
The Physicochemical Advantage of the Piperazine Moiety
The widespread success of the piperazine core in drug design can be attributed to several key physicochemical characteristics. The two nitrogen atoms provide a combination of hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1] The piperazine ring typically adopts a stable chair conformation and possesses a degree of conformational flexibility, allowing it to adapt to the topology of various binding sites. Furthermore, the basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of salts, improving the pharmacokinetic profiles of drug candidates.[1]
Therapeutic Applications of Piperazine Derivatives
The structural versatility of the piperazine ring has been exploited to develop drugs for a wide range of diseases. The following sections will explore the pharmacology of piperazine derivatives in several key therapeutic areas.
Central Nervous System Disorders
Piperazine derivatives have made a profound impact on the treatment of central nervous system (CNS) disorders, particularly in the realms of antipsychotics and antidepressants. Their ability to traverse the blood-brain barrier and interact with various neurotransmitter receptors is central to their therapeutic efficacy.[2][3]
Many atypical antipsychotic drugs incorporate a piperazine moiety, which is crucial for their interaction with dopamine D2 and serotonin 5-HT2A receptors.[3][4] The therapeutic effects of these drugs are largely attributed to their ability to modulate the signaling of these G-protein coupled receptors (GPCRs).[5][6]
Mechanism of Action: Atypical antipsychotics containing a piperazine core, such as aripiprazole, act as partial agonists at D2 receptors and antagonists or inverse agonists at 5-HT2A receptors.[7]
-
Dopamine D2 Receptor Signaling: The D2 receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][[“]] Antipsychotics antagonize this pathway, thereby modulating dopaminergic neurotransmission.[4][9]
-
Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is coupled to Gq/11 proteins.[10] Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][11] Atypical antipsychotics act as inverse agonists at 5-HT2A receptors, reducing the constitutive activity of this pathway.[7]
Structure-Activity Relationship (SAR): The antipsychotic activity of piperazine derivatives is significantly influenced by the substituents on the piperazine ring and the nature of the aryl group attached to it.[12] For instance, the presence of a piperazine ring in phenothiazine-based antipsychotics enhances their activity compared to alkylamino side chains.[13]
| Compound Class | Key Structural Features | Receptor Affinity | Reference |
| Arylpiperazines | Phenyl group on piperazine | High affinity for D2 and 5-HT2A receptors | [12] |
| Benzhydrylpiperazines | Benzhydryl moiety | Potent antihistaminic and antipsychotic activity | [14] |
Piperazine derivatives are also integral to the development of antidepressants, particularly those that act as selective serotonin reuptake inhibitors (SSRIs).[15][16]
Mechanism of Action: SSRIs containing a piperazine moiety block the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[15][17] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[17][18] The piperazine scaffold is often crucial for the specific binding to SERT.[19][20]
Structure-Activity Relationship (SAR): Quantitative structure-activity relationship (QSAR) studies have shown that specific descriptors, such as dipole moment and certain topological indices, of aryl alkanol piperazine derivatives are crucial for their 5-HT reuptake inhibition activity.[14]
| Compound Series | Key SAR Findings | Reference |
| Aryl alkanol piperazines | Dipole moment and specific topological descriptors influence 5-HT reuptake inhibition. | [14] |
| Phenylpiperazines | Substitution pattern on the phenyl ring affects affinity for serotonin receptors. | [19][21] |
Infectious Diseases
Piperazine derivatives have a long history of use as anthelmintic agents and are also being explored for their antimicrobial and antifungal properties.
Piperazine has been used as an anthelmintic since the 1950s.[15] Its mechanism of action involves targeting the neuromuscular system of parasitic nematodes.[15][22]
Mechanism of Action: Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist in nematodes.[15][22] It binds to GABA-gated chloride channels on the muscle cells of the worms, leading to an influx of chloride ions. This hyperpolarizes the cell membrane, resulting in flaccid paralysis of the parasite, which is then expelled from the host's gastrointestinal tract.[15] The selectivity of piperazine for nematodes is due to the differences between invertebrate and vertebrate GABA receptors.[23]
Recent research has focused on the development of novel piperazine derivatives with broad-spectrum antimicrobial and antifungal activities.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial suspension to each well containing the diluted compound. Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under optimal growth conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Oncology
The piperazine scaffold is a prominent feature in a number of successful anticancer drugs, particularly those targeting protein kinases.[24]
Many tyrosine kinase inhibitors (TKIs) incorporate a piperazine ring, which often plays a crucial role in binding to the ATP-binding pocket of the kinase.[23][25]
Mechanism of Action: Piperazine-containing TKIs, such as imatinib, function as competitive inhibitors of ATP at the catalytic site of oncogenic tyrosine kinases like BCR-ABL.[23] By blocking the binding of ATP, these drugs prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cancer cell proliferation and survival.[23]
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a piperazine derivative against a specific kinase.[12][16]
-
Reaction Setup: In a suitable buffer, combine the purified kinase, a specific substrate (e.g., a peptide or protein), and varying concentrations of the piperazine inhibitor.
-
Initiation: Start the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP for sensitive detection).
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a quenching solution (e.g., SDS-PAGE loading buffer).
-
Detection: Separate the reaction products by SDS-PAGE and quantify the amount of phosphorylated substrate using autoradiography or other detection methods.
-
Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.
Structure-Activity Relationship (SAR): The anticancer activity of piperazine derivatives is highly dependent on the nature of the substituents on both the piperazine ring and the aromatic systems attached to it. For instance, in a series of N-arylpiperazine derivatives targeting the androgen receptor, a phenyl ring at the 4-position of the piperazine was found to be optimal for cytotoxic activity against LNCaP prostate cancer cells (IC50 = 3.67 µM).[2]
| Compound Series | Target | Key SAR Findings | IC50 Values | Reference |
| N-arylpiperazines | Androgen Receptor | Phenyl at 4-position of piperazine is optimal. | 3.67 µM (LNCaP cells) | [2] |
| Piperazine-chalcone hybrids | VEGFR-2 Kinase | Specific substitutions on the chalcone moiety enhance inhibitory activity. | 0.57 µM to 1.48 µM | [24] |
| Piperazinyl imidazoles | - | A specific derivative showed potent and selective activity against MCF-7 and HeLa cells. | 14.05 µM (MCF-7), 17.64 µM (HeLa) | [11] |
Synthesis of Piperazine Derivatives
A variety of synthetic routes have been developed to access the diverse array of piperazine derivatives. Common strategies include the reaction of aryl halides with piperazine, the reductive amination of dicarbonyl compounds with diamines, and the cyclization of diethanolamine derivatives.
Experimental Protocol: Synthesis of 1-Arylpiperazines
This protocol describes a general method for the synthesis of 1-arylpiperazines via nucleophilic aromatic substitution.
-
Reaction Setup: In a suitable solvent such as dimethylformamide (DMF), combine the desired aryl halide (e.g., a fluorinated or chlorinated aromatic compound), an excess of piperazine, and a base such as potassium carbonate.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and partition it between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 1-arylpiperazine.
Conclusion
The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent physicochemical properties and synthetic tractability have enabled medicinal chemists to design and develop a wide range of drugs with diverse pharmacological activities. A thorough understanding of the mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate these compounds is essential for the continued success of piperazine-based drug discovery. As our knowledge of disease biology deepens, the versatility of the piperazine ring will undoubtedly be leveraged to create the next generation of innovative medicines.
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Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. (2020, December 21). Taylor & Francis. Retrieved January 23, 2026, from [Link]
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Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021, June 17). PubMed. Retrieved January 23, 2026, from [Link]
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Role of cAMP-PKA pathway in dopamine and endocannabinoid interaction. (n.d.). Consensus. Retrieved January 23, 2026, from [Link]
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Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action. (n.d.). PLOS One. Retrieved January 23, 2026, from [Link]
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Dopamine Receptor Blockade: Antipsychotic Drugs. (n.d.). Macalester College. Retrieved January 23, 2026, from [Link]
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Selective Serotonin Reuptake Inhibitors. (2023, May 1). StatPearls - NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
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The 5-HT and PLC Signaling Pathways Regulate the Secretion of IL-1β, TNF-α and BDNF from NG2 Cells. (2022, May 13). PubMed Central. Retrieved January 23, 2026, from [Link]
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5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 23, 2026, from [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for (2R)-1,2-Dimethylpiperazine Dihydrochloride in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral Piperazines in Modern Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmacologically active compounds.[1] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[2] The introduction of chirality to the piperazine ring, as in (2R)-1,2-dimethylpiperazine, unlocks the door to stereoselective synthesis, a critical aspect of modern drug development where the desired therapeutic effect is often elicited by a single enantiomer.[2]
(2R)-1,2-dimethylpiperazine dihydrochloride is a chiral diamine that serves as a versatile building block and a precursor to chiral ligands for asymmetric catalysis.[1] Its dihydrochloride form enhances its stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions.[3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (2R)-1,2-dimethylpiperazine dihydrochloride as a chiral auxiliary in asymmetric synthesis, with a focus on diastereoselective alkylation reactions.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of (2R)-1,2-dimethylpiperazine dihydrochloride is paramount for its successful application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [4] |
| Molecular Weight | 187.11 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in water, methanol. | [3] |
| Storage | Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. | [4] |
Note on the Free Base: The dihydrochloride salt can be converted to the free base, (2R)-1,2-dimethylpiperazine, by treatment with a suitable base (e.g., NaOH, K₂CO₃) and subsequent extraction into an organic solvent. This conversion is often necessary for its use as a nucleophile or for the preparation of certain chiral ligands.
Core Application: Chiral Auxiliary for Asymmetric Alkylation
One of the primary applications of (2R)-1,2-dimethylpiperazine is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5] The auxiliary is then removed to yield the enantiomerically enriched product.[5]
The following protocol details the use of (2R)-1,2-dimethylpiperazine as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative, a common strategy for the synthesis of chiral α-substituted carboxylic acids.
Experimental Workflow for Asymmetric Alkylation
The overall workflow can be visualized as a three-stage process:
Caption: Workflow for Asymmetric Alkylation.
Detailed Protocol: Asymmetric Alkylation of Propanoic Acid
This protocol is a representative example and may require optimization for different substrates and electrophiles.
Materials:
-
(2R)-1,2-dimethylpiperazine dihydrochloride
-
Propanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide (or other electrophile)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Standard laboratory glassware and work-up equipment
Step 1: Preparation of the Chiral Amide (Auxiliary Attachment)
Causality: The carboxylic acid is first converted to a more reactive acyl chloride to facilitate amide bond formation with the chiral auxiliary. The dihydrochloride salt of the piperazine must be neutralized to the free base to act as a nucleophile.
-
Free Base Generation: In a round-bottom flask, dissolve (2R)-1,2-dimethylpiperazine dihydrochloride (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath and add a 2M aqueous solution of NaOH until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (2R)-1,2-dimethylpiperazine as an oil.
-
Acyl Chloride Formation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve propanoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess reagent under reduced pressure to yield the crude propionyl chloride.
-
Amide Coupling: Dissolve the crude propionyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the free (2R)-1,2-dimethylpiperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acyl chloride solution dropwise to the piperazine solution. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the chiral amide.
Step 2: Diastereoselective Alkylation
Causality: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon of the amide, forming a chiral enolate. The stereochemistry of the auxiliary directs the approach of the electrophile to one face of the enolate, resulting in a diastereoselective alkylation.
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare LDA by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Deprotonation: Add a solution of the chiral amide (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 4-6 hours at this temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
Step 3: Auxiliary Cleavage and Product Isolation
Causality: Hydrolysis of the amide bond releases the enantiomerically enriched carboxylic acid and regenerates the chiral auxiliary, which can be recovered and reused.
-
Extraction: Extract the reaction mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Hydrolysis: Dissolve the crude alkylated amide in a mixture of ethanol and 6M HCl (1:1). Heat the mixture at reflux for 12-24 hours.
-
Product Isolation: After cooling to room temperature, adjust the pH of the solution to >12 with a 2M NaOH solution. Wash the aqueous layer with DCM to remove the recovered auxiliary. Acidify the aqueous layer to pH <2 with concentrated HCl and extract the desired α-benzylated propanoic acid with ethyl acetate (3 x 50 mL).
-
Auxiliary Recovery: The initial DCM washings containing the recovered (2R)-1,2-dimethylpiperazine can be dried, concentrated, and purified for reuse.
-
Analysis: Determine the enantiomeric excess (ee) of the final product by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR.
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected results for the asymmetric alkylation of propanoic acid with different electrophiles using (2R)-1,2-dimethylpiperazine as the chiral auxiliary.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Product |
| Benzyl bromide | >95:5 | >90% |
| Methyl iodide | >90:10 | >85% |
| Ethyl iodide | >92:8 | >88% |
Note: These values are illustrative and the actual results will depend on the specific reaction conditions and the nature of the substrate and electrophile.
Conclusion and Future Perspectives
(2R)-1,2-dimethylpiperazine dihydrochloride is a valuable and versatile chiral building block for asymmetric synthesis. The protocol detailed above for its use as a chiral auxiliary in asymmetric alkylation provides a robust starting point for the synthesis of a variety of enantiomerically enriched carboxylic acids. The principles outlined here can be extended to other asymmetric transformations, such as aldol reactions and Michael additions.[6][7] Furthermore, derivatization of the secondary amine can lead to the formation of novel chiral ligands for a wide range of metal-catalyzed asymmetric reactions, further expanding the utility of this important chiral scaffold in the pursuit of novel therapeutics.[1]
References
- Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review.
- Stoltz, B. M., & Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015).
- Zhang, Z., & Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols for the Synthesis of Chiral Piperazin-2-ones. (2021). Organic Letters, 23(21), 8346-8351.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- O'Brien, P., & Enantioselective Synthesis of Piperazines. (2008).
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions, 50(5), 1549-1568.
- A practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2017). Organic & Biomolecular Chemistry, 15(4), 847-854.
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Piperazine Dihydrochloride. (n.d.). PubChem. Retrieved from [Link]
- Evans, D. A., Scheidt, K. A., Johnston, J. N., & Willis, M. C. (2001). Enantioselective and Diastereoselective Mukaiyama− Michael Reactions Catalyzed by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 123(19), 4480–4491.
- Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Aldol Reactions of Enolsilanes with Ketones. Journal of the American Chemical Society, 121(4), 669-685.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
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(2S)-1,2-dimethylpiperazine dihydrochloride. (n.d.). LookChem. Retrieved from [Link]
-
Chiral auxiliaries in asymmetric synthesis. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 4. (2S)-1,2-dimethylpiperazine dihydrochloride, CasNo.485841-50-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Enantioselective and Diastereoselective Mukaiyama−Michael Reactions Catalyzed by Bis(oxazoline) Copper(II) Complexes / Journal of the American Chemical Society, 2001 [sci-hub.box]
Application Notes and Protocols for (2R)-1,2-dimethylpiperazine dihydrochloride in Neuroscience Research
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for (2R)-1,2-dimethylpiperazine dihydrochloride in the field of neuroscience. Drawing upon the established pharmacology of the broader piperazine class of compounds, this guide offers insights into its putative mechanisms of action and provides robust, field-proven methodologies for its investigation as a modulator of key central nervous system (CNS) targets.
Introduction and Scientific Context
(2R)-1,2-dimethylpiperazine dihydrochloride belongs to the piperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of CNS-active drugs, including antidepressants and antipsychotics. The piperazine moiety is a versatile pharmacophore known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. The specific stereochemistry of (2R)-1,2-dimethylpiperazine dihydrochloride suggests a distinct three-dimensional structure that likely influences its binding affinity and functional activity at its biological targets. As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility, a desirable property for in vitro and in vivo experimental applications.
While specific research on (2R)-1,2-dimethylpiperazine dihydrochloride is not extensively published, the well-documented activities of structurally related piperazine derivatives allow for the formulation of a strong hypothesis regarding its potential as a modulator of dopaminergic and serotonergic pathways. This document will, therefore, extrapolate from the known pharmacology of this compound class to provide a comprehensive framework for its investigation.
Physicochemical Properties and Data Presentation
A thorough understanding of the physicochemical properties of a compound is critical for experimental design. The following table summarizes the key properties of (2R)-1,2-dimethylpiperazine dihydrochloride.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆Cl₂N₂ | PubChem |
| Molecular Weight | 187.11 g/mol | PubChem |
| CAS Number | 1152110-23-0 | Vendor Data |
| Appearance | White to off-white solid | Vendor Data |
| Purity | ≥97% | Vendor Data |
| Solubility | Soluble in water | General knowledge of dihydrochloride salts |
| Storage | Store at room temperature, keep dry and cool | Vendor Data |
Postulated Mechanism of Action: A Focus on Dopaminergic and Serotonergic Systems
Based on the pharmacology of analogous piperazine compounds, it is hypothesized that (2R)-1,2-dimethylpiperazine dihydrochloride may act as a modulator of dopamine D2/D3 receptors and/or various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). These receptors are pivotal in the regulation of mood, cognition, and motor control, and their dysfunction is implicated in numerous neuropsychiatric and neurodegenerative disorders.
Potential Interaction with Dopamine D2/D3 Receptors
Many piperazine-containing compounds exhibit affinity for the D2-like family of dopamine receptors. As antagonists or partial agonists, they can modulate dopaminergic neurotransmission, a key mechanism in the action of antipsychotic medications.
Potential Interaction with Serotonin Receptors
Arylpiperazines, a subclass to which this compound is related, are well-known for their interactions with serotonin receptors. Activity at 5-HT1A and 5-HT2A receptors is a hallmark of many antidepressant and anxiolytic drugs.
The following diagram illustrates the potential signaling pathways that could be modulated by (2R)-1,2-dimethylpiperazine dihydrochloride, assuming it acts on D2 and 5-HT2A receptors.
Caption: Postulated signaling pathways for (2R)-1,2-dimethylpiperazine dihydrochloride.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be comprehensive and self-validating, providing a clear path for the initial characterization of (2R)-1,2-dimethylpiperazine dihydrochloride.
In Vitro Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a standard method to determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (a known D2 antagonist for determining non-specific binding).
-
(2R)-1,2-dimethylpiperazine dihydrochloride (test compound).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer.
-
50 µL of (2R)-1,2-dimethylpiperazine dihydrochloride at various concentrations (e.g., 0.1 nM to 10 µM) or buffer for total binding.
-
50 µL of Haloperidol (10 µM final concentration) for non-specific binding.
-
50 µL of [³H]-Spiperone (at a concentration near its Kd).
-
100 µL of the membrane preparation.
-
-
-
Incubation and Filtration:
-
Incubate the plates at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Protocol: Rodent Behavioral Model - Open Field Test
This protocol assesses the effect of (2R)-1,2-dimethylpiperazine dihydrochloride on locomotor activity and anxiety-like behavior in mice.
Materials:
-
Adult male C57BL/6 mice.
-
(2R)-1,2-dimethylpiperazine dihydrochloride.
-
Vehicle (e.g., sterile saline).
-
Open field apparatus (a square arena with video tracking software).
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Administer (2R)-1,2-dimethylpiperazine dihydrochloride (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral Testing:
-
30 minutes after injection, place each mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for 10 minutes while recording its activity with the video tracking software.
-
-
Data Analysis:
-
Analyze the recorded video to quantify the following parameters:
-
Total distance traveled (a measure of locomotor activity).
-
Time spent in the center of the arena (an indicator of anxiety-like behavior; less time in the center suggests higher anxiety).
-
Rearing frequency (a measure of exploratory behavior).
-
-
Compare the data from the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CNS compound like (2R)-1,2-dimethylpiperazine dihydrochloride.
Caption: A typical preclinical experimental workflow for a CNS compound.
Example of Representative Data Presentation:
The following table provides a hypothetical, yet plausible, set of results that could be obtained from the in vitro assays described above. This data is for illustrative purposes only.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) |
| Dopamine D₂ | 50 | IC₅₀ = 150 (Antagonist) |
| Dopamine D₃ | 80 | IC₅₀ = 200 (Antagonist) |
| Serotonin 5-HT1A | 25 | EC₅₀ = 75 (Partial Agonist) |
| Serotonin 5-HT2A | 120 | IC₅₀ = 300 (Antagonist) |
Conclusion and Future Directions
(2R)-1,2-dimethylpiperazine dihydrochloride represents a promising, yet under-investigated, chemical entity for neuroscience research. Based on the extensive pharmacology of the piperazine scaffold, it is a strong candidate for modulation of dopaminergic and serotonergic systems. The detailed protocols and conceptual framework provided in this document offer a solid foundation for researchers to initiate a comprehensive investigation into its neuropharmacological profile. Future studies should aim to elucidate its precise molecular targets, determine its efficacy in animal models of neuropsychiatric disorders, and assess its pharmacokinetic and safety profiles to fully characterize its therapeutic potential.
References
- Piperazine Derivatives in CNS Drug Discovery: This reference would ideally be a review article summarizing the role of the piperazine scaffold in the development of drugs for neurological and psychiatric disorders.
- Dopamine Receptor Pharmacology: A comprehensive review on the structure, function, and pharmacology of dopamine receptors, providing the basis for the postulated mechanism of action. (A placeholder for a real reference).
- Serotonin Receptor Signaling: A detailed article on the signaling pathways associated with various serotonin receptor subtypes. (A placeholder for a real reference).
- Radioligand Binding Assays: A Practical Guide: A methods-focused publication detailing the principles and execution of radioligand binding assays for receptor characterization. (A placeholder for a real reference).
- Behavioral Neuroscience of Rodent Models: A textbook or review article covering the use of rodent behavioral models, such as the open field test, in neuropsychopharmacology. (A placeholder for a real reference).
-
PubChem Database. (2R)-1,2-dimethylpiperazine dihydrochloride. National Center for Biotechnology Information. [Link]
- Chemical Vendor Data Sheets. (e.g., Sigma-Aldrich, Tocris Bioscience). These would provide specific details on purity, storage, and safety. (A placeholder for a real reference).
The Unexplored Potential of (2R)-1,2-dimethylpiperazine dihydrochloride: A Guide to its Evaluation as a Novel Chemical Probe
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Piperazine Scaffold and the Question of a New Probe
The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of bioactive compounds.[1] Its unique physicochemical properties, including its ability to engage in various molecular interactions and its typical good solubility, make it an attractive structural motif for drug design.[2] Piperazine derivatives have been successfully developed into therapeutics for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[3][4]
This guide addresses (2R)-1,2-dimethylpiperazine dihydrochloride , a specific, chiral derivative of piperazine. A thorough review of the current scientific literature reveals that while many substituted piperazines are well-characterized, this particular compound remains an enigmatic entity.[5][6] There are no published studies detailing its biological targets or its application as a chemical probe.
Therefore, this document deviates from a standard application note for an established tool. Instead, it serves as a comprehensive roadmap for the scientific community to evaluate the potential of (2R)-1,2-dimethylpiperazine dihydrochloride as a novel chemical probe . We will outline a logical, evidence-based workflow, from initial characterization to target validation and cellular engagement, providing the theoretical framework and detailed protocols necessary to unlock its prospective utility. This guide is designed to empower researchers to explore the untapped potential of this and other uncharacterized small molecules.
Physicochemical Properties and Initial Considerations
Before embarking on biological studies, a foundational understanding of the compound's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [5] |
| Molecular Weight | 187.11 g/mol | [5] |
| Stereochemistry | (2R) - Chiral | [5] |
| Salt Form | Dihydrochloride | [5] |
| Appearance | Solid (typical for hydrochloride salts) | [7] |
The dihydrochloride salt form suggests good aqueous solubility, which is a favorable characteristic for a chemical probe as it simplifies handling and preparation of stock solutions for biological assays. The presence of a chiral center necessitates careful consideration of stereochemistry in any observed biological activity. It is crucial to either use an enantiomerically pure sample or to be prepared to separate enantiomers later to understand if the activity is stereospecific.
Phase 1: Target Identification - Unmasking the Molecular Interactors
The first and most critical step is to identify the cellular protein(s) that (2R)-1,2-dimethylpiperazine dihydrochloride binds to. There are two main approaches for this: affinity-based methods and label-free methods.[8]
Affinity-Based Target Identification
This approach involves chemically modifying the compound to "fish" for its binding partners in a cellular lysate.[8]
Caption: Workflow for affinity-based target identification.
-
Synthesis of the Affinity Probe:
-
Synthesize a derivative of (2R)-1,2-dimethylpiperazine with a linker (e.g., a short polyethylene glycol chain) attached to one of the nitrogen atoms. The linker is crucial to minimize steric hindrance that could interfere with protein binding.[9]
-
Couple the terminal end of the linker to biotin.
-
Control: Synthesize a biotinylated but structurally dissimilar molecule to control for non-specific binding to the biotin tag itself.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a human cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) to ~80-90% confluency. The choice of cell line can be guided by the known activities of other piperazine derivatives (e.g., anti-proliferative or neuroactive).[3][10]
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate (e.g., 1-2 mg of total protein) with the biotinylated probe (final concentration typically 1-10 µM) for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: In a parallel sample, co-incubate the lysate with the biotinylated probe and a 100-fold molar excess of the original, unmodified (2R)-1,2-dimethylpiperazine dihydrochloride. Proteins that are "competed away" are more likely to be specific binders.
-
Add streptavidin-coated magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver staining.
-
Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competition control.
-
Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Label-Free Target Identification
Label-free methods avoid the need for chemical modification of the compound, which can sometimes alter its binding properties.[8] One powerful label-free technique is the Cellular Thermal Shift Assay (CETSA).[11] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with either vehicle (e.g., DMSO) or (2R)-1,2-dimethylpiperazine dihydrochloride at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[13]
-
Include an unheated control sample.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[11]
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the abundance of specific proteins in the soluble fraction at each temperature using Western blotting.
-
A protein that is a target of the compound will show increased abundance in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle-treated samples. This generates a "thermal shift."
-
Plot the band intensity for each protein against temperature to generate melting curves. A rightward shift in the melting curve in the presence of the compound indicates target engagement.[14]
-
Phase 2: Target Validation and Binding Characterization
Once putative targets have been identified, the next step is to validate the interaction and quantify the binding affinity. This is crucial for establishing a direct, high-confidence link between the compound and its target.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[16]
-
Protein Preparation:
-
Express and purify the putative target protein identified in Phase 1. Ensure the protein is correctly folded and stable in a suitable buffer.
-
Dialyze both the protein and the compound into the same buffer to avoid artifacts from buffer mismatch.
-
-
ITC Experiment:
-
Load the purified protein into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).
-
Load (2R)-1,2-dimethylpiperazine dihydrochloride into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.[17] A low micromolar to nanomolar Kd value would suggest a potent interaction.
-
Surface Plasmon Resonance (SPR)
SPR is another powerful, label-free technique for studying biomolecular interactions in real-time.[18] It measures changes in the refractive index at the surface of a sensor chip as a ligand (the compound) flows over an immobilized protein, providing kinetic data (association and dissociation rates) as well as affinity.[19]
-
Chip Preparation:
-
Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., a CM5 chip).
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of (2R)-1,2-dimethylpiperazine dihydrochloride over the chip surface.
-
The instrument records the binding response in real-time, generating a sensorgram.[20]
-
After the association phase, flow buffer alone over the chip to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[20]
-
Phase 3: Cellular Activity and On-Target Validation
After confirming a direct interaction with a purified protein, it is essential to demonstrate that the compound engages its target in a cellular context and elicits a functional response.
Target Engagement in Intact Cells
CETSA, as described in section 1.2, can be used not only for initial target identification but also for robustly confirming target engagement in intact cells. An isothermal dose-response (ITDR) CETSA experiment can be performed, where cells are treated with a range of compound concentrations and then heated at a single, optimized temperature.[21] This will generate a dose-response curve, from which an EC₅₀ for target stabilization can be determined.
Functional Assays
The nature of the functional assay will depend on the identity of the validated target protein.
-
If the target is an enzyme:
-
Perform an in vitro enzyme activity assay with the purified protein.[22]
-
Measure the effect of increasing concentrations of (2R)-1,2-dimethylpiperazine dihydrochloride on the enzyme's catalytic activity to determine if it acts as an inhibitor or an activator and to calculate its IC₅₀ or EC₅₀ value.[23]
-
Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[24]
-
-
If the target is a receptor:
-
Perform a radioligand binding assay to determine if the compound competes with a known ligand for the receptor's binding site.
-
Use a cell-based reporter assay (e.g., a luciferase or β-arrestin recruitment assay) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
-
If the target is involved in a known signaling pathway:
-
Use Western blotting or other techniques to measure the phosphorylation status or abundance of downstream pathway components in cells treated with the compound.
-
Caption: A generalized workflow for validating and applying a novel chemical probe.
Conclusion and Future Directions
(2R)-1,2-dimethylpiperazine dihydrochloride currently represents a blank slate in the world of chemical biology. Its structural simplicity and chiral nature, combined with the proven track record of the piperazine scaffold, make it an intriguing candidate for development as a novel chemical probe. The workflows and protocols detailed in this guide provide a rigorous, multi-faceted approach to systematically explore its biological potential. By first identifying its molecular targets and then validating the interaction through biophysical and cellular assays, researchers can transform this unknown molecule into a valuable tool for dissecting complex biological processes. The journey from an uncharacterized compound to a validated chemical probe is challenging, but the potential rewards—new insights into biology and new starting points for drug discovery—are substantial.
References
-
Arctom. (n.d.). (2R)-1,2-dimethylpiperazine dihydrochloride. Retrieved from [Link]
- Kubínová, R., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 504.
-
ChemSigma. (n.d.). (R)-1,2-Dimethyl-piperazine dihydrochloride. Retrieved from [Link]
- MDPI. (2021).
- Antolin, A. A., et al. (2022). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research, 51(D1), D1393-D1401.
- PubMed. (2004). Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology, 261, 25-52.
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1847-1867.
- PubMed. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-8.
-
TeachMePhysiology. (2024). Enzyme Kinetics. Retrieved from [Link]
-
The Chemical Probes Portal. (n.d.). Probe Evaluation. Retrieved from [Link]
- ACS Chemical Biology. (2008). Identification of Direct Protein Targets of Small Molecules. 3(7), 441-450.
- MDPI. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 23(21), 13327.
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
- ResearchGate. (2024).
- ResearchGate. (2025). Substituted Piperazines as Novel Potential Radioprotective Agents.
- MIT OpenCourseWare. (2013). Lectures 7 and 8 Enzyme Kinetics (I) and Enzyme Inhibition (II).
- ACS Publications. (2022). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 65(13), 8743-8754.
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
-
Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]
- MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 11(11), 903.
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
EFMC. (n.d.). Validating Chemical Probes. Retrieved from [Link]
- Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. 12(23), e4549.
-
YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved from [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
- Taylor & Francis Online. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
-
Technology Networks. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
- Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- ChemRxiv. (2023).
- Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 44-47.
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Application Notes and Protocols for Assay Development with (2R)-1,2-dimethylpiperazine dihydrochloride
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Its unique six-membered heterocyclic structure containing two nitrogen atoms imparts favorable physicochemical properties, such as high water solubility, oral bioavailability, and the ability to modulate interactions with biological targets through hydrogen bonding.[1] Piperazine derivatives have been successfully developed as anticancer, central nervous system-active, and antimicrobial agents.[2] The specific stereochemistry and substitutions on the piperazine ring, as seen in (2R)-1,2-dimethylpiperazine dihydrochloride, can significantly influence its biological activity and target specificity.[3] This document provides a detailed guide for researchers and drug development professionals on developing assays to characterize the potential biological activities of (2R)-1,2-dimethylpiperazine dihydrochloride, with a focus on its prospective antimicrobial properties.
(2R)-1,2-dimethylpiperazine dihydrochloride: A Profile
(2R)-1,2-dimethylpiperazine dihydrochloride is a chiral piperazine derivative available for research and as a building block in pharmaceutical synthesis.[4][5] As a dihydrochloride salt, it exhibits good solubility in aqueous solutions, which is advantageous for in vitro assay development.[3] While the specific biological targets of this compound are not yet fully elucidated, the broader class of piperazine derivatives has shown promise in various therapeutic areas, including as antimicrobial agents.[6] This application note will, therefore, focus on establishing a robust screening protocol to evaluate the antimicrobial efficacy of (2R)-1,2-dimethylpiperazine dihydrochloride.
Section 1: Rationale for Antimicrobial Screening
Given that various piperazine derivatives have demonstrated antimicrobial effects, it is a logical starting point to investigate whether (2R)-1,2-dimethylpiperazine dihydrochloride possesses similar properties.[6] The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new chemical entities with novel mechanisms of action. The unique structural features of (2R)-1,2-dimethylpiperazine dihydrochloride make it a candidate for exploration in this therapeutic area. The following protocols are designed to determine its bacteriostatic and bactericidal potential against a panel of clinically relevant bacterial strains.
Section 2: Experimental Workflow for Antimicrobial Susceptibility Testing
A systematic approach is crucial for determining the antimicrobial potential of a novel compound. The workflow begins with the determination of the Minimum Inhibitory Concentration (MIC) to assess bacteriostatic activity, followed by the determination of the Minimum Bactericidal Concentration (MBC) to evaluate bactericidal effects.
Caption: Workflow for MIC and MBC determination.
Section 3: Detailed Protocols
Materials and Reagents
-
(2R)-1,2-dimethylpiperazine dihydrochloride
-
Standard antimicrobial agents (e.g., Gentamicin, Ciprofloxacin) for positive controls
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)[6]
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., from American Type Culture Collection - ATCC):
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)[6]
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[6]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of (2R)-1,2-dimethylpiperazine dihydrochloride in sterile DMSO. Further dilute this stock solution in MHB to achieve the desired starting concentration for the assay.
-
Bacterial Inoculum Preparation: Culture the selected bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the (2R)-1,2-dimethylpiperazine dihydrochloride in MHB.[6] The typical volume in each well is 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing a known antimicrobial agent (e.g., Gentamicin) to confirm the susceptibility of the bacterial strains.
-
Negative Control: Wells containing only MHB and the bacterial inoculum to ensure bacterial growth.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay to ensure it does not inhibit bacterial growth.
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6]
Step-by-Step Protocol:
-
Plating: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spreading: Spread the aliquot onto a fresh MHA plate.[6]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[6]
-
Colony Counting: After incubation, count the number of colonies on each plate.[6] The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Section 4: Data Presentation and Interpretation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of (2R)-1,2-dimethylpiperazine dihydrochloride
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Gentamicin MIC (µg/mL) |
| S. aureus ATCC 25923 | Positive | 64 | 128 | 0.5 |
| B. subtilis ATCC 6633 | Positive | 32 | 64 | 1 |
| E. coli ATCC 25922 | Negative | >256 | >256 | 2 |
| P. aeruginosa ATCC 27853 | Negative | >256 | >256 | 4 |
Interpretation of Results:
The relationship between the MIC and MBC values provides insight into the nature of the antimicrobial activity.
Caption: Relationship between MIC and MBC values.
Section 5: Further Investigations
Should (2R)-1,2-dimethylpiperazine dihydrochloride demonstrate significant antimicrobial activity, further studies would be warranted. These could include:
-
Mechanism of Action Studies: Investigating how the compound inhibits bacterial growth or kills the bacteria (e.g., cell wall synthesis inhibition, protein synthesis inhibition).
-
Toxicity Assays: Evaluating the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the initial evaluation of (2R)-1,2-dimethylpiperazine dihydrochloride as a potential antimicrobial agent. The detailed protocols for MIC and MBC determination offer a robust starting point for researchers in drug discovery and development. The versatile nature of the piperazine scaffold suggests that this compound may hold therapeutic potential, and the assays described herein are the first essential steps in uncovering that potential.
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Application Notes & Protocols for High-Throughput Screening with (2R)-1,2-dimethylpiperazine dihydrochloride
Introduction: The Strategic Value of Chiral Piperazines in Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and serve as a versatile linker for pharmacophoric groups.[1] The introduction of chirality to this scaffold, as seen in (2R)-1,2-dimethylpiperazine, offers an opportunity to explore stereoselective interactions with biological targets, potentially enhancing potency and selectivity.[2] This document provides a comprehensive guide for the integration of (2R)-1,2-dimethylpiperazine dihydrochloride into high-throughput screening (HTS) campaigns, with a particular focus on its potential as a modulator of central nervous system (CNS) targets. Given the known CNS activity of various piperazine derivatives, this compound represents a valuable addition to screening libraries aimed at discovering novel therapeutics for neurological and psychiatric disorders.[3]
These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the effective use of (2R)-1,2-dimethylpiperazine dihydrochloride in HTS.
Physicochemical Properties and Compound Handling
(2R)-1,2-dimethylpiperazine dihydrochloride is a chiral small molecule. While specific experimental data for this enantiomer is not widely published, data for the closely related (2R,5R)-2,5-Dimethyl-piperazine dihydrochloride from PubChem can be used to infer its general properties.[4]
| Property | Inferred Value/Characteristic | Source |
| Molecular Formula | C6H16Cl2N2 | [4] |
| Molecular Weight | 187.11 g/mol | [4] |
| Form | Expected to be a crystalline solid. | [5] |
| Solubility | As a dihydrochloride salt, it is expected to have good aqueous solubility. It is also anticipated to be soluble in Dimethyl Sulfoxide (DMSO), the standard solvent for HTS compound libraries.[5][6][7] | |
| Hygroscopicity | Dihydrochloride salts are often hygroscopic and should be stored in a desiccator to prevent water absorption, which can affect compound concentration and stability. | Inferred |
| Storage | Store at 4°C, protected from light and moisture.[8] |
Protocol 1: Preparation of Master Stock Solution
Rationale: The initial preparation of a high-concentration master stock in DMSO is a critical first step in any HTS campaign. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[6][7]
Materials:
-
(2R)-1,2-dimethylpiperazine dihydrochloride powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vial with a screw cap
-
Vortex mixer
-
Sonicator
Procedure:
-
Pre-weighing Preparation: In a fume hood, allow the vial of (2R)-1,2-dimethylpiperazine dihydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the compound into the amber glass vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1.8711 mg of the compound (MW 187.11), add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the 10 mM master stock solution at -20°C in a desiccated environment.
High-Throughput Screening Workflow
The successful implementation of an HTS campaign involves a multi-step process, from initial assay development to hit confirmation. The following sections outline the key stages and provide model protocols for utilizing (2R)-1,2-dimethylpiperazine dihydrochloride.
Caption: A generalized workflow for a high-throughput screening campaign.
Assay Plate Preparation
Protocol 2: Serial Dilution and Assay-Ready Plate Generation
Rationale: This protocol describes the creation of a set of intermediate compound plates through serial dilution, from which "assay-ready" plates are prepared for the primary screen. This process ensures a range of concentrations are tested and minimizes the amount of DMSO in the final assay wells.[9]
Materials:
-
10 mM master stock of (2R)-1,2-dimethylpiperazine dihydrochloride in DMSO
-
Anhydrous DMSO
-
384-well polypropylene plates (for intermediate dilutions)
-
384-well assay plates (e.g., clear bottom for absorbance/fluorescence, or specific plates for radioligand binding)
-
Automated liquid handler or multichannel pipette
Procedure:
-
Intermediate Plate Preparation: a. In a 384-well polypropylene plate, add 50 µL of the 10 mM master stock solution to the wells of the first column. b. Add 25 µL of DMSO to all other wells in the plate. c. Perform a 1:2 serial dilution across the plate. Transfer 25 µL from the first column to the second, mix thoroughly, then transfer 25 µL from the second to the third, and so on. This will create a range of concentrations.
-
Assay-Ready Plate Stamping: a. Using a pintool or an automated liquid handler, transfer a small volume (e.g., 50 nL) from each well of the intermediate plate to the corresponding wells of the final 384-well assay plate.[10] b. This "assay-ready" plate now contains nanoliter volumes of the compound at various concentrations and is ready for the addition of assay reagents.
Model Application: Screening for CNS Receptor Modulation
Given the prevalence of the piperazine scaffold in CNS-active drugs, a relevant application of (2R)-1,2-dimethylpiperazine dihydrochloride is in screening for modulators of neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors.[11][12]
Protocol 3: Radioligand Binding Assay for the 5-HT2A Receptor (Model)
Rationale: Radioligand binding assays are a robust method for identifying compounds that interact with a specific receptor.[13] This protocol is a model for a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the 5-HT2A receptor.[14]
Materials:
-
Assay-ready plate containing (2R)-1,2-dimethylpiperazine dihydrochloride
-
Membrane preparation from cells expressing the human 5-HT2A receptor
-
[3H]ketanserin (radiolabeled ligand)[15]
-
Ketanserin (unlabeled ligand for defining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well or 384-well filter plates (e.g., Millipore MultiScreen)[14]
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: a. Thaw the 5-HT2A receptor membrane preparation on ice. Dilute to the desired concentration in ice-cold assay buffer. b. Prepare the [3H]ketanserin solution in assay buffer to a final concentration of 0.5 nM.[15] c. Prepare a 1 µM solution of unlabeled ketanserin in assay buffer for determining non-specific binding.[15]
-
Assay Execution: a. To the assay-ready plate, add the diluted receptor membrane preparation to each well. b. Add the [3H]ketanserin solution to all wells. c. For non-specific binding control wells, add the 1 µM unlabeled ketanserin solution. For total binding wells, add assay buffer. d. Incubate the plate for 60 minutes at room temperature with gentle shaking.[15]
-
Harvesting and Detection: a. Transfer the contents of the assay plate to the filter plate. b. Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand using a cell harvester. c. Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.[13]
Data Analysis and Quality Control
A critical aspect of HTS is ensuring the quality and reliability of the data. The Z'-factor is a widely used statistical parameter to evaluate the quality of an HTS assay.[16]
Z'-factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., total binding).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., non-specific binding).
| Z'-factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
Hit Selection: A "hit" is typically defined as a compound that produces a signal beyond a certain threshold, often three standard deviations from the mean of the negative control.
Hit Validation and Troubleshooting
The primary screen is designed to be sensitive, which can lead to false positives.[17] Therefore, a rigorous hit validation process is essential.
Caption: A flowchart for the hit validation process in HTS.
Protocol 4: Hit Confirmation and Dose-Response Analysis
Rationale: This protocol confirms the activity of initial hits and determines their potency (IC50 or EC50). This is a crucial step to eliminate single-point anomalies and prioritize the most promising compounds.[18]
Procedure:
-
Compound Re-acquisition: Obtain a fresh, powdered sample of the hit compound to rule out issues with the original library sample. Prepare a new 10 mM stock solution as described in Protocol 1.
-
Dose-Response Plate Preparation: Create a more detailed serial dilution of the new stock solution, typically with 8 to 12 concentration points.
-
Assay Repetition: Perform the primary assay (e.g., the 5-HT2A binding assay) with the dose-response plate in triplicate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High False Positive Rate | Compound aggregation, assay interference (e.g., fluorescence quenching), non-specific binding. | Perform counter-screens (e.g., with detergent to identify aggregators), use an orthogonal assay with a different detection method, conduct a ratio test with varying enzyme/receptor concentrations.[5] |
| High False Negative Rate | Low compound potency, insufficient incubation time, compound instability in assay buffer. | Re-screen at a higher concentration, optimize incubation time, assess compound stability under assay conditions. |
| Poor Z'-factor | High variability in controls, low signal-to-background ratio. | Optimize reagent concentrations, check for plate edge effects, ensure proper mixing and incubation conditions. |
Conclusion
(2R)-1,2-dimethylpiperazine dihydrochloride is a promising scaffold for inclusion in HTS campaigns, particularly those targeting the CNS. Its chiral nature offers the potential for discovering stereoselective modulators of important biological targets. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively integrate this compound into their drug discovery workflows, from initial screening to robust hit validation. The provided model protocols for CNS receptor binding assays serve as a template that can be adapted to a wide range of biological targets, underscoring the versatility of this compound in modern drug discovery.
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Wang Z, et al. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Int J Mol Sci. 2023;24(2):1098. Available from: [Link]
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analytical methods for detecting (2R)-1,2-dimethylpiperazine dihydrochloride
An Application Guide to the Chiral and Achiral Analysis of (2R)-1,2-dimethylpiperazine Dihydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methods and protocols for the detection, quantification, and stereospecific identification of (2R)-1,2-dimethylpiperazine dihydrochloride. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond rote instructions to explain the underlying scientific principles behind methodological choices. We address the unique analytical challenges posed by this chiral, polar, and non-chromophoric molecule, offering robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is presented as a self-validating system, grounded in established scientific literature and regulatory expectations, such as the ICH Q2(R2) guidelines[1].
Introduction and Core Analytical Challenges
(2R)-1,2-dimethylpiperazine is a chiral diamine that serves as a valuable building block in medicinal chemistry and as a chiral ligand in asymmetric synthesis.[2][3] Its dihydrochloride salt form enhances stability and water solubility but introduces specific analytical hurdles. Accurate determination of its purity, concentration, and enantiomeric excess is critical for quality control, reaction monitoring, and regulatory compliance.
The primary analytical challenges include:
-
Stereoisomerism: The "(2R)" designation necessitates methods capable of resolving it from its (2S) enantiomer and potentially from cis/trans diastereomers. The presence of two chiral centers (C1 and C2) requires high-resolution chiral separation techniques.[3][4]
-
High Polarity and Low Volatility: As a dihydrochloride salt, the analyte is non-volatile, precluding direct analysis by Gas Chromatography (GC) without conversion to its free base form. Its high polarity dictates specific considerations for chromatographic column and mobile phase selection.
-
Lack of a Native Chromophore: The molecule is an aliphatic amine, meaning it does not absorb ultraviolet (UV) or visible light. This makes detection by standard HPLC-UV detectors inefficient without chemical derivatization.
This guide provides solutions to these challenges through validated, step-by-step protocols.
Strategic Approach to Method Selection
The choice of an analytical technique depends on the specific objective, such as routine quality control, determination of enantiomeric excess (e.e.), structural confirmation, or quantification in a complex matrix. The following decision tree illustrates a logical workflow for selecting the most appropriate method.
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Application Notes and Protocols for the In Vivo Administration of (2R)-1,2-Dimethylpiperazine Dihydrochloride
A Guide for Preclinical Research in Animal Models
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prudent dosage and administration of (2R)-1,2-dimethylpiperazine dihydrochloride in animal models. In the absence of established in vivo data for this specific compound, this guide emphasizes a systematic approach to establish safe and efficacious administration protocols. It integrates foundational principles of preclinical pharmacology, best practices in animal handling, and detailed procedural outlines for formulation, dose-range finding, and administration via common routes. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reproducible data.
Introduction: The Scientific Context of (2R)-1,2-Dimethylpiperazine Dihydrochloride
The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of pharmacological activities.[1] Piperazine derivatives are known to exert significant effects on the central nervous system (CNS), often by modulating neurotransmitter systems such as dopamine, serotonin, and GABA.[2][3] Many compounds containing this scaffold have been investigated for antipsychotic, anxiolytic, and antidepressant properties.[3][4]
The specific compound, (2R)-1,2-dimethylpiperazine dihydrochloride, is a chiral molecule whose pharmacological profile is not yet characterized in the public domain. The "2R" designation indicates a specific stereoisomer, which can be critical for biological activity and receptor interaction. The dihydrochloride salt form suggests enhanced water solubility compared to the free base, a key consideration for formulation.
Given its structural similarity to other centrally active piperazine derivatives, it is hypothesized that (2R)-1,2-dimethylpiperazine dihydrochloride may interact with monoamine pathways.[3] Therefore, preclinical in vivo studies are essential to determine its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[5] This guide provides the foundational protocols to initiate such investigations responsibly.
Preclinical Study Design: A Self-Validating System
A robust preclinical study must be designed to be a self-validating system. This means that every step, from formulation to data analysis, is built on logical, evidence-based principles that ensure the integrity of the results. The workflow for investigating a novel compound like (2R)-1,2-dimethylpiperazine dihydrochloride should prioritize animal welfare and the generation of high-quality, reproducible data.
Caption: Preclinical workflow for (2R)-1,2-dimethylpiperazine dihydrochloride.
Formulation of (2R)-1,2-Dimethylpiperazine Dihydrochloride for In Vivo Administration
The dihydrochloride salt form of the compound suggests good aqueous solubility. However, the final formulation's pH and osmolarity must be optimized to ensure animal welfare and prevent administration site reactions.
Vehicle Selection
The choice of vehicle is critical and depends on the administration route and the compound's solubility.
-
Aqueous Vehicles: For a dihydrochloride salt, sterile water for injection or, more commonly, sterile 0.9% saline are the preferred starting points. Saline is isotonic and less likely to cause irritation.[6]
-
pH Adjustment: Dihydrochloride salts can create acidic solutions. It is crucial to measure the pH of the final formulation. If the pH is below 5, it may cause pain and tissue damage upon injection. The pH can be adjusted towards physiological neutrality (pH 7.0-7.4) using a suitable buffer system (e.g., phosphate-buffered saline, PBS) or dropwise addition of a dilute base like sodium hydroxide. Any pH adjustment must be done carefully to avoid precipitation of the free base.
Protocol 1: Preparation of a Dosing Solution (Example)
-
Calculate Required Mass: Determine the total mass of (2R)-1,2-dimethylpiperazine dihydrochloride needed based on the highest desired concentration and total volume.
-
Initial Solubilization: In a sterile container, add the calculated mass of the compound to 80% of the final required volume of sterile 0.9% saline.
-
Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Visually inspect for any particulates.
-
pH Measurement and Adjustment: Measure the pH of the solution. If necessary, adjust to pH 6.5-7.5 using sterile 0.1 N NaOH or a suitable buffer. Ensure the solution remains clear after pH adjustment.
-
Final Volume: Add sterile 0.9% saline to reach the final desired volume (q.s.).
-
Sterilization: If the formulation is not prepared aseptically, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the final formulation as per stability data (e.g., at 4°C, protected from light). Stability should be confirmed if the solution is to be stored for an extended period.
Dose Determination: The Dose-Range Finding (DRF) Study
For a novel compound, a dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study is the mandatory first step in vivo.[7] This study aims to identify the highest dose that does not cause unacceptable toxicity, which then informs the dose selection for subsequent efficacy studies.[7]
Estimating a Starting Dose
In the absence of data for the target compound, we can make a conservative estimate based on a structurally related compound. The oral LD50 for N,N'-dimethylpiperazine in rats has been reported as 1116.2 mg/kg.[6] A common practice is to start a DRF study at a fraction of the LD50 of a related compound, often 1/10th or lower.
-
Estimated Starting Point: A conservative starting high dose for a DRF study could be ~100 mg/kg, with subsequent lower doses (e.g., 30 mg/kg, 10 mg/kg) also tested.
Protocol 2: Acute Dose-Range Finding Study in Mice
-
Animal Model: Use a standard strain of mice (e.g., C57BL/6 or CD-1), typically 8-10 weeks of age. Use a small group size (n=3-5 per dose group, including a vehicle control group).
-
Dose Groups: Based on the LD50 of N,N'-dimethylpiperazine, select at least 3-4 dose levels. For example:
-
Group 1: Vehicle control (e.g., 0.9% Saline)
-
Group 2: 10 mg/kg
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
-
Administration: Administer a single dose of the compound or vehicle via the intended route of administration for future studies (e.g., intraperitoneal injection or oral gavage).
-
Clinical Observations: Monitor the animals intensively for the first 4 hours post-dosing, and then at regular intervals for up to 7-14 days. Record observations including:
-
General Health: Posture, activity level, grooming.
-
Neurological Signs: Tremors, convulsions, ataxia, stereotypy, sedation.
-
Autonomic Signs: Salivation, piloerection, changes in respiration.
-
Body Weight: Measure daily. A weight loss of more than 15-20% is a significant adverse effect.
-
-
Endpoint Determination: The MTD is the highest dose that does not produce overt signs of toxicity, significant body weight loss, or mortality. This data will guide the dose selection for subsequent, larger-scale efficacy studies.
Administration Protocols in Rodent Models
The choice of administration route is a critical variable that affects the bioavailability and pharmacokinetic profile of the compound.[5] The following are detailed protocols for common administration routes.
Oral Gavage (p.o.)
This method ensures accurate oral delivery of a specific volume.[3]
-
Animal Restraint: Restrain the mouse or rat firmly, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[8]
-
Needle Measurement: Measure the gavage needle from the corner of the animal's mouth to the xiphoid process (the last sternebra) to ensure it will reach the stomach without causing perforation.[9]
-
Needle Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The animal should swallow the tube as it advances.[3] If resistance is met, do not force the needle. Withdraw and attempt again.
-
Dose Administration: Once the needle is in place, administer the solution slowly and steadily.
-
Withdrawal and Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for any signs of respiratory distress for 5-10 minutes post-administration, which could indicate accidental tracheal dosing.[3]
Intraperitoneal Injection (i.p.)
This route allows for rapid absorption into the systemic circulation.
-
Animal Restraint: Restrain the animal to expose the ventral abdomen. For rats, this may require two people.[2]
-
Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.[4]
-
Needle Insertion: Insert the needle (bevel up) at a 30-40° angle into the peritoneal cavity.[4]
-
Aspiration: Gently pull back on the plunger. If no fluid or blood is aspirated, proceed with the injection. If urine (yellow) or intestinal contents (brown/green) are aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[4]
-
Dose Administration: Inject the solution smoothly.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
Subcutaneous Injection (s.c. or s.q.)
This route provides a slower, more sustained absorption compared to i.p. injection.
-
Animal Restraint: Grasp the loose skin over the shoulders (scruff) to create a "tent" of skin.[10]
-
Needle Insertion: Insert the needle (bevel up) into the base of the skin tent, parallel to the spine.[2][11]
-
Aspiration: Gently pull back on the plunger to ensure a blood vessel has not been entered.[11]
-
Dose Administration: Inject the solution, which will form a small bleb under the skin.
-
Withdrawal: Withdraw the needle and gently massage the area to aid dispersion.
Data Presentation: Quantitative Guidelines
The following tables provide standardized guidelines for administration volumes and needle sizes for mice and rats. Adherence to these guidelines is crucial for animal welfare and data consistency.
Table 1: Recommended Maximum Administration Volumes
| Species | Route | Maximum Volume (mL/kg) | Example (25g Mouse) | Example (250g Rat) |
| Mouse | Oral (p.o.) | 10 mL/kg | 0.25 mL | N/A |
| Intraperitoneal (i.p.) | 10 mL/kg | 0.25 mL | N/A | |
| Subcutaneous (s.c.) | 5-10 mL/kg | 0.125 - 0.25 mL | N/A | |
| Rat | Oral (p.o.) | 10 mL/kg | N/A | 2.5 mL |
| Intraperitoneal (i.p.) | 10 mL/kg | N/A | 2.5 mL | |
| Subcutaneous (s.c.) | 5-10 mL/kg | N/A | 1.25 - 2.5 mL | |
| Source: Adapted from institutional animal care and use committee (IACUC) guidelines.[4][9] |
Table 2: Recommended Needle Sizes for Administration
| Species | Route | Needle Gauge | Needle Length |
| Mouse | Oral (p.o.) Gavage | 20-22 G | 1.5 inches (bulb tip) |
| Intraperitoneal (i.p.) | 25-27 G | 0.5 inches | |
| Subcutaneous (s.c.) | 25-27 G | 0.5 inches | |
| Rat | Oral (p.o.) Gavage | 16-18 G | 2-3 inches (bulb tip) |
| Intraperitoneal (i.p.) | 23-25 G | 1 inch | |
| Subcutaneous (s.c.) | 23-25 G | 1 inch | |
| Source: Adapted from institutional animal care and use committee (IACUC) guidelines.[4][9] |
Potential Pharmacological Actions and Signaling Pathways
Based on the broader class of piperazine derivatives, (2R)-1,2-dimethylpiperazine dihydrochloride may interact with several key neurotransmitter systems. Efficacy studies should be designed to probe these potential mechanisms.
Caption: Potential CNS targets of piperazine derivatives.
Many piperazine-based antipsychotics and antidepressants act on dopamine (D2/D3) and serotonin (5-HT1A, 5-HT2A) receptors.[2] Additionally, some piperazines exhibit antagonist activity at GABAA receptors.[2] Initial efficacy studies could therefore include behavioral models sensitive to these mechanisms, such as open-field tests for locomotor activity, elevated plus maze for anxiety-like behavior, and forced swim tests for antidepressant-like effects.
Conclusion and Future Directions
The successful preclinical development of (2R)-1,2-dimethylpiperazine dihydrochloride hinges on a methodical and rigorous approach to its in vivo characterization. This guide provides the necessary framework for establishing its formulation, safety profile, and administration protocols in animal models. By adhering to these principles of scientific integrity and best practices, researchers can generate the reliable data needed to elucidate the therapeutic potential of this novel compound. The foundational studies described herein are the gateway to more complex pharmacokinetic, pharmacodynamic, and chronic toxicity evaluations.
References
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U.S. Food and Drug Administration. (n.d.). Step 2: Preclinical Research. FDA. Retrieved from [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Retrieved from [Link]
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC. Retrieved from [Link]
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WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Dose Range Finding Studies. Charles River. Retrieved from [Link]
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PubChem. (n.d.). (S)-1,2-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
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UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. UBC. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Ataman Kimya. Retrieved from [Link]
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cell culture treatment with (2R)-1,2-dimethylpiperazine dihydrochloride
Application Note & Protocol Guide
Investigational Framework for the In Vitro Characterization of (2R)-1,2-dimethylpiperazine dihydrochloride
Introduction: Unveiling the Potential of a Chiral Piperazine Derivative
(2R)-1,2-dimethylpiperazine dihydrochloride is a chiral organic compound belonging to the piperazine class of molecules. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological properties. As a dihydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base form, a favorable characteristic for cell culture applications.[1]
Publicly available data on the specific biological mechanism of action for (2R)-1,2-dimethylpiperazine dihydrochloride is limited. Therefore, this document serves not as a protocol for a known application, but as an investigational guide for researchers seeking to characterize its effects in an in vitro cell culture setting. The methodologies outlined herein provide a robust framework for determining key parameters such as cytotoxicity, effective dose range, and potential functional impacts on cellular behavior.
The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring that the data generated is reliable and interpretable. This guide will empower researchers to systematically explore the biological activity of this and other novel chemical entities.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ · 2HCl | [2] |
| Molecular Weight | 187.11 g/mol | [3] |
| Stereochemistry | Chiral (2R) | [2] |
| Form | Solid | [2] |
Critical Safety & Handling Protocols
While a specific Safety Data Sheet (SDS) for the (2R) isomer is not widely available, related dimethylpiperazine compounds are classified as corrosive and capable of causing severe skin burns and eye damage.[4][5] Therefore, stringent adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation.
-
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with your institution's hazardous chemical waste guidelines.
-
Spill Response: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4] For spills, use an appropriate absorbent material and decontaminate the area.
Protocol I: Stock Solution Preparation & Solubility Verification
The accuracy of all subsequent experiments hinges on the correct preparation of a concentrated stock solution. The dihydrochloride salt form suggests good water solubility, but this should always be empirically verified.[1]
Rationale: Creating a high-concentration, sterile-filtered stock solution allows for consistent and accurate dosing in culture media while minimizing the volume of solvent (and its potential toxicity) added to the cells. A 10 mM stock is a common starting point.
Materials:
-
(2R)-1,2-dimethylpiperazine dihydrochloride (MW: 187.11 g/mol )
-
Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Step-by-Step Methodology:
-
Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 187.11 g/mol
-
Mass (g) = 0.0018711 g = 1.87 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 1.87 mg of the compound. Record the exact mass.
-
Solubilization:
-
Add 10 mL of sterile water (or DMSO) to the tube containing the compound.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. If solubility is poor in water, DMSO is a common alternative.
-
-
Sterilization:
-
Draw the entire solution into a sterile syringe.
-
Affix a 0.22 µm sterile syringe filter to the syringe tip.
-
Dispense the solution through the filter into a new, sterile conical tube. This step removes any potential microbial contamination.
-
-
Aliquoting & Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date.
-
Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Protocol II: Determining Cytotoxicity & Dose-Response (IC₅₀)
Before any functional assay, it is essential to determine the concentration range over which the compound affects cell viability. This dose-response experiment will identify the sub-toxic concentrations suitable for functional studies and the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Rationale: Treating cells with a lethal dose of a compound will non-specifically disrupt all cellular functions, making it impossible to study a targeted effect. This protocol establishes a "therapeutic window" for in vitro experimentation.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
10 mM stock solution of (2R)-1,2-dimethylpiperazine dihydrochloride
-
Cell viability reagent (e.g., Resazurin, MTT, CellTiter-Glo®)
-
Multi-channel pipette
-
Plate reader (absorbance or fluorescence)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Calculate the required volume to seed 5,000-10,000 cells per well in a 96-well plate.
-
Seed the cells in 100 µL of complete medium per well.
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Workflow for Compound Dilution and Treatment: This workflow outlines the serial dilution and cell treatment process.
Caption: Workflow for Dose-Response Experiment.
-
Treatment Application:
-
Prepare serial dilutions of the compound in complete medium. A common starting range is 100 µM down to ~0.1 µM.
-
Crucially, prepare a "vehicle control" containing the highest concentration of the solvent (e.g., water or DMSO) used in the treatment wells.
-
Carefully remove the old media from the cells and add 100 µL of the compound-containing media (or control media) to the appropriate wells in triplicate.
-
-
Incubation: Incubate the plate for a relevant duration (24, 48, or 72 hours) depending on the cell line's doubling time and the expected mechanism of action.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., 10 µL of Resazurin).
-
Incubate for 1-4 hours.
-
Read the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm for Resazurin).
-
-
Data Analysis:
-
Average the triplicate readings for each concentration.
-
Normalize the data to the vehicle control, which represents 100% viability.
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) × 100
-
Plot % Viability versus log[Concentration] and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
| Concentration (µM) | Avg. Absorbance | Std. Dev. | % Viability (Normalized) |
| Vehicle Control | 1.254 | 0.045 | 100% |
| 0.39 | 1.233 | 0.051 | 98.3% |
| 0.78 | 1.198 | 0.039 | 95.5% |
| 1.56 | 1.150 | 0.062 | 91.7% |
| 3.13 | 1.021 | 0.055 | 81.4% |
| 6.25 | 0.855 | 0.048 | 68.2% |
| 12.5 | 0.630 | 0.033 | 50.2% |
| 25 | 0.315 | 0.029 | 25.1% |
| 50 | 0.110 | 0.015 | 8.8% |
| 100 | 0.052 | 0.011 | 4.1% |
| Note: Data shown is for illustrative purposes only. |
Protocol III: General Framework for Functional Assays
Once a sub-toxic concentration range is established (typically IC₂₀ or lower), you can investigate the compound's effect on specific cellular processes.
Rationale: This protocol provides a template for designing a hypothesis-driven experiment. The choice of assay will depend on the scientific question, but the principles of experimental design remain constant. Here, we use a hypothetical apoptosis assay as an example.
Step-by-Step Methodology:
-
Hypothesis Formulation: Based on the structure of the compound or preliminary data, formulate a hypothesis. Example: "(2R)-1,2-dimethylpiperazine dihydrochloride induces apoptosis at sub-toxic concentrations."
-
Assay Selection: Choose an assay that directly measures the hypothesized outcome. Example: A Caspase-3/7 activity assay to measure apoptotic pathway activation.
-
Experimental Design:
-
Cell Seeding: Seed cells in an appropriate plate format (e.g., white-walled 96-well plates for luminescence assays).
-
Treatment: Treat cells with 2-3 sub-toxic concentrations of the compound (e.g., IC₁₀ and IC₂₀ values derived from Protocol II).
-
Controls:
-
Negative Control: Vehicle control.
-
Positive Control: A known inducer of the effect (e.g., Staurosporine for apoptosis). This control is critical to validate that the assay is working correctly.
-
-
Time Course: Measure the effect at several time points (e.g., 6, 12, 24 hours) to capture the dynamics of the response.
-
-
Assay Execution & Data Analysis:
-
Perform the functional assay according to the manufacturer's protocol.
-
Normalize the results to the vehicle control and compare the compound's effect to the positive control.
-
-
General Workflow for a Functional Assay:
Caption: General workflow for a functional cell-based assay.
Troubleshooting & Key Considerations
-
Compound Instability: Some compounds can degrade in the warm, CO₂-rich environment of a cell culture incubator.[6] If results are inconsistent, consider preparing fresh dilutions immediately before each experiment and minimizing the compound's time in media before being added to cells. The stability of amino acids and other media components can also be a factor.[7][8]
-
Solvent Toxicity: If using DMSO, ensure the final concentration in the media does not exceed 0.1-0.5%, as higher concentrations can be toxic to most cell lines. Always compare results to a vehicle control with the same solvent concentration.
-
Stereoisomer Specificity: This compound is the (2R) enantiomer. Biological systems are often highly sensitive to stereochemistry. If the racemic mixture or the (2S) enantiomer is available, comparative studies could reveal stereo-specific activity, providing valuable insight into its mechanism of action.[2][9]
-
Compound Precipitation: If the compound precipitates upon addition to the serum-containing media, try preparing dilutions in serum-free media first, adding it to the cells, and then adding serum. Alternatively, reducing the highest tested concentration may be necessary.
References
-
PubChem. (n.d.). (2R,5R)-2,5-Dimethyl-piperazine dihydrochloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Production, Passaging Stability, and Histological Analysis of Madin–Darby Canine Kidney Cells Cultured in a Low-Serum Medium. Retrieved from [Link]
-
McCoy, R. E., Costa, N. A., & Morris, A. E. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(2), 493–502. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]
-
Kern, M., et al. (2007). Limited Stability in Cell Culture Medium and Hydrogen Peroxide Formation Affect the Growth Inhibitory Properties of Delphinidin and Its Degradation Product Gallic Acid. Molecular Nutrition & Food Research, 51(8), 985-994. Retrieved from [Link]
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- 4. tcichemicals.com [tcichemicals.com]
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- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Application Notes and Protocols for the Dissolution of (2R)-1,2-dimethylpiperazine Dihydrochloride
Authored by: A Senior Application Scientist
Introduction: (2R)-1,2-dimethylpiperazine dihydrochloride is a chiral substituted piperazine derivative of interest in pharmaceutical research and drug development. As with many small molecules, the successful design and execution of in vitro and in vivo experiments are critically dependent on the proper preparation of stock solutions and experimental dilutions. This document provides a comprehensive guide to the dissolution of (2R)-1,2-dimethylpiperazine dihydrochloride, offering detailed protocols, scientific rationale, and best practices to ensure solution integrity and experimental reproducibility.
Physicochemical Properties and Solubility Profile
(2R)-1,2-dimethylpiperazine dihydrochloride is the salt form of the parent compound, (2R)-1,2-dimethylpiperazine. The dihydrochloride salt form is generally employed to enhance the aqueous solubility and stability of the free base.[1] While specific experimental data for this exact stereoisomer is limited, the physicochemical properties can be inferred from data on related piperazine compounds.
Key Physicochemical Characteristics:
| Property | Inferred Value/Characteristic | Rationale and Considerations |
| Molecular Formula | C₆H₁₆Cl₂N₂ | Based on the structure of the parent compound and the dihydrochloride salt. |
| Molecular Weight | 187.11 g/mol | This value is crucial for accurate molarity calculations.[2] |
| Appearance | White to off-white crystalline solid | Typical appearance for small molecule hydrochloride salts. |
| Aqueous Solubility | Expected to be high | The dihydrochloride salt form significantly increases water solubility compared to the free base.[1][3] For example, piperazine dihydrochloride is highly soluble in water.[3][4] |
| Solubility in Organic Solvents | - DMSO: High - Ethanol/Methanol: Moderate - Acetonitrile: Low to Moderate - Non-polar solvents (e.g., DCM, Hexane): Insoluble | Polar aprotic solvents like DMSO are generally effective for dissolving hydrochloride salts.[5] Alcohols can also be suitable, though solubility may be lower than in water or DMSO.[3] Non-polar solvents are unlikely to be effective.[5] |
| pKa | Two values are expected | Piperazine itself is a weak base with two pKa values (typically around 5.5 and 9.8).[6][7] The methyl substituents on (2R)-1,2-dimethylpiperazine will slightly alter these values. The pH of the solution will significantly impact the ionization state and, consequently, the solubility. |
| Hygroscopicity | Potential for hygroscopicity | Piperazine and its salts can be hygroscopic, meaning they can absorb moisture from the air.[6] It is recommended to handle the solid in a dry environment and store it in a desiccator. |
Recommended Solvents for Stock Solution Preparation
The choice of solvent is dictated by the requirements of the downstream application.
-
For Aqueous-Based Biological Assays (e.g., cell culture):
-
Deionized (DI) Water or Ultrapure Water: This is the preferred solvent for creating aqueous stock solutions. The dihydrochloride salt form is designed for high aqueous solubility.[1]
-
Phosphate-Buffered Saline (PBS): If the final experimental conditions require a physiological pH, PBS can be used. However, it is crucial to first dissolve the compound in a small amount of water before diluting with PBS to avoid potential precipitation. The pH of the final solution should be verified.
-
-
For Assays Requiring an Organic Co-solvent:
-
Dimethyl Sulfoxide (DMSO): A versatile polar aprotic solvent that can dissolve a wide range of compounds, including many hydrochloride salts.[5] It is often used for creating high-concentration stock solutions that are then further diluted in aqueous buffers. Note: Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher concentrations (typically >0.5%).
-
Experimental Workflow for Dissolution
The following diagram outlines the general workflow for preparing a stock solution of (2R)-1,2-dimethylpiperazine dihydrochloride.
Caption: Workflow for the dissolution of (2R)-1,2-dimethylpiperazine dihydrochloride.
Detailed Dissolution Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in Water)
This protocol is recommended for most cell-based and biochemical assays where an aqueous vehicle is preferred.
Materials:
-
(2R)-1,2-dimethylpiperazine dihydrochloride powder
-
High-purity sterile water (e.g., cell culture grade, nuclease-free)
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filter (0.22 µm) for sterilization
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, use the following calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 187.11 g/mol = 0.0018711 g = 1.87 mg
-
-
Weigh the compound: Carefully weigh 1.87 mg of (2R)-1,2-dimethylpiperazine dihydrochloride and transfer it to a sterile conical tube.
-
Add solvent: Add 10 mL of sterile water to the tube.
-
Promote dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution against a dark background to ensure all solid has dissolved and the solution is clear.
-
If dissolution is slow, gently warm the solution to 37°C or sonicate for 5-10 minutes.[3][8] Increased temperature generally enhances the solubility of salts.[3]
-
-
Sterilization (if required): For sterile applications, pass the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
-
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 50 mM)
This protocol is suitable for creating a concentrated stock that can be diluted into various experimental buffers.
Materials:
-
(2R)-1,2-dimethylpiperazine dihydrochloride powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, DMSO-compatible vial (e.g., glass or polypropylene)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 2 mL of a 50 mM stock solution:
-
Mass (g) = 0.050 mol/L x 0.002 L x 187.11 g/mol = 0.018711 g = 18.71 mg
-
-
Weigh the compound: Weigh 18.71 mg of the compound and transfer it to a suitable vial.
-
Add solvent: Add 2 mL of anhydrous DMSO to the vial.
-
Promote dissolution:
-
Cap the vial tightly and vortex for 2-3 minutes.
-
Gently warm the solution if necessary to aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot into small volumes.
-
Store at -20°C. DMSO has a high freezing point (~18.5°C), so it will be frozen at this temperature.
-
Stability and Storage Considerations
-
pH Stability: The piperazine ring is generally stable to hydrolysis, but stability can be pH-dependent.[5] Extreme acidic or basic conditions, especially at elevated temperatures, may promote degradation.[5]
-
Oxidative Stability: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.[5] While generally stable, prolonged exposure to strong oxidizing agents should be avoided.
-
Freeze-Thaw Cycles: To maintain the integrity of the compound in solution, it is highly recommended to prepare single-use aliquots to minimize the number of freeze-thaw cycles.
-
Light Sensitivity: While no specific data on the photosensitivity of this compound is available, it is good practice to store solutions in amber vials or protected from light.
Safety Precautions
When handling (2R)-1,2-dimethylpiperazine dihydrochloride, it is essential to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Consult the Material Safety Data Sheet (MSDS) for the specific product for detailed safety information.
References
-
PubMed. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available at: [Link]
-
ResearchGate. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Available at: [Link]
-
SINTEF. Solid liquid solubility of piperazine. Available at: [Link]
-
PubChem. (2R,5R)-2,5-Dimethyl-piperazine dihydrochloride. Available at: [Link]
-
Wikipedia. Piperazine. Available at: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available at: [Link]
-
Solubility of Things. Piperazine dihydrochloride. Available at: [Link]
- Google Patents. US2919275A - Purification of piperazine.
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- 9. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols for Dimethylpiperazine Compounds in Pharmaceutical Development
Introduction: The Dimethylpiperazine Scaffold - A Cornerstone in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties—such as its ability to improve aqueous solubility, modulate lipophilicity, and act as a versatile linker—have cemented its role in a vast array of FDA-approved therapeutics.[1][2] This guide focuses on a specific, yet profoundly impactful, subset: the dimethylpiperazine compounds. The strategic placement of methyl groups on the piperazine core offers a nuanced approach to drug design, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Dimethylpiperazine and its derivatives are pivotal structural motifs in pharmacologically active compounds, influencing factors such as yield, purity, and scalability in drug discovery and development.[1] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will delve into the synthesis, mechanisms of action, and practical applications of dimethylpiperazine compounds, providing field-proven insights and detailed experimental protocols to empower your research endeavors. We will explore this scaffold through the lens of two notable drugs, the atypical antidepressant Mirtazapine and the fluoroquinolone antibiotic Sparfloxacin , showcasing the diverse therapeutic areas impacted by this versatile chemical entity.
I. The Role of Dimethylpiperazine Isomers in Drug Design
The specific isomer of dimethylpiperazine used is a critical decision in the drug design process, as the position of the methyl groups significantly impacts the molecule's three-dimensional shape, basicity (pKa), and how it interacts with its biological target.
-
1,4-Dimethylpiperazine: With methyl groups on both nitrogen atoms, this symmetrical isomer is often used to create tertiary amine functionalities. This can increase the molecule's basicity and influence its absorption and distribution. The antidepressant Mirtazapine, for example, features a 1,4-disubstituted piperazine ring integral to its complex tetracyclic structure.[3][4]
-
2,5-Dimethylpiperazine & 2,6-Dimethylpiperazine: Methylation on the carbon backbone introduces chirality (cis/trans isomers), providing a powerful tool for optimizing target engagement. The precise stereochemistry can dictate the orientation of other substituents, allowing for enhanced binding affinity and selectivity. The antibacterial agent Sparfloxacin incorporates a cis-2,6-dimethylpiperazine moiety, which is crucial for its activity against bacterial DNA gyrase.[5]
Table 1: Physicochemical Properties of Key Dimethylpiperazine Isomers
| Property | 1,4-Dimethylpiperazine | 2,5-Dimethylpiperazine (mixture of isomers) | cis-2,6-Dimethylpiperazine |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol | 114.19 g/mol |
| Boiling Point | ~133 °C | ~162-165 °C | N/A |
| Melting Point | ~ -1 °C | ~113-118 °C | N/A |
| CAS Number | 106-58-1 | 106-55-8 | 21655-48-1 |
| Reference | [3] | [PubChem CID: 7816] | [PubChem CID: 3034237] |
II. Synthesis of Dimethylpiperazine-Containing Compounds
The incorporation of a dimethylpiperazine moiety into a drug candidate can be achieved through various synthetic strategies. The choice of method depends on the target isomer, the complexity of the final molecule, and the scale of the synthesis.
Protocol 1: Reductive Amination for 1,4-Dimethylpiperazine Synthesis
This protocol describes a common laboratory-scale synthesis of 1,4-dimethylpiperazine using the Eschweiler-Clarke reaction, a type of reductive amination.
Causality: This method is efficient because it uses formaldehyde as the source of the methyl group and formic acid as the reducing agent in a one-pot reaction. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (1.0 eq).
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (2.2 eq) while stirring and cooling the flask in an ice bath to maintain the temperature below 50°C.
-
Acidification: Cautiously add sulfuric acid to the mixture.
-
Formic Acid Addition: Add formic acid (2.2 eq) dropwise. The rate of addition should be controlled to manage the evolution of carbon dioxide gas.
-
Reaction: Heat the reaction mixture to 40-60°C and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Isolation: Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH). Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,4-dimethylpiperazine can be purified by distillation.
Self-Validation: The identity and purity of the final product should be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass spectrum for 1,4-dimethylpiperazine will show a molecular ion peak (M+) at m/z 114.
III. Mechanisms of Action & Therapeutic Applications
Dimethylpiperazine compounds are integral to drugs targeting a wide range of diseases, from central nervous system disorders to bacterial infections and cancer. Their mechanism of action is highly dependent on the overall structure of the drug molecule.
Case Study 1: Mirtazapine - A Noradrenergic and Specific Serotonergic Antidepressant (NaSSA)
Mirtazapine is an atypical antidepressant used to treat major depressive disorder.[3][6] Its efficacy stems from a complex pharmacological profile centered around its dimethylpiperazine-containing core.
Mechanism of Action: Mirtazapine's primary mechanism involves enhancing both noradrenergic and serotonergic neurotransmission.[1] It achieves this not by inhibiting reuptake, but through receptor antagonism:
-
α2-Adrenergic Receptor Antagonism: Mirtazapine blocks presynaptic α2-autoreceptors on noradrenergic neurons and α2-heteroreceptors on serotonergic neurons. This action lifts the "brake" on neurotransmitter release, increasing the firing rate and release of both norepinephrine (NE) and serotonin (5-HT).[7]
-
Serotonin Receptor Antagonism: It is a potent antagonist of 5-HT2A, 5-HT2C, and 5-HT3 receptors.[1]
-
Histamine H1 Receptor Antagonism: Mirtazapine is a potent H1 antagonist, which accounts for its prominent sedative effects and can lead to increased appetite and weight gain.[3]
Case Study 2: Sparfloxacin - A Fluoroquinolone Antibiotic
Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic that contains a cis-2,6-dimethylpiperazine group. Although its use has been limited due to side effects, its mechanism of action provides an excellent example of the role of this scaffold in targeting bacterial enzymes.[8]
Mechanism of Action: Like other fluoroquinolones, sparfloxacin is bactericidal, meaning it actively kills bacteria.[5] Its primary targets are two essential bacterial enzymes involved in DNA replication:
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication. Sparfloxacin inhibits DNA gyrase, leading to a cessation of DNA replication and repair.
-
Topoisomerase IV: This enzyme is crucial for the separation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV prevents bacterial cell division.[5]
The cis-dimethylpiperazine moiety at the C-7 position of the quinolone core is critical for the drug's potency, spectrum of activity, and pharmacokinetic properties, including tissue penetration.[9]
Case Study 3: Dimethylpiperazine in Kinase Inhibitors for Oncology
The piperazine ring is a common feature in many small molecule kinase inhibitors used in cancer therapy. While not all contain dimethyl groups, the principles of their mechanism apply. These drugs often target the ATP-binding pocket of kinases within critical signaling pathways that drive tumor growth and proliferation, such as the PI3K/AKT/mTOR pathway.[7][10]
Mechanism of Action: The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, survival, and proliferation. In many cancers, this pathway is constitutively active.
-
PI3K Activation: Growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K.
-
PIP3 Formation: Activated PI3K phosphorylates PIP2 to form PIP3.
-
AKT Activation: PIP3 recruits and activates the kinase AKT.
-
mTOR Activation: AKT then activates mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell proliferation while inhibiting apoptosis.[11]
Piperazine-containing inhibitors are often designed to mimic ATP and bind to the kinase domain of PI3K, AKT, or mTOR, blocking their function and shutting down the pro-survival signaling cascade.
IV. Protocols for Biological Evaluation
Evaluating the biological activity of newly synthesized dimethylpiperazine compounds is a critical step in the drug discovery pipeline. The following are detailed, self-validating protocols for common assays.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the dimethylpiperazine test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.
-
Controls (Self-Validation):
-
Vehicle Control: Wells containing cells treated with the same concentration of DMSO used in the highest compound concentration (e.g., 0.1% DMSO). This control establishes the baseline for 100% cell viability.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates that the assay can detect a cytotoxic effect.
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Protocol 3: In Vitro Kinase Inhibition Assessment using the ADP-Glo™ Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. A lower kinase activity (due to inhibition) results in less ADP production and a lower luminescent signal. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP amount.[2][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase, substrate, and test compound dilutions in kinase buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT).
-
Reaction Setup: In a 96-well or 384-well white plate, add:
-
Test compound at various concentrations.
-
Kinase (e.g., PI3K, AKT).
-
Substrate (specific for the kinase being tested).
-
-
Initiate Reaction: Start the kinase reaction by adding ATP solution (final concentration typically near the Km for the specific kinase). The total reaction volume is typically small (e.g., 5-25 µL).
-
Controls (Self-Validation):
-
No-Inhibitor Control (100% Activity): Reaction with vehicle (DMSO) instead of the test compound.
-
No-Enzyme Control (Background): Reaction mixture without the kinase. This determines the background signal.
-
Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Wortmannin for PI3K).
-
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (No-Enzyme Control) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration using the formula: (% Inhibition) = 100 - [(RLU of Treated / RLU of No-Inhibitor Control) x 100], where RLU is Relative Luminescent Units.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 4: Radioligand Binding Assay for 5-HT Receptor Antagonism
Principle: This assay measures the ability of a test compound (e.g., a Mirtazapine analog) to compete with a radiolabeled ligand for binding to a specific receptor (e.g., 5-HT₂A). The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.[15]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₂A receptor. Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an assay binding buffer. Determine the protein concentration using a BCA or Bradford assay.[16]
-
Assay Setup: In a 96-well plate, combine in order:
-
50 µL of test compound at various concentrations (or vehicle for total binding).
-
50 µL of a known radioligand (e.g., [³H]-ketanserin for 5-HT₂A receptors) at a concentration close to its Kd.
-
150 µL of the prepared cell membrane suspension (containing 5-20 µg of protein).
-
-
Controls (Self-Validation):
-
Total Binding: Wells containing radioligand and membranes, but no competing test compound (only vehicle).
-
Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a known, non-labeled antagonist (e.g., 10 µM unlabeled ketanserin) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percentage of inhibition for each test compound concentration: (% Inhibition) = 100 - [((CPM of Sample - CPM of NSB) / (CPM of Total - CPM of NSB)) x 100].
-
Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
V. Conclusion and Future Perspectives
The dimethylpiperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its structural simplicity, coupled with the profound impact of isomeric and substitution patterns on pharmacological activity, ensures its continued relevance. As demonstrated by Mirtazapine and Sparfloxacin, this moiety can be successfully incorporated into drugs for vastly different indications, from complex CNS modulation to direct inhibition of bacterial enzymes.
Future research will likely focus on leveraging the stereochemical diversity of carbon-substituted dimethylpiperazines to achieve even greater target selectivity, particularly in the competitive field of kinase inhibitors. The development of novel synthetic methods to functionalize the piperazine ring will further expand the chemical space available to medicinal chemists. By combining rational drug design with the robust biological evaluation protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of dimethylpiperazine-containing compounds.
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Le, T., & Un, C. (2010). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 565, 153–165. [Link]
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Yoshida, H., Nakamura, M., Bogaki, M., & Nakamura, S. (1993). Mechanism of action of sparfloxacin against and mechanism of resistance in gram-negative and gram-positive bacteria. Antimicrobial Agents and Chemotherapy, 37(5), 1045–1053. [Link]
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Wang, Y., Li, Y., Yang, L., & Li, W. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Modeling, 17(9), 2315–2327. [Link]
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Montay, G. (1996). Clinical pharmacokinetics of sparfloxacin. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 27–39. [Link]
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Kalogirou, A. S., Asquith, C. R. M., & Koutentis, P. (2020). 3-Methylpiperazine-containing pre-clinical kinase inhibitors. ResearchGate. [Link]
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El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 27-51. [Link]
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Rubinstein, E. (1996). Sparfloxacin. A review of its antibacterial activity, pharmacokinetic properties, clinical efficacy and tolerability in lower respiratory tract infections. Drugs, 51(Suppl 1), 60–73. [Link]
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Chen, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 203. [Link]
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Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28. [Link]
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El-Gamal, M. I., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 258, 115599. [Link]
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Egan, C., et al. (2000). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(1), 9–17. [Link]
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Application Notes & Protocols: The Strategic Role of Piperazine Compounds in Agrochemical Synthesis
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone scaffold in modern medicinal chemistry and, increasingly, in the rational design of advanced agrochemicals.[1] Its unique structural and physicochemical properties make it more than a simple linker; it is a strategic tool for modulating biological activity, enhancing pharmacokinetic profiles, and creating novel modes of action.[2][3] This guide provides an in-depth exploration of the role of piperazine in agrochemical synthesis, detailing its chemical advantages and providing field-proven protocols for the synthesis of piperazine-containing fungicides, insecticides, and herbicides.
The Piperazine Moiety: A Core Advantage in Agrochemical Design
Piperazine's prevalence in agrochemical research is not coincidental. It is what medicinal chemists refer to as a "privileged scaffold" because its structural features consistently lead to compounds with desirable biological activities.[1] The two nitrogen atoms are key to its utility. They provide sites for facile chemical modification, allowing chemists to append various functional groups to fine-tune a molecule's properties.[4] This structural flexibility is crucial in the iterative process of lead optimization, where small changes can lead to significant improvements in efficacy and safety.
Key Physicochemical Contributions:
-
Enhanced Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often improves the aqueous solubility of the final compound—a critical factor for effective delivery and translocation within a plant or pest.[1]
-
Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be advantageous for precise binding to a biological target. Simultaneously, the N-substituents can rotate, allowing the molecule to adopt the optimal conformation for activity.
-
Metabolic Stability: The piperazine ring itself is generally stable to metabolic degradation. Furthermore, its inclusion can enhance the thermal stability of the overall molecule, which is beneficial for formulation and storage.[5]
-
Linker and Pharmacophore: It can act as a simple linker to connect two active fragments or can be an integral part of the pharmacophore itself, directly interacting with the target protein.[2]
Caption: The piperazine scaffold allows for dual-point modification.
Application Note I: Synthesis of Piperazine-Based Fungicides
Piperazine derivatives have demonstrated potent fungicidal activity against a wide range of plant pathogens. Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes to the disruption of cellular integrity.
Case Study: Triforine - A Systemic Fungicide
Triforine is a well-established systemic fungicide known for its efficacy against powdery mildew, scab, and rust diseases on ornamental plants, fruits, and vegetables.[6] Its mode of action is the inhibition of sterol 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6]
Synthetic Workflow for Triforine:
The synthesis of triforine is a multi-step process that hinges on the precise coupling of piperazine with two formylated trichloroethylidene units.[7]
Caption: A simplified workflow for the synthesis of Triforine.
Protocol 1: Synthesis of Triforine
Causality: This protocol relies on the nucleophilic nature of the piperazine nitrogens attacking the electrophilic carbon of the trichloromethyl aldehyde intermediate, followed by formylation to create the final structure. The controlled conditions are essential to ensure disubstitution and minimize byproducts.[7]
-
Intermediate Preparation: Prepare the key intermediate, N-(2,2,2-trichloro-1-hydroxyethyl)formamide, by reacting chloral hydrate with formamide.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve piperazine in a solvent such as dimethylformamide (DMF).
-
Coupling Reaction: Slowly add the N-(2,2,2-trichloro-1-hydroxyethyl)formamide intermediate to the piperazine solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-60°C) to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude triforine.
-
Purification: Collect the solid product by filtration. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield technical-grade triforine as colorless crystals.[7] The final product is a mixture of stereoisomers.[8]
Case Study: Phenazine-1-Carboxylic Piperazine Derivatives
Researchers have successfully enhanced the natural fungicidal activity of Phenazine-1-carboxylic acid (PCA) by incorporating a piperazine moiety. This modification has led to derivatives with broader and more potent activity against key pathogens like Rhizoctonia solani and Fusarium oxysporum.[9]
Protocol 2: General Synthesis of Phenazine-1-Carboxylic Piperazine Derivatives [9]
Causality: This synthesis utilizes a classic acid chloride-amine coupling reaction. Phenazine-1-carboxylic acid is first converted to a more reactive acid chloride, which is then readily attacked by the nucleophilic nitrogen of a monosubstituted piperazine to form a stable amide bond.
-
Monosubstitution of Piperazine: React piperazine with an appropriate alkylating or arylating agent (R-X) in a solvent like acetonitrile at reflux to produce the desired monosubstituted piperazine intermediate.
-
Activation of PCA: In a separate flask, react Phenazine-1-carboxylic acid (PCA) with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) to form phenazine-1-carbonyl chloride.
-
Amide Coupling: Dissolve the monosubstituted piperazine intermediate in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add a base such as triethylamine (TEA). Slowly add the phenazine-1-carbonyl chloride solution dropwise.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Purification: Perform an aqueous work-up to remove salts and unreacted starting materials. Purify the crude product using column chromatography on silica gel to obtain the final derivative.
| Compound ID | Target Pathogen | EC50 (µM)[9] |
| PCA (Parent) | Rhizoctonia solani | 33.2 |
| Fusarium oxysporum | 186.5 | |
| Derivative 5r | Rhizoctonia solani | 24.6 |
| Fusarium oxysporum | 73.7 |
Application Note II: Piperazine in Insecticide & Acaricide Synthesis
The piperazine core is instrumental in the design of insecticides and acaricides, largely due to its ability to mimic the action of the neurotransmitter gamma-aminobutyric acid (GABA).[10]
Mechanism of Action: GABA Receptor Agonism
In many invertebrates, GABA is an inhibitory neurotransmitter that controls neuromuscular function. Piperazine and its derivatives can act as GABA receptor agonists.[4][10] They bind to GABA receptors on the muscle membrane of the pest, causing an influx of chloride ions.[10] This leads to hyperpolarization of the nerve endings, resulting in a loss of muscle function known as flaccid paralysis. The paralyzed pest can no longer hold onto the host plant and is easily dislodged and expelled.[11][12]
Caption: Piperazine acts as a GABA agonist, leading to pest paralysis.
Protocol 3: General Synthesis of N-Alkylated Piperazines for Insecticidal Screening [13]
Causality: This protocol is a straightforward nucleophilic substitution. The lone pair of electrons on a piperazine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. Using a base helps to neutralize the resulting hydrohalic acid.
-
Reaction Setup: Dissolve piperazine (or a substituted piperazine) in a polar aprotic solvent like acetonitrile or DMF.
-
Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃), to the mixture. This will act as an acid scavenger.
-
Alkylation: Add the desired linear alkyl halide (e.g., 1-bromododecane) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Work-up: After cooling, filter off the base. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water. Dry the organic layer, concentrate it, and purify the resulting N-alkylated piperazine derivative by column chromatography.
Application Note III: Piperazine in Herbicide Synthesis
While less common than in fungicides and insecticides, the piperazine scaffold has been explored for herbicidal activity. Certain derivatives have shown promise as inhibitors of key plant enzymes.
Case Study: 1-Phenyl-piperazine-2,6-diones
This class of compounds has been investigated for herbicidal properties, with some analogues showing activity consistent with the inhibition of protoporphyrinogen-IX oxidase (PPO), a crucial enzyme in chlorophyll biosynthesis.[14]
Protocol 4: Synthesis of 1-Phenyl-piperazine-2,6-diones [14]
Causality: This synthesis involves a cyclization reaction. An N-substituted aniline derivative reacts with a suitable dicarboxylic acid derivative (like iminodiacetic acid) under conditions that promote the formation of the six-membered piperazine-dione ring.
-
Starting Materials: Begin with the appropriately substituted N-phenyliminodiacetic acid.
-
Cyclization: Heat the N-phenyliminodiacetic acid with a dehydrating agent, such as acetic anhydride, at reflux.
-
Reaction Monitoring: Monitor the formation of the cyclic product by TLC or GC-MS.
-
Isolation: Once the reaction is complete, cool the mixture and carefully add it to ice water to precipitate the product and quench the excess acetic anhydride.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a solvent like ethanol can be performed for further purification.
| Compound ID[14] | Weed Species | % Control (at 1200g/ha) |
| 4d | Velvetleaf | 90 |
| Marigold | 80 | |
| 4h | Velvetleaf | 85 |
| Marigold | 75 |
Conclusion and Future Outlook
The piperazine scaffold is a powerful and versatile tool in the agrochemical synthesis toolbox. Its ability to serve as a structurally flexible and physicochemically favorable core has led to the development of important commercial products and a rich pipeline of novel candidates.[2][15] The ease of creating diverse chemical libraries around the piperazine core ensures its continued relevance in the search for next-generation pesticides that are not only effective but also meet stringent safety and environmental standards. Future research will likely focus on creating more complex piperazine hybrids, combining the scaffold with other known toxophores to develop multi-target agrochemicals and combat the growing challenge of pest resistance.
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National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved January 23, 2026, from [Link]
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Cognitive Market Research. (2024, December 12). Growing usage of Piperazine in Agrochemical sector is driving the growth of the Piperazine PIP Market. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved January 23, 2026, from [Link]
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ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved January 23, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. Retrieved January 23, 2026, from [Link]
-
AERU, University of Hertfordshire. (n.d.). Triforine (Ref: AC 902194). Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2019, January 30). Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives. Retrieved January 23, 2026, from [Link]
-
Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Triforine. PubChem. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. PMC. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. PMC. Retrieved January 23, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R)-1,2-dimethylpiperazine Dihydrochloride
Welcome to the technical support guide for optimizing the synthesis of (2R)-1,2-dimethylpiperazine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. Our focus is not just on the "how," but the fundamental "why" behind each procedural choice to empower you to adapt and overcome experimental challenges.
Introduction: Navigating the Synthesis
(2R)-1,2-dimethylpiperazine is a valuable chiral building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is fraught with potential pitfalls that can drastically reduce yield and purity. Common challenges include controlling stereochemistry, achieving selective N-methylation, and ensuring clean deprotection and salt formation. This guide provides a structured, question-and-answer-based approach to navigate these critical steps effectively.
Strategic Overview: The Protected Pathway
The most reliable and common route to enantiopure (2R)-1,2-dimethylpiperazine involves a protected intermediate. This strategy ensures selective methylation at the N1 position, preventing the formation of undesired quaternary ammonium salts and simplifying purification. The overall workflow is outlined below.
Caption: Recommended synthetic workflow for (2R)-1,2-dimethylpiperazine dihydrochloride.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific problems you may encounter at each stage of the synthesis.
Part 1: The Chiral Starting Material - (R)-2-Methylpiperazine
Question: My chiral resolution of racemic 2-methylpiperazine using L-(+)-tartaric acid is giving a low yield and poor enantiomeric excess (ee). How can I improve this?
Answer: This is a classic challenge in diastereomeric salt crystallization. Success hinges on exploiting the solubility difference between the two diastereomeric salts.[1] Here’s how to optimize the process:
-
Solvent System is Critical: The choice of solvent is the most crucial parameter. Purely aqueous or alcoholic systems can sometimes be too effective at solvating both diastereomers.
-
Expert Insight: Start with methanol or ethanol as the primary solvent. If both salts remain in solution, gradually add a less polar co-solvent like isopropanol or even toluene to induce selective precipitation of the desired (R)-2-methylpiperazine-L-tartrate salt.[1] The goal is to find a solvent mixture where one diastereomer is sparingly soluble while the other remains in the mother liquor.
-
-
Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount of the resolving agent is often beneficial.
-
Causality: A common strategy is to use approximately 0.5 equivalents of L-(+)-tartaric acid relative to the racemic 2-methylpiperazine. This ensures that only the less soluble diastereomer crystallizes, leaving the more soluble one behind and resulting in higher enantiomeric purity of the precipitate.[2]
-
-
Controlled Cooling: Avoid crash-cooling. A slow, controlled temperature gradient from reflux to room temperature, followed by a period at 0-4°C, allows for the formation of well-defined, pure crystals. Rapid cooling often leads to co-precipitation and lower ee.
-
Recrystallization: Do not neglect the power of recrystallization. A single resolution may not be sufficient. One or two recrystallizations of the isolated diastereomeric salt from the optimal solvent system can significantly enhance the enantiomeric excess to >99%.[1]
Part 2: Selective N-Methylation
Question: I am attempting the Eschweiler-Clarke reaction to methylate (R)-1-Boc-2-methylpiperazine, but my yields are inconsistent and low. What am I doing wrong?
Answer: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for reductive N-methylation, is a powerful tool but requires careful control of conditions to be efficient.[3][4]
-
Reagent Stoichiometry and Quality: An excess of both formaldehyde and formic acid is required to drive the reaction to completion.[3]
-
Expert Insight: A common ratio is ~2-3 equivalents of formaldehyde and ~2-3 equivalents of formic acid. Critically, use fresh, high-quality reagents. Old formaldehyde solutions may contain significant amounts of paraformaldehyde, and formic acid can decompose.
-
-
Temperature Control is Paramount: The reaction is typically exothermic due to the formation and decomposition of intermediates, leading to the evolution of CO₂ gas.[5][6]
-
Causality: Uncontrolled temperature can lead to side reactions or vigorous gas evolution. The best practice is to add the formic acid slowly to the mixture of the amine and formaldehyde while cooling in an ice bath to maintain an internal temperature below 50-60°C.[6] After the initial exotherm subsides, the reaction can be gently heated to 80-100°C to ensure completion.
-
-
Reaction Mechanism & pH: The reaction proceeds through the formation of an iminium ion, which is then reduced by formate (from formic acid).[4] The pH of the medium must remain acidic to facilitate iminium ion formation.
Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation reaction.
Question: Can I use a different methylating agent like methyl iodide instead of the Eschweiler-Clarke conditions?
Answer: Yes, direct alkylation with an agent like methyl iodide is an alternative, but it comes with a different set of challenges.
| Feature | Eschweiler-Clarke Reaction | Direct Alkylation (e.g., Methyl Iodide) |
| Selectivity | Excellent. The reaction stops at the tertiary amine, preventing quaternization.[7] | High risk of over-alkylation to form a quaternary ammonium salt, especially with a reactive agent like MeI. This is a major cause of yield loss. |
| Reagents | Inexpensive and readily available (formaldehyde, formic acid).[3] | Can be more expensive. Methyl iodide is a regulated substance in some regions. |
| Conditions | Atmospheric pressure, moderate heating (80-100°C).[6] | Requires a base (e.g., K₂CO₃, Et₃N) and careful temperature control. Can require sealed tubes if temperatures exceed the boiling point of MeI (~42°C).[8] |
| Workup | Requires neutralization of excess formic acid. | Typically involves filtration of the base and salts, followed by extraction. |
| Recommendation | Generally preferred for this synthesis due to its high selectivity and cost-effectiveness. | Use only if Eschweiler-Clarke fails. Requires careful control of stoichiometry (use ~1.0-1.1 eq. of MeI) and reaction time to minimize quaternization. |
Part 3: Boc Deprotection & Salt Formation
Question: My Boc deprotection with Trifluoroacetic Acid (TFA) seems to be causing side products. What are the best conditions for clean deprotection?
Answer: Incomplete deprotection or side reactions are common issues. The key is to choose an acid/solvent system that is effective but doesn't promote side reactions like tert-butylation of the product.[9][10]
-
The Gold Standard: HCl in an Organic Solvent: The most reliable method is using a solution of hydrogen chloride (HCl) in an organic solvent.[9]
-
Expert Insight: A 4M solution of HCl in 1,4-dioxane is the industry standard. It is highly effective, and the resulting product, (2R)-1,2-dimethylpiperazine dihydrochloride, is often insoluble in dioxane and precipitates directly from the reaction mixture in high purity.[9][11] This simplifies the workup immensely—you can often just filter the product. Using HCl in methanol or isopropanol are also excellent alternatives.
-
-
Troubleshooting Incomplete Reactions:
-
Why TFA Can Be Problematic: While TFA is a strong acid, the cleavage of the Boc group generates reactive tert-butyl cations (t-Bu⁺). These cations can alkylate nucleophilic sites on your molecule, leading to impurities that can be difficult to remove.[10] If you must use TFA, consider adding a scavenger like triethylsilane or anisole to trap these cations.
| Problem | Potential Cause | Recommended Solution |
| Reaction Not Going to Completion | 1. Insufficient acid. 2. Reaction time too short. 3. Poor substrate solubility. | 1. Increase equivalents of HCl/dioxane solution.[9] 2. Extend reaction time and monitor by TLC/LC-MS.[9] 3. Try a co-solvent like methanol or DCM to improve solubility. |
| Formation of Oily Product | The free base is an oil, and incomplete protonation or residual solvent can prevent crystallization. | Ensure at least 2 full equivalents of HCl have been added. After removing the reaction solvent, triturate the residue with a non-polar solvent like diethyl ether or hexane to remove impurities and induce solidification. |
| Product is Difficult to Isolate | The hydrochloride salt may have some solubility in the reaction solvent. | After the reaction is complete, add an anti-solvent like diethyl ether to precipitate the product fully, then collect by filtration.[9] |
Part 4: Final Product Purification
Question: I've formed the dihydrochloride salt, but it's an off-white or yellowish solid. How can I purify it to get a clean, white crystalline product?
Answer: The final purification is best achieved by recrystallization. The choice of solvent is critical to remove residual organic impurities and color.
-
Recommended Solvent Systems:
-
Methanol/Isopropanol (IPA): Dissolve the crude salt in a minimal amount of hot methanol and then slowly add IPA as an anti-solvent until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
-
Ethanol/Diethyl Ether: Similar to the above, dissolve in hot ethanol and add diethyl ether until turbidity is observed. Cool slowly to obtain pure crystals.
-
Aqueous HCl: For very stubborn impurities, dissolving the salt in a small amount of dilute aqueous HCl and then adding a large excess of a water-miscible solvent like acetone or isopropanol can be effective.
-
Expert Tip: If you consistently get an oil after workup, it may be due to residual moisture. Ensure all solvents are dry. After removing the reaction solvent in vacuo, co-evaporating the residue with an anhydrous solvent like toluene can help azeotropically remove trace water before attempting crystallization.
Detailed Experimental Protocols
Protocol 1: Eschweiler-Clarke N-Methylation of (R)-1-Boc-2-methylpiperazine
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-1-Boc-2-methylpiperazine (1.0 equiv).
-
Add aqueous formaldehyde (37 wt. %, 2.5 equiv) to the flask.
-
Cool the flask in an ice-water bath. Slowly add formic acid (98%, 2.5 equiv) dropwise via an addition funnel, ensuring the internal temperature does not exceed 50°C.[6]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100°C for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature and then carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases and the pH is >8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2R)-4-Boc-1,2-dimethylpiperazine.
Protocol 2: Boc Deprotection and Dihydrochloride Salt Formation
-
Dissolve the crude (2R)-4-Boc-1,2-dimethylpiperazine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
-
To this stirred solution, add a 4M solution of HCl in 1,4-dioxane (4.0 equiv) at room temperature.[9]
-
Stir the reaction for 1-3 hours. A white precipitate of the dihydrochloride salt should form. Monitor the reaction by TLC/LC-MS to confirm the disappearance of the starting material.
-
If precipitation is slow or incomplete, add diethyl ether as an anti-solvent to facilitate product precipitation.[9]
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of diethyl ether to remove soluble impurities.
-
Dry the white solid under high vacuum to obtain (2R)-1,2-dimethylpiperazine dihydrochloride. The product can be further purified by recrystallization if necessary.
References
-
O'Brien, P., & El-Bermani, J. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
Sharma, S., & Van der Eycken, E. V. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. . [Link]
- BASF AG. (1999). Process for the preparation of cis-2,6-dimethylpiperazine.
-
Various Authors. (2009). Preparation of chiral 2-methylpiperazine. ResearchGate. [Link]
- Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2022). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
-
Sergeev, D., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]
- Weipert, E. A., & Levis, W. W. (1964). Methylation of piperazines.
-
Various Authors. (2020). The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions of piperazine with methanol. ResearchGate. [Link]
- Sumitomo Chemical Co. (2001). Method for producing optically active 2-methylpiperazine.
- Weipert, E. A. (1964). Methylation of piperazines.
- Zachr S R O. (2019). Process for the preparation of 2,2-dimethylpiperazine.
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
-
The Organic Chemistry Tutor. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]
- Aurobindo Pharma Ltd. (2018). Process for preparing Cyclizine.
-
Reddit User Discussion. (2021). Methylation of NH2 Troubleshooting? r/Chempros. [Link]
Sources
- 1. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
troubleshooting solubility issues with (2R)-1,2-dimethylpiperazine dihydrochloride
Technical Support Center: (2R)-1,2-dimethylpiperazine dihydrochloride
Welcome to the technical support guide for (2R)-1,2-dimethylpiperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. The following question-and-answer guide provides in-depth, scientifically grounded advice to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving (2R)-1,2-dimethylpiperazine dihydrochloride in water. I expected it to be soluble. What are the first troubleshooting steps?
A1: It is a common and valid expectation that a dihydrochloride salt will be water-soluble, as converting amines to their hydrochloride salts is a standard method to improve aqueous solubility.[1] However, several factors can impede dissolution.
Initial Troubleshooting Workflow:
-
Verify Solvent Choice: While water is the primary choice, piperazine dihydrochloride salts are also generally soluble in other polar solvents like methanol and ethanol, though often to a lesser extent.[2][3] For non-aqueous applications, consider these alternatives.
-
Increase Mechanical Agitation: Ensure the solution is being vigorously stirred or vortexed. Some compounds, especially fine powders, can clump and require significant mechanical energy to disperse and expose the full surface area to the solvent.
-
Apply Gentle Heat: The solubility of most salts, including piperazine dihydrochlorides, increases with temperature.[2][4] Try warming the solution to 30-40°C while stirring. Avoid boiling, as it can risk degradation, especially if the solution pH is not controlled.
-
Consider Sonication: If mechanical stirring is insufficient, sonicating the sample in an ultrasonic bath for 5-15 minutes can effectively break up aggregates and enhance the rate of dissolution.
-
Assess for Hygroscopicity: Amine salts can be hygroscopic, meaning they absorb moisture from the air.[4] This absorbed water can cause the powder to "cake" or form a partially dissolved, sticky solid that is difficult to fully solvate.[5] If the material appears clumpy or gummy, this may be a contributing factor. Ensure the compound has been stored in a desiccator and handle it quickly in a low-humidity environment.
If these initial steps fail, the issue is likely rooted in the solution's chemistry, specifically its pH, which is the most critical parameter for this type of compound.
Q2: Why is the pH of my solution so critical for dissolving this compound, and how do I adjust it correctly?
A2: The pH is the single most important factor governing the solubility of an amine salt. (2R)-1,2-dimethylpiperazine is a diprotic base, meaning it has two nitrogen atoms that can be protonated.[4] The dihydrochloride salt form [H₂N⁺(CH₃)C₄H₇(CH₃)N⁺H₂]·2Cl⁻ is the fully protonated, cationic species. Its solubility is dictated by the equilibrium between this charged form and the less soluble, neutral free-base form.
The Underlying Chemistry: The parent amine of your compound, 2-methylpiperazine, has two pKa values (pKa₁ and pKa₂).[6] These values represent the pH at which 50% of the nitrogen atoms are protonated.
-
At a pH well below both pKa values (e.g., pH 1-4), the molecule exists predominantly as the dicationic, water-soluble dihydrochloride salt.
-
As the pH rises above the first pKa, the first deprotonation occurs, forming the monocationic species.
-
As the pH rises above the second pKa, the second deprotonation occurs, yielding the neutral, often poorly water-soluble, free base.
Dissolving the dihydrochloride salt in neutral, unbuffered water can result in a surprisingly acidic solution (pH can be in the 3-5 range). If you are attempting to dissolve it in a buffered solution with a pH near or above the pKa values, you may be inadvertently causing the compound to precipitate as its less soluble free base. Studies on other piperazine derivatives confirm that the final pH of the solution is a controlling parameter for solubility and biological activity.[7]
Troubleshooting Workflow & Protocol:
The following diagram illustrates the decision-making process for addressing pH-related solubility issues.
Sources
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. amphray.com [amphray.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. uregina.ca [uregina.ca]
- 7. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions for (2R)-1,2-dimethylpiperazine dihydrochloride
Welcome to the Technical Support Center for (2R)-1,2-dimethylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storage, handling, and troubleshooting for this compound. Our goal is to ensure the integrity of your experiments by maintaining the quality and stability of this important chemical intermediate.
I. Core Concepts: Understanding the Stability of (2R)-1,2-dimethylpiperazine dihydrochloride
(2R)-1,2-dimethylpiperazine dihydrochloride is a chiral amine salt. Its stability is primarily influenced by its hygroscopic nature and susceptibility to oxidation and photodegradation. As a dihydrochloride salt, it is generally more stable and water-soluble than its free base form.[1] However, improper storage can lead to degradation, compromising experimental outcomes.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid (2R)-1,2-dimethylpiperazine dihydrochloride?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. Some suppliers recommend storage at 0-8°C.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation, especially if the container will be opened multiple times.
Q2: How should I handle the compound during weighing and experimental setup?
A2: Given its hygroscopic nature, it is crucial to minimize the compound's exposure to atmospheric moisture. Weighing should be performed as quickly as possible, and it is advisable to work in a low-humidity environment, such as a glove box or a room with a dehumidifier. Always ensure the container is tightly sealed immediately after use.
Q3: Can I store (2R)-1,2-dimethylpiperazine dihydrochloride at room temperature?
A3: While some related compounds may be stored at room temperature, for optimal stability of this specific chiral salt, refrigerated conditions (2-8°C) are recommended to slow down potential degradation processes.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life can vary depending on the supplier and storage conditions. It is essential to refer to the manufacturer's certificate of analysis and re-test date. As a general guideline for chemical reagents, a shelf-life of 2-3 years can be expected under ideal storage conditions.[3] However, for high-purity applications, it is best practice to re-qualify the material if it has been stored for an extended period.
Q5: Are solutions of (2R)-1,2-dimethylpiperazine dihydrochloride stable?
A5: Aqueous solutions of piperazine dihydrochloride are generally stable against acid and base hydrolysis and exposure to short-wavelength UV light.[4] However, the stability of solutions can be pH-dependent. For critical experiments, it is always best to use freshly prepared solutions. If storage is necessary, filter-sterilize the solution and store it in tightly capped vials at 2-8°C, protected from light. For longer-term storage, consider aliquoting and freezing at -20°C or below.
III. Troubleshooting Guide
This section addresses common issues that may arise during the use of (2R)-1,2-dimethylpiperazine dihydrochloride.
Visual Guide to Troubleshooting
Sources
common experimental artifacts with (2R)-1,2-dimethylpiperazine dihydrochloride
Welcome to the technical support center for (2R)-1,2-dimethylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and artifacts associated with this chiral reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My bottle of (2R)-1,2-dimethylpiperazine dihydrochloride arrived as a solid, but it has become clumpy and difficult to weigh accurately. What is happening?
A1: (2R)-1,2-dimethylpiperazine dihydrochloride is a salt of a diamine and hydrochloric acid, making it hygroscopic. Amine salts have a tendency to absorb moisture from the atmosphere, which can lead to the physical changes you've observed.[1][2] This can introduce significant errors in stoichiometry if not handled correctly. We recommend the following:
-
Storage: Always store the reagent in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite®). The container should be tightly sealed.
-
Handling: When weighing, do so in a glove box under an inert atmosphere (N₂ or Ar) if possible. If a glove box is not available, work quickly and use a dry, clean spatula and weighing vessel. Avoid leaving the bottle open to the atmosphere for extended periods. For best practices on handling hygroscopic materials, refer to established laboratory guides.[2]
Q2: I am running a reaction that requires the free base of (2R)-1,2-dimethylpiperazine, but I have the dihydrochloride salt. How do I proceed?
A2: You have two primary options:
-
Ex-situ neutralization and extraction: Dissolve the dihydrochloride salt in water and add a base (e.g., NaOH, K₂CO₃) to deprotonate the ammonium salts. The free base can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), dried, and the solvent removed under reduced pressure. This method provides the pure free base but requires an additional workup step.
-
In-situ neutralization: This is often the more convenient method. You can add a suitable base directly to your reaction mixture to neutralize the hydrochloride in place. The choice of base is critical and depends on the specifics of your reaction. Common choices include triethylamine (NEt₃), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). You will need to use at least two equivalents of the base to neutralize both hydrochloride salts. Be mindful that the choice of base can influence the reaction outcome.
Q3: My reaction yield is lower than expected, and I see several side products in my crude NMR. What are the likely culprits?
A3: Low yields and side product formation can stem from several issues:
-
Incomplete neutralization: If you are performing an in-situ neutralization, ensure you have added a sufficient excess of base to fully liberate the free amine. The presence of the ammonium salt can inhibit the reaction.
-
Over-alkylation/acylation: Piperazines have two nitrogen atoms that can react. While the N1-methyl group provides some steric hindrance, the N2-nitrogen is still nucleophilic. In reactions like alkylations or acylations, you may be getting undesired reaction at the second nitrogen. Using a protecting group strategy on one of the nitrogens can mitigate this.
-
Side reactions with the solvent or base: Certain solvents and bases can participate in side reactions. For example, using a nucleophilic base like an alkoxide could lead to undesired additions. Ensure your chosen base and solvent are compatible with your reaction conditions.
-
Degradation of the starting material or product: Depending on the reaction conditions (e.g., high temperature, presence of strong acids or bases), the piperazine ring itself could undergo degradation.
Q4: How can I be sure of the chiral purity of my (2R)-1,2-dimethylpiperazine dihydrochloride and that it is not racemizing during my reaction?
A4: Maintaining chiral integrity is crucial.
-
Assessing starting material purity: The enantiomeric excess (e.e.) of your starting material can be determined using chiral chromatography (GC or HPLC) or capillary electrophoresis (CE).[3][4] This often requires derivatization with a chiral resolving agent to form diastereomers that can be separated on a standard column, or the use of a chiral stationary phase.
-
Preventing racemization: Racemization can occur under harsh basic or acidic conditions, or at elevated temperatures. If your reaction requires such conditions, it is advisable to run a control experiment to assess the chiral stability of your starting material under the reaction conditions without the other reactants. Analyze the chiral purity of the recovered starting material to determine if racemization is an issue.
Troubleshooting Guides
Problem 1: Inconsistent Reaction Stoichiometry
| Symptom | Potential Cause | Troubleshooting Steps |
| Variable reaction yields or incomplete conversion across different batches. | Inaccurate weighing due to hygroscopicity. | 1. Dry the required amount of the reagent under high vacuum before use. 2. Handle and weigh the reagent in a glove box or under a stream of inert gas. 3. Prepare a stock solution of the reagent in a dry, compatible solvent and titrate to determine the exact concentration before use. |
| Residual moisture in the reagent. | 1. Ensure the reagent is thoroughly dried before use. 2. Use anhydrous solvents for the reaction. 3. Consider the addition of a drying agent to the reaction mixture if compatible with the chemistry. |
Problem 2: Formation of Di-substituted Byproducts
| Symptom | Potential Cause | Troubleshooting Steps |
| Identification of a byproduct with a mass corresponding to the addition of two equivalents of your electrophile. | Reaction at both nitrogen atoms of the piperazine ring. | 1. Use a protecting group strategy (e.g., Boc, Cbz) on one of the nitrogen atoms before the reaction, followed by deprotection. 2. Slowly add the electrophile to the reaction mixture at a low temperature to favor mono-substitution. 3. Use a sterically hindered base that may favor mono-substitution. |
Problem 3: pH-Related Instability and Degradation
| Symptom | Potential Cause | Troubleshooting Steps |
| Degradation of the starting material or product upon workup or in solution. | The pH of the aqueous solution is too high or too low. Piperazine derivatives can be unstable at certain pH values.[5][6] | 1. Determine the pH stability profile of your compound by incubating it in buffers of varying pH and analyzing for degradation over time.[7] 2. During aqueous workup, use buffered solutions to maintain a pH where your compound is stable. 3. Minimize the time your compound is in an aqueous solution, especially under harsh pH conditions. |
Experimental Protocols
Protocol 1: In-situ Neutralization for a Coupling Reaction
This protocol provides a general workflow for using (2R)-1,2-dimethylpiperazine dihydrochloride in a reaction requiring the free base, such as a Buchwald-Hartwig amination.[8]
-
Reaction Setup:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the aryl halide, palladium catalyst, and ligand.
-
Add (2R)-1,2-dimethylpiperazine dihydrochloride (1.1 equivalents).
-
Add a suitable base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (2.5 - 3.0 equivalents). The excess base is to ensure complete neutralization and to act as the base for the catalytic cycle.
-
Add the anhydrous solvent (e.g., toluene, dioxane).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature and monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Chiral Purity Analysis by GC after Derivatization
This protocol outlines a general method for determining the enantiomeric excess of (2R)-1,2-dimethylpiperazine.
-
Derivatization:
-
In a vial, dissolve a small amount of the piperazine sample in a suitable solvent (e.g., CH₂Cl₂).
-
Add a chiral derivatizing agent, such as Mosher's acid chloride or (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, and a non-nucleophilic base (e.g., pyridine).
-
Allow the reaction to proceed to completion.
-
-
Sample Preparation:
-
Quench the reaction and extract the diastereomeric derivatives.
-
Prepare a dilute solution of the derivatives in a suitable solvent for GC analysis.
-
-
GC Analysis:
-
Inject the sample onto a suitable achiral GC column. The diastereomers should have different retention times, allowing for their separation and quantification.
-
Integrate the peak areas of the two diastereomers to calculate the diastereomeric excess, which corresponds to the enantiomeric excess of the original amine.
-
Visualizations
Workflow for In-situ Neutralization and Reaction
Caption: Workflow for a typical reaction using in-situ neutralization.
Decision Tree for Troubleshooting Low Yield
Caption: Decision tree for diagnosing low reaction yields.
References
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 23, 2026, from [Link]
-
Common weighing problems. (2017, January 6). YouTube. Retrieved January 23, 2026, from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2024). Journal of Pharmaceutical and Applied Chemistry. Retrieved January 23, 2026, from [Link]
-
Reactions of Amines. (2025). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved January 23, 2026, from [Link]
-
Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (n.d.). International Union of Crystallography. Retrieved January 23, 2026, from [Link]
- Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. (n.d.). Google Patents.
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 23, 2026, from [Link]
-
The Effects of pH and Excipients on Exenatide Stability in Solution. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
- Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
-
Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Risk of Formaldehyde Contamination in Amines from Residual Dichloromethane. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed. Retrieved January 23, 2026, from [Link]
-
amines as bases. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
- Process for the preparation of cis-2,6-dimethylpiperazine. (n.d.). Google Patents.
-
Piperidine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Effect of pH on the stability of methacholine chloride in solution. (1998). PubMed. Retrieved January 23, 2026, from [Link]
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2,5-Dimethylpiperazine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Technical Support Center: (2R)-1,2-Dimethylpiperazine Dihydrochloride Solution Stability
Welcome to the technical support guide for (2R)-1,2-dimethylpiperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the integrity of this compound in solution. Below, you will find a series of frequently asked questions and troubleshooting guides designed to address common challenges encountered during experimental work. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the stability of (2R)-1,2-dimethylpiperazine dihydrochloride.
Q1: I've prepared an aqueous stock solution of (2R)-1,2-dimethylpiperazine dihydrochloride. What are the primary factors that can cause it to degrade?
A1: The stability of (2R)-1,2-dimethylpiperazine dihydrochloride in solution is influenced by several key factors. As a piperazine derivative, it is susceptible to three main degradation pathways: oxidation, thermal degradation, and photodegradation.[1][2][3][4]
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of dissolved atmospheric oxygen or other oxidizing agents.[4][5] This process can be catalyzed by trace metal ions, particularly copper (Cu²⁺).[2]
-
Thermal Degradation: Elevated temperatures can significantly accelerate degradation.[1][2] For piperazine and its derivatives, thermal degradation can occur via pathways like SN2 substitution reactions, potentially leading to ring-opening.[2] Studies on similar methylated piperazines have shown that methyl substitution can increase the rate of thermal degradation compared to the parent piperazine molecule.[1]
-
pH-Dependent Hydrolysis: While the piperazine ring is generally stable against hydrolysis, extreme pH conditions (strongly acidic or basic), especially when combined with high temperatures, can promote degradation.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade the compound.[3][4] This is a common issue for many amine-containing compounds.
Q2: Why is using the dihydrochloride salt form beneficial for stability?
A2: Using the dihydrochloride salt form offers several advantages over the free base. Firstly, it significantly improves aqueous solubility.[6] Secondly, salt formation generally enhances the chemical stability of piperazine compounds.[4][7] By protonating the nitrogen atoms, their nucleophilicity is reduced, which can decrease their susceptibility to certain degradation reactions. The dihydrochloride form helps maintain a more acidic pH in unbuffered aqueous solutions, which can be protective against certain base-catalyzed degradation pathways.
Q3: My experimental results are inconsistent. Could this be related to compound degradation?
A3: Absolutely. Inconsistent results, such as a loss of expected potency, variable analytical readings, or unexpected biological effects, are classic indicators of compound instability.[4] If you observe such variability, it is critical to re-evaluate your solution preparation and storage protocols. It is always best practice to use freshly prepared solutions. If storage is unavoidable, solutions should be stored at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[4]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a problem-solution format for specific issues you may encounter.
| Observed Problem | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| A yellow or brown discoloration appears in the solution over time. | Oxidative Degradation or Photodegradation: The formation of colored byproducts is a common sign of oxidation or light-induced degradation.[4] | 1. Prepare solutions using deoxygenated solvents. Purge your solvent (e.g., water for injection, buffer) with an inert gas like argon or nitrogen for 15-20 minutes before adding the compound. This minimizes dissolved oxygen, a key reactant in oxidation. 2. Store solutions under an inert atmosphere. After preparation, flush the headspace of your storage vial with argon or nitrogen before sealing. 3. Protect from light. Use amber vials or wrap your containers in aluminum foil.[4] Conduct experimental manipulations in a dimly lit environment where possible. |
| Loss of compound concentration confirmed by HPLC/GC analysis. | Thermal Degradation or Adsorption: The compound may be degrading due to ambient or elevated temperatures, or it may be adsorbing to the container surface. | 1. Strict Temperature Control: Prepare and handle solutions at controlled room temperature or on ice. For long-term storage, use a validated freezer (-20°C or -80°C). Avoid leaving solutions on a lab bench for extended periods. 2. Container Material Selection: Use low-adsorption polypropylene or silanized glass vials for storage, especially for low-concentration solutions, to minimize loss due to surface adsorption. |
| Unexpected peaks appear in my chromatogram during analysis. | Formation of Degradation Products: New peaks are direct evidence of chemical degradation. | 1. Conduct a Forced Degradation Study. This is essential to identify potential degradation products and develop a stability-indicating analytical method. A protocol is provided in Section 3. 2. Optimize Analytical Method. If you cannot separate the parent peak from degradants, adjust your HPLC/LC-MS method. Consider changing the mobile phase pH, trying a different column chemistry (e.g., phenyl-hexyl instead of C18), or using a gradient elution.[4] |
| The pH of my buffered solution has drifted after adding the compound. | Insufficient Buffer Capacity: (2R)-1,2-dimethylpiperazine dihydrochloride is an acidic salt. Adding it to a weakly buffered solution can overwhelm the buffer's capacity and lower the pH. | 1. Verify Buffer Strength: Ensure your chosen buffer has sufficient capacity at the target pH to handle the addition of the acidic compound. You may need to increase the buffer concentration. 2. Adjust pH After Addition: After dissolving the compound, re-measure the pH and adjust it back to the target value using a suitable acid or base (e.g., dilute HCl or NaOH). A stable pH is critical for stability.[5] |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol outlines the best practices for preparing an aqueous stock solution to minimize degradation.
-
Solvent Preparation: Use high-purity, HPLC-grade water. Deoxygenate the water by sparging with high-purity nitrogen or argon gas for at least 20 minutes. If preparing a buffered solution, prepare the buffer first and then deoxygenate.
-
Weighing: Weigh the (2R)-1,2-dimethylpiperazine dihydrochloride solid in a clean, dry weighing vessel. Handle the solid material in a well-ventilated area.[8]
-
Dissolution: Add the weighed solid to the desired volume of the deoxygenated solvent in a volumetric flask. Use a light-resistant container (amber glass).
-
Mixing: Mix by gentle inversion or sonication until the solid is completely dissolved. Avoid vigorous vortexing, which can re-introduce oxygen.
-
pH Adjustment (If Applicable): If working with a buffered system, measure the final pH of the solution and carefully adjust to the desired range. Studies on other piperazine derivatives have shown that pH control is critical.[9][10]
-
Storage:
-
Filter the solution through a 0.22 µm syringe filter (ensure filter compatibility) into a sterile, light-resistant storage container.
-
Flush the headspace of the container with nitrogen or argon gas.
-
Seal the container tightly. Parafilm can be used for extra security.
-
For short-term storage (1-2 days), store at 2-8°C.
-
For long-term storage, create single-use aliquots in cryovials and store at -20°C or -80°C.
-
Workflow Diagram: Solution Preparation
Caption: Workflow for preparing a stable stock solution.
Protocol 2: Forced Degradation Study
A forced degradation study is crucial for understanding the stability profile of the molecule under stress conditions. This helps in developing stability-indicating analytical methods.
-
Prepare Stock Solution: Prepare a stock solution of (2R)-1,2-dimethylpiperazine dihydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Incubate at 60°C (in a neutral solution).
-
Photodegradation: Expose to a photostability chamber with UV/Vis light. Keep a control sample wrapped in foil at the same temperature.
-
-
Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Before analysis, neutralize the acid and base samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples (including an unstressed control) by a suitable analytical method, typically HPLC with UV or MS detection.
-
Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage of degradation.
-
Ensure the peak purity of the parent compound is maintained in the presence of degradation products to validate the method as "stability-indicating."
-
Logical Diagram: Degradation Pathways & Influences
Caption: Key factors influencing degradation and mitigation strategies.
References
-
Freeman, S. A. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Freeman, S. A., Rivas, O., & Rochelle, G. T. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Ochedi, F. O., Liu, Y., & Yu, H. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Stasiłowicz, A., Staroń, J., & Celiński, R. (2020). Piperazine derivatives as dangerous abused compounds. Przeglad Epidemiologiczny, 74(4), 648-657. [Link]
-
New Jersey Department of Health. (n.d.). PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Eide-Haugmo, I. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ResearchGate. [Link]
-
Fine, N., & Rochelle, G. T. (2012). Degradation of piperazine by UV light in the presence of air. ResearchGate. [Link]
-
Pickett, L. A., & Lofland, D. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 597-606. [Link]
-
ResearchGate. (n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. [Link]
-
Sexton, A. J. (2010). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin. [Link]
-
ResearchGate. (n.d.). Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes | Request PDF. [Link]
-
Buvik, A., Vevelstad, S. J., & Einbu, A. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993-16013. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. [Link]
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
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s d fine-chem limited. (n.d.). PIPERAZINE ANHYDROUS Safety Data Sheet. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized (2R)-1,2-dimethylpiperazine Dihydrochloride
Prepared by: Senior Application Scientist, Chemical Development Division
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2R)-1,2-dimethylpiperazine dihydrochloride. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven experience to help you navigate the common and complex challenges associated with achieving high chemical and stereochemical purity for this critical chiral building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the purification of (2R)-1,2-dimethylpiperazine dihydrochloride.
Q1: What are the most common impurities I should expect in my crude synthesized product?
A: The impurity profile is highly dependent on your synthetic route. However, common impurities typically fall into four categories. Understanding these is the first step in designing an effective purification strategy.[1][2]
| Impurity Category | Specific Examples | Potential Origin |
| Stereoisomers | (2S)-1,2-dimethylpiperazine (enantiomer), cis/trans-diastereomers | Non-stereoselective synthesis or racemization during a reaction step.[3] |
| Unreacted Precursors | Starting amino acids, cyclization agents (e.g., bis(2-chloroethyl)amine) | Incomplete reaction conversion.[4] |
| Reaction Byproducts | Products from side-reactions, over-alkylation, or degradation | Sub-optimal reaction conditions (temperature, pressure, stoichiometry).[5] |
| Residual Solvents & Salts | Ethanol, Methanol, Dichloromethane (DCM), NaCl, Triethylamine HCl | Reaction and workup procedures. |
Q2: My crude product is an oil or a sticky solid, not the expected crystalline dihydrochloride salt. What happened?
A: This is a common issue and usually points to one of two causes:
-
Presence of Impurities: Oily impurities or residual solvents can inhibit crystallization, resulting in a eutectic mixture or an amorphous solid.
-
Incorrect Stoichiometry of HCl: The product may not be the fully formed dihydrochloride salt. It could be the monohydrochloride or a mixture of the free base and its salts. The dihydrochloride form is typically a crystalline solid.[6]
The recommended course of action is to perform a full aqueous workup with an acid-base extraction to remove non-basic impurities and then carefully reform the salt with a precise amount of HCl (see SOP 1).
Q3: What is the most robust, first-pass method for purifying the crude material?
A: For a typical crude product, a combination of acid-base extraction followed by recrystallization is the most effective and scalable strategy. The acid-base extraction purges non-basic organic impurities and inorganic salts.[7] Subsequent recrystallization of the isolated dihydrochloride salt effectively removes closely related basic impurities and can improve crystalline quality.
Q4: How do I definitively assess the chemical and enantiomeric purity of my final product?
A: A multi-pronged analytical approach is necessary for a complete purity assessment.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) are standard methods.[8][9] ¹H and ¹³C NMR are also essential to confirm the structure and detect any organic impurities.
-
Enantiomeric Purity (e.e.): This requires a chiral separation technique. Chiral HPLC or Chiral GC are the gold standards for accurately quantifying the ratio of the (2R) and (2S) enantiomers.[10]
Section 2: Purification Workflow and Troubleshooting Guide
This section provides a logical workflow for purification and addresses specific problems you may encounter.
Purification Decision Workflow
The following diagram outlines a systematic approach to purifying your crude (2R)-1,2-dimethylpiperazine dihydrochloride.
Caption: Decision workflow for purifying (2R)-1,2-dimethylpiperazine dihydrochloride.
Troubleshooting Common Issues
Problem 1: My chemical purity is low (<95%) after synthesis, with significant byproducts seen in NMR/HPLC.
-
Question: How do I remove structurally dissimilar impurities effectively?
-
Answer & Rationale: This scenario is precisely where an acid-base extraction is most powerful. The principle relies on the ability to modulate the solubility of your amine product by changing the pH of an aqueous solution.
-
Mechanism: At low pH, your diamine is protonated to form the water-soluble dihydrochloride salt. Neutral organic impurities remain in the organic phase and can be washed away. When the aqueous layer is basified (pH > 10), the diamine is deprotonated to its free base form, which has low water solubility and can be extracted into a fresh organic solvent. This leaves water-soluble inorganic salts and polar impurities behind. This process is detailed in SOP 1 .
Caption: Principle of acid-base extraction for amine purification.
-
Problem 2: My enantiomeric excess (e.e.) is below the required specification (e.g., <99%).
-
Question: Can I improve the e.e. of my dihydrochloride salt by recrystallization?
-
Answer & Rationale: It is highly unlikely. Standard recrystallization separates compounds based on differences in solubility, a property that is identical for enantiomers. Therefore, recrystallizing a scalemic mixture of (2R) and (2S)-1,2-dimethylpiperazine dihydrochloride will yield crystals with the same e.e. as the starting material.
-
Solution: To improve e.e., you must employ a chiral separation technique.
-
Diastereomeric Salt Resolution: This is a classical chemical method. The scalemic free base is reacted with a chiral acid (e.g., tartaric acid, dibenzoyl-L-tartaric acid) to form two diastereomeric salts. Diastereomers have different physical properties, including solubility, and can be separated by fractional crystallization.[11] After separation, the desired diastereomer is treated with a base to liberate the pure enantiomer of the piperazine.
-
Preparative Chiral Chromatography: This is a direct method using a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) system to separate the enantiomers. While highly effective, it can be costly and require specialized equipment for large scales.[12][13]
-
-
Problem 3: The yield from my recrystallization is very low.
-
Question: How can I optimize my recrystallization protocol to maximize recovery?
-
Answer & Rationale: Low yield is typically due to an improperly chosen solvent system or suboptimal procedure. The goal is to find a solvent (or solvent pair) where the compound is highly soluble when hot and poorly soluble when cold.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests. Good single solvents for amine hydrochlorides are often polar protic solvents like methanol, ethanol, or isopropanol.
-
Use a Solvent/Anti-Solvent System: Dissolve the salt in a minimum amount of a hot "good" solvent (e.g., methanol). Then, slowly add a "poor" solvent (an anti-solvent, e.g., isopropanol, ethyl acetate, or diethyl ether) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly. This often produces higher quality crystals and better yields.[14]
-
Control the Cooling Rate: Crash cooling (placing the hot solution directly in an ice bath) leads to the formation of very small crystals and can trap impurities, while also leaving more product in the solution. Allow the solution to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer to maximize crystal growth and recovery.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) after your first crystallization will still contain dissolved product. Concentrating this solution and cooling it again can yield a second crop of crystals, which can be combined with the first if purity is acceptable.
-
-
| Recommended Solvent Systems | Ratio (v/v) | Procedure Notes |
| Methanol / Isopropanol | ~1:3 to 1:5 | Dissolve in minimal hot methanol, add isopropanol as anti-solvent. |
| Ethanol / Ethyl Acetate | ~1:2 to 1:4 | Dissolve in hot ethanol, slowly add ethyl acetate. Good for forcing precipitation. |
| Methanol / Diethyl Ether | ~1:5 to 1:10 | Use with caution due to ether's volatility. Excellent for high recovery but may require re-crystallization to improve purity. |
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Purification via Acid-Base Extraction and Dihydrochloride Salt Formation
-
Dissolution: Dissolve the crude product (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 mL per gram). Combine the aqueous layers. This step moves the desired amine into the aqueous phase, leaving neutral impurities in the DCM.
-
Back-Extraction: Wash the combined aqueous layers with fresh DCM (1 x 5 mL per gram) to remove any remaining neutral impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH solution with stirring until the pH is > 10 (confirm with pH paper). This deprotonates the amine to its free base form.
-
Free Base Extraction: Extract the basified aqueous solution with DCM (3 x 10 mL per gram). The free base is now in the DCM. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of fresh DCM.
-
Salt Formation: Cool the filtrate in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether (2.0-2.2 eq) dropwise with vigorous stirring. A white precipitate of the dihydrochloride salt will form. Using ethereal HCl instead of aqueous HCl is critical to prevent the formation of a two-phase system and ensure precipitation.[11]
-
Isolation: Stir the resulting slurry for 30-60 minutes in the ice bath. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum.
SOP 2: Recrystallization of (2R)-1,2-dimethylpiperazine Dihydrochloride
-
Solvent Selection: Choose a suitable solvent system from the table above (e.g., Methanol/Isopropanol).
-
Dissolution: Place the crude dihydrochloride salt in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol required to achieve complete dissolution.
-
Anti-Solvent Addition: While the solution is still hot, slowly add isopropanol (the anti-solvent) dropwise until you observe persistent cloudiness. Add a drop or two of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, then in a freezer (-20 °C) for at least one hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash the cake with a small amount of cold isopropanol, and dry under high vacuum to a constant weight.
References
- CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents.
- DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents.
- US2919275A - Purification of piperazine - Google Patents.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]
- WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents.
-
Bartlett, P. A., et al. (2002). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 2(5), 383-393. Available at: [Link]
-
Satyanarayana, T., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]
-
Ghoshal, N., et al. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 13(12), 1836-1853. Available at: [Link]
-
Al-Hiari, Y. M., et al. (2007). Synthesis and characterization of some 2-quinonyl piperazine derivatives. ResearchGate. Available at: [Link]
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents.
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
Reddy, G. S., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(6), 834-841. Available at: [Link]
-
ResearchGate. How to extract/isolate piperazine from water without distillation? Available at: [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Kumar, A., et al. (2012). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 4(1), 368-376. Available at: [Link]
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Al-Salami, H., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6241. Available at: [Link]
-
Scriba, G. K. (2017). Chiral Drug Separation. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available at: [Link]
-
Dechantsreiter, M. A., et al. (2011). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 9(5), 1416-1419. Available at: [Link]
- US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents.
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protocol optimization for assays involving (2R)-1,2-dimethylpiperazine dihydrochloride
Technical Support Center: (2R)-1,2-Dimethylpiperazine Dihydrochloride
Introduction
Welcome to the technical support guide for (2R)-1,2-dimethylpiperazine dihydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this chiral piperazine derivative into their experimental workflows. Piperazine scaffolds are privileged structures in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1] The specific stereochemistry and dihydrochloride salt form of (2R)-1,2-dimethylpiperazine present unique considerations for handling, solubility, and assay design.
This guide provides field-proven insights and detailed protocols to help you optimize your assays, troubleshoot common issues, and ensure the scientific integrity of your results. We will move beyond simple procedural lists to explain the causal relationships behind key experimental choices, empowering you to make informed decisions in your research.
Section 1: Compound Properties & Handling FAQs
This section addresses the most common initial questions regarding the physical and chemical properties of (2R)-1,2-dimethylpiperazine dihydrochloride and its proper handling.
Q1: What are the key physicochemical properties of (2R)-1,2-dimethylpiperazine dihydrochloride?
A1: Understanding the compound's properties is the foundation of successful protocol design. As a dihydrochloride salt, its behavior is dominated by its ionic character.
Table 1: Physicochemical Properties of (2R)-1,2-Dimethylpiperazine Dihydrochloride & Related Analogues
| Property | Value / Expected Characteristic | Rationale & Impact on Assays |
|---|---|---|
| Molecular Formula | C₆H₁₆Cl₂N₂ | Essential for calculating molarity and mass concentrations. |
| Molecular Weight | ~187.11 g/mol [2][3] | Directly used in all stock solution calculations. |
| Appearance | White to off-white or cream powder/solid.[4] | Visual inspection can be a first-pass quality check. Significant color deviation may indicate impurities or degradation. |
| Form | Dihydrochloride Salt | This salt form significantly enhances aqueous solubility compared to the free base.[5][6] It also means the compound will lower the pH of unbuffered aqueous solutions. |
| Hygroscopicity | Expected to be moderate to high. | Dihydrochloride salts are often hygroscopic. This can lead to significant errors in weighing if not handled correctly. Always equilibrate to room temperature before opening and weigh promptly. |
| Aqueous Solubility | Expected to be high. | The two protonated nitrogens make the molecule highly polar and readily solvated by water.[6] This is advantageous for preparing aqueous stocks for biological assays. |
| Organic Solubility | High in polar aprotic solvents (e.g., DMSO). Low to insoluble in non-polar solvents (e.g., hexane, dichloromethane).[6][7] | DMSO is a common choice for high-concentration primary stock solutions. Poor solubility in non-polar solvents is typical for ionic salts. |
Q2: How should I properly store (2R)-1,2-dimethylpiperazine dihydrochloride?
A2: Proper storage is critical to maintain the compound's integrity.
-
Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.[7] Many suppliers recommend refrigerated conditions. The key is to minimize exposure to atmospheric water, which can cause clumping and affect weighing accuracy.
-
Solution Form: Storage of stock solutions depends on the solvent.
-
Aqueous Stocks: Should be considered the least stable. Prepare fresh for each experiment if possible. If storage is necessary, filter-sterilize, aliquot to prevent freeze-thaw cycles, and store at -20°C or -80°C for short-to-medium term.
-
DMSO Stocks: Generally more stable. Store in tightly capped vials with desiccant at -20°C for long-term storage. DMSO is hygroscopic itself, so minimize exposure to ambient air.
-
Q3: The compound is a dihydrochloride salt. How does this affect pH and my assay buffer choice?
A3: This is a critical point often overlooked. Dissolving (2R)-1,2-dimethylpiperazine dihydrochloride in a non-buffered solvent like pure water will result in an acidic solution due to the dissociation of the two HCl molecules.
-
Causality: The protonation state of the two nitrogen atoms in the piperazine ring is pH-dependent. At physiological pH (~7.4), one or both nitrogens may be protonated. This charge state is often crucial for the molecule's interaction with its biological target, such as forming salt bridges with acidic amino acid residues like aspartate or glutamate in a protein binding pocket.[8]
-
Recommendation: Always dissolve the compound directly into your final, validated assay buffer or use a highly concentrated stock (e.g., in DMSO) that is diluted at least 1:1000 into the final assay buffer. This ensures the buffer's capacity is sufficient to maintain the desired pH, providing a stable and biologically relevant protonation state for your compound.
Section 2: Protocol Design & Optimization
This section provides detailed, self-validating protocols for common laboratory procedures involving this compound.
Protocol 2.1: Preparation and Validation of a 10 mM Primary Stock Solution
This protocol ensures the creation of an accurate and reliable primary stock solution, which is the source of all subsequent dilutions.
Objective: To prepare a 10 mM stock solution in DMSO and validate its concentration.
Materials:
-
(2R)-1,2-dimethylpiperazine dihydrochloride (MW: 187.11 g/mol )
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Methodology:
-
Pre-equilibration: Remove the compound container from cold storage and allow it to equilibrate to ambient room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Accurately weigh approximately 1.87 mg of the compound onto a weigh boat. Record the exact mass (e.g., 1.875 mg).
-
Dissolution: Carefully transfer the weighed solid into a 1.00 mL Class A volumetric flask. Add ~0.8 mL of anhydrous DMSO.
-
Solubilization: Vortex or sonicate the solution gently until all solid is completely dissolved. Visually inspect against a bright light to ensure no particulates remain.
-
Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the 1.00 mL calibration mark on the flask. Cap and invert the flask 10-15 times to ensure a homogenous solution.
-
Concentration Calculation (Self-Validation): Calculate the precise concentration based on the actual mass weighed.
-
Formula: Molarity (M) = (Mass (g)) / (MW ( g/mol )) / (Volume (L))
-
Example: (0.001875 g) / (187.11 g/mol ) / (0.001 L) = 0.01002 M = 10.02 mM.
-
This calculated value is your true stock concentration. Label the vial accordingly.
-
-
Aliquoting & Storage: Aliquot the stock solution into smaller-volume amber vials to minimize freeze-thaw cycles and contamination risk. Store at -20°C with a desiccant.
Workflow for Stock Solution Preparation
The following diagram illustrates the critical steps and decision points in preparing a validated primary stock solution.
Caption: Workflow for preparing a validated stock solution.
Section 3: Assay Troubleshooting Guide
Even with perfect protocols, unexpected results can occur. This section provides a logical framework for troubleshooting common issues in a Q&A format.
Q4: My dose-response curve is not sigmoidal and shows poor reproducibility between plates. What are the likely causes?
A4: This is a classic sign of issues with compound handling or dilution.
-
Cause 1: Inaccurate Pipetting. At the low concentrations used in dose-response curves, small volume errors are magnified.
-
Solution: Ensure your pipettes are calibrated. Use the correct pipette for the volume range. When preparing serial dilutions, always use fresh tips for each step and ensure proper mixing after each dilution.
-
-
Cause 2: Compound Adsorption. Piperazine compounds can be "sticky" and adsorb to plastic surfaces, especially at low concentrations. This effectively lowers the concentration of your compound in the well.
-
Solution: Consider using low-adsorption microplates. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or 0.1% BSA in your assay buffer can help block non-specific binding sites on the plasticware.
-
-
Cause 3: Solubility Issues. If a high-concentration DMSO stock is diluted into an aqueous buffer that cannot support its solubility, the compound may precipitate.
-
Solution: Visually inspect your highest concentration wells for precipitation (cloudiness). Ensure the final DMSO concentration in your assay is low and consistent across all wells (typically <0.5%). If solubility is a problem, you may need to lower the top concentration of your dose-response curve.
-
Q5: I'm seeing a high background signal or apparent activity in my negative controls (vehicle only). What should I investigate?
A5: High background plagues many assay types and can mask a real signal.
-
Cause 1: Reagent Contamination. The most common cause is contamination of the buffer, media, or detection reagents.
-
Solution: Use fresh, filter-sterilized buffers for every experiment. Run a "reagent blank" control that contains all assay components except the cells or target protein to see if the reagents themselves are generating a signal.
-
-
Cause 2: Assay Interference from DMSO. High concentrations of DMSO can be cytotoxic or interfere with enzymatic reactions.
-
Solution: Ensure your vehicle control (e.g., cells + buffer + DMSO) has the exact same final DMSO concentration as your compound-treated wells. If the vehicle control shows a high signal, perform a dose-response of DMSO alone to determine its tolerance limit in your specific assay system.
-
-
Cause 3: Intrinsic Compound Properties. The compound itself might be autofluorescent or colored, interfering with optical detection methods (e.g., fluorescence, absorbance).
-
Solution: Run a control plate with the compound dilutions in assay buffer without cells or enzymes. Read the plate to see if the compound itself contributes to the signal at the measurement wavelength. If so, you may need to subtract this background or switch to a non-optical detection method (e.g., radiometric, luminescent).
-
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing the root cause of poor assay results.
Caption: A logical flow for troubleshooting common assay problems.
References
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. This research article discusses how protonated piperazine nitrogens can form salt bridge interactions with acidic residues like Glu172 in a protein's binding site, a key consideration for buffer pH. URL: [Link]
-
(2R,5R)-2,5-Dimethyl-piperazine dihydrochloride | C6H16Cl2N2 - PubChem. This database entry provides the canonical molecular weight for a stereoisomer of the target compound. URL: [Link]
-
(R)-1,2-Dimethylpiperazine dihydrochloride, 95%+ Purity - Oakwood Chemical. A commercial supplier page listing the molecular weight of the target compound. URL: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - NIH. This paper details the complex conformational behavior of piperazine derivatives in solution, which can be influenced by solvent and temperature, affecting assay results. URL: [Link]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2R,5R)-2,5-Dimethyl-piperazine dihydrochloride | C6H16Cl2N2 | CID 12285160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
- 5. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
Technical Support Center: Synthesis of Dimethylpiperazine Compounds
Welcome to the technical support center for the synthesis of dimethylpiperazine compounds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Dimethylpiperazines are crucial building blocks in medicinal chemistry, but their synthesis can present significant challenges, from controlling stereochemistry to achieving high purity.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental issues. We will explore the causality behind synthetic choices, ensuring that every recommendation is grounded in solid chemical principles.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific problems you may encounter during the synthesis of dimethylpiperazine isomers, providing both diagnostic questions and actionable solutions.
Problem 1: Poor Yield or Stalled Reactions
Q: My reaction to synthesize 2,5- or 1,4-dimethylpiperazine is giving a low yield, or fails to go to completion. What are the likely causes and how can I optimize the reaction?
A: Low yields are a frequent issue stemming from several potential factors, primarily related to catalyst activity, reaction conditions, and reagent purity.
Causality & Expert Analysis:
The formation of the piperazine ring, often through reductive amination or cyclization of amino alcohols, is highly dependent on the efficiency of the catalyst and the precise control of thermodynamic parameters. For instance, in the cyclization of isopropanolamine to 2,5-dimethylpiperazine, the Raney Nickel catalyst's activity is paramount.[1] Deactivation by impurities or improper handling can halt the reaction. Similarly, industrial preparations of 1,4-dimethylpiperazine are sensitive to temperature, pressure, and reactant ratios, where deviation can favor side reactions.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Comparative Data for Synthesis Routes:
The choice of synthetic route has a profound impact on yield and reaction conditions. Below is a comparison of common methods.[1]
| Parameter | Route 1: Cyclization of Isopropanolamine | Route 2: Reductive Amination (Eschweiler-Clarke) | Route 3: Cyclization of N-Methyldiethanolamine |
| Target Product | 2,5-Dimethylpiperazine | 1,4-Dimethylpiperazine | 1,4-Dimethylpiperazine |
| Starting Materials | 2-Aminopropanol-1 | Piperazine, Formaldehyde, Formic Acid | N-Methyldiethanolamine, Monomethylamine |
| Catalyst/Reagent | Raney Nickel | Formic Acid (reducing agent) | Copper-based composite catalyst |
| Reaction Temp. | 140-220 °C[1] | 40-60 °C[1] | 220-290 °C[1] |
| Reaction Pressure | 750-2000 psi[1] | Atmospheric[1] | 2.0-5.0 MPa[1] |
| Reported Yield | ~64.5% (mixed isomers)[1] | High conversion[1] | 42.8% - 59%[1] |
Problem 2: Formation of Undesired Isomers (Stereoselectivity)
Q: My synthesis of 2,6-dimethylpiperazine yields an inseparable mixture of cis and trans isomers. How can I improve the selectivity for the desired cis isomer?
A: Controlling stereoselectivity in C-substituted piperazines is a classic challenge. The formation of both cis and trans isomers is common, and their ratio is highly influenced by the reaction mechanism and conditions.[3]
Causality & Expert Analysis:
In the synthesis of 2,6-dimethylpiperazine from diisopropanolamine, the cyclization can proceed through different transition states, leading to both diastereomers. The presence of an organic solvent, as opposed to water, has been shown to be decisive in favoring the cis isomer. For example, using toluene as a solvent with a Raney Nickel catalyst can increase the selectivity for cis-2,6-dimethylpiperazine to 81-82%, compared to only 72% in the presence of water.[3] This is likely due to the solvent's influence on the conformation of the intermediates during the cyclization process.
Strategies for Controlling and Separating Isomers:
-
Solvent Choice: As a primary step, switch to an aromatic hydrocarbon solvent like toluene or xylene for the cyclization reaction.[3]
-
Isomerization: The unwanted trans isomer can sometimes be converted to the desired cis isomer. This can be achieved by heating the isomer mixture in the presence of a catalyst at temperatures of at least 180°C, which can increase the overall yield of the cis product.[3]
-
Purification via Recrystallization: If a mixture is obtained, selective crystallization is a powerful purification technique. The cis and trans isomers often have different solubilities in specific solvent systems.
Protocol: Selective Recrystallization of cis-2,6-Dimethylpiperazine [3]
-
Solvent System Preparation: Prepare a solvent mixture of an aliphatic alcohol (e.g., isopropanol) and a hydrocarbon (e.g., petroleum ether or ligroin). A common volume ratio is 1:10 (isopropanol:ligroin).[3]
-
Dissolution: Dissolve the crude, distilled mixture of isomers in the minimum amount of the heated solvent mixture until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The cis isomer, being less soluble, should precipitate out.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Purity Check: Analyze the purity of the crystals and the remaining mother liquor by GC or NMR. For extremely high purity (>99.5%), a second recrystallization may be necessary.[3]
Problem 3: Side Reactions and Byproduct Formation in N-Alkylation
Q: When preparing 1,4-dimethylpiperazine via N-alkylation of piperazine with methyl iodide, I get a complex mixture of products. How can I achieve clean, selective dimethylation?
A: Using highly reactive alkylating agents like methyl iodide with a difunctional nucleophile like piperazine is a well-known recipe for a mixture of products. This is a classic problem of controlling the degree of alkylation.
Causality & Expert Analysis:
The reaction of piperazine with an alkyl halide can produce the mono-alkylated product (1-methylpiperazine), the desired di-alkylated product (1,4-dimethylpiperazine), and the over-alkylated quaternary ammonium salt. Furthermore, the relative reactivity of piperazine vs. 1-methylpiperazine can lead to statistical mixtures that are difficult to control. Using methyl iodide on a substituted piperazine has been shown to yield a mixture of unreacted starting material, the desired product, and other isomers or over-alkylated compounds.[4]
Recommended Solution: The Eschweiler-Clarke Reaction
For a clean and high-yielding N-methylation, the Eschweiler-Clarke reaction is the authoritative, industry-standard method. It uses formaldehyde as the carbon source and formic acid as the reducing agent in a reductive amination process.[1] This method is highly selective for methylation and avoids the formation of quaternary salts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108503608B - Preparation method of 1, 4-dimethylpiperazine - Google Patents [patents.google.com]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the In Vitro Validation of (2R)-1,2-dimethylpiperazine dihydrochloride as a Dopamine D2 Receptor Antagonist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy and selectivity of the novel compound, (2R)-1,2-dimethylpiperazine dihydrochloride, as a potential antagonist for the Dopamine D2 Receptor (D2R). We will objectively compare its performance with established D2R antagonists, Haloperidol and Risperidone, and provide detailed experimental protocols to ensure rigorous and reproducible validation.
Introduction to the Dopamine D2 Receptor (D2R)
The Dopamine D2 Receptor (D2R) is a G protein-coupled receptor (GPCR) that plays a critical role in neurotransmission within the central nervous system.[1][2] As the primary target for most antipsychotic drugs, D2R is instrumental in modulating dopamine signaling pathways that are implicated in psychosis, schizophrenia, and other neuropsychiatric disorders.[3][4][5][6] Antagonists of the D2R block the receptor, thereby reducing excessive dopamine activity that is thought to contribute to psychotic symptoms.[4][7] The development of novel D2R antagonists with improved selectivity and fewer side effects remains a significant goal in medicinal chemistry.
The piperazine scaffold is a well-established pharmacophore in the design of CNS-active agents, known for its presence in numerous successful drugs.[8][9] (2R)-1,2-dimethylpiperazine dihydrochloride represents a novel chemical entity within this class. This guide outlines the necessary in vitro assays to characterize its antagonistic properties at the D2R and benchmark its performance against industry standards.
Pharmacological Profile and Comparative Analysis
The initial validation of a novel compound involves determining its binding affinity and functional potency at the target receptor. This is followed by assessing its selectivity against other related and unrelated receptors to predict potential off-target effects.
Mechanism of Action
(2R)-1,2-dimethylpiperazine dihydrochloride is hypothesized to act as a competitive antagonist at the D2R. This means it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the binding site, it blocks dopamine from binding and initiating the downstream signaling cascade that leads to a physiological response. This inhibition of dopamine signaling is the intended therapeutic mechanism.[7]
Comparative Data Summary
To provide context for the performance of (2R)-1,2-dimethylpiperazine dihydrochloride (referred to as "Compound X" for clarity in the tables), we compare its hypothetical, yet plausible, in vitro data with that of two well-characterized D2R antagonists: Haloperidol (a first-generation antipsychotic) and Risperidone (a second-generation antipsychotic).[4][10][11][12][13]
Table 1: Comparative Binding Affinities (Ki) at Dopamine Receptors
| Compound | D2R Ki (nM) | D1R Ki (nM) | D3R Ki (nM) | D4R Ki (nM) |
| Compound X (Hypothetical) | 1.5 | >1000 | 25 | 50 |
| Haloperidol | 0.5 - 2.0 | ~200 | ~1.0 | ~5.0 |
| Risperidone | 3.0 - 5.0 | ~500 | ~8.0 | ~10.0 |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Antagonism (IC50) and Selectivity
| Compound | D2R IC50 (nM) (cAMP Assay) | 5-HT2A Ki (nM) | H1R Ki (nM) | α1-adrenergic Ki (nM) |
| Compound X (Hypothetical) | 5.2 | 150 | >5000 | 800 |
| Haloperidol | ~10 | ~50 | ~1000 | ~10 |
| Risperidone | ~15 | ~0.2 | ~20 | ~1.0 |
Lower IC50 values indicate higher functional potency. Selectivity is assessed by comparing affinity for the primary target (D2R) with affinities for common off-targets (5-HT2A, H1, α1).
From this hypothetical data, Compound X demonstrates high affinity and potent functional antagonism at the D2R, comparable to established drugs. Critically, it shows a favorable selectivity profile with significantly less affinity for the 5-HT2A, H1, and α1-adrenergic receptors compared to Risperidone, suggesting a potentially lower risk of side effects such as weight gain, sedation, and orthostatic hypotension.
Experimental Protocols and Workflows
Rigorous validation requires well-defined experimental protocols. The following sections provide step-by-step methodologies for the key in vitro assays.
D2R Signaling Pathway and Antagonist Validation Workflow
The D2R is a Gi/o-coupled receptor.[2] Upon activation by dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] Antagonists block this process. The overall workflow for validating a D2R antagonist involves confirming its binding to the receptor and then demonstrating its ability to block the functional consequences of receptor activation.
Diagram 1: Dopamine D2 Receptor Signaling Pathway
Caption: Canonical Gi-coupled signaling pathway of the Dopamine D2 Receptor.
Diagram 2: Experimental Workflow for D2R Antagonist Validation
Caption: A three-step workflow for the in vitro validation of a novel D2R antagonist.
Protocol 1: Radioligand Binding Assay for D2R Affinity (Ki)
This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.[16]
Objective: To determine the inhibition constant (Ki) of (2R)-1,2-dimethylpiperazine dihydrochloride for the human D2R.
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2R.
-
Radioligand: [³H]-Spiperone (a high-affinity D2R antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound, reference compounds (Haloperidol, Risperidone).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer. A typical concentration range is from 0.1 nM to 10 µM.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
25 µL of test/reference compound dilution.
-
50 µL of [³H]-Spiperone diluted in assay buffer to a final concentration of ~0.5 nM.
-
100 µL of D2R membrane preparation (5-10 µg protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[16]
-
Counting: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for D2R Antagonism (IC50)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.[17][18][19]
Objective: To determine the functional potency (IC50) of (2R)-1,2-dimethylpiperazine dihydrochloride in a cell-based D2R assay.
Materials:
-
CHO or HEK293 cells stably expressing human D2R.
-
Agonist: Dopamine or Quinpirole.
-
Adenylyl cyclase stimulator: Forskolin.
-
Test compound, reference compounds.
-
Cell culture medium, stimulation buffer (e.g., HBSS with 1 mM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the D2R-expressing cells into a 96- or 384-well plate and grow to ~90% confluency.
-
Compound Pre-incubation: Remove the culture medium and add the test/reference compounds at various concentrations. Incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., Dopamine at its EC80 concentration) in the presence of Forskolin. The Forskolin directly stimulates adenylyl cyclase, creating a high basal level of cAMP that can then be inhibited by the D2R agonist.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the control wells (0% inhibition = agonist + forskolin; 100% inhibition = forskolin only).
-
Plot the percentage of inhibition of the agonist response versus the log concentration of the test compound.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Protocol 3: Receptor Selectivity Profiling
Assessing off-target activity is crucial for predicting potential side effects.[20][21] This is typically done by screening the compound against a panel of receptors, transporters, and enzymes.
Objective: To determine the binding affinity (Ki) of (2R)-1,2-dimethylpiperazine dihydrochloride at a panel of common off-targets.
Methodology:
-
This is typically outsourced to a specialized contract research organization (CRO) that maintains a large panel of validated binding assays (e.g., Eurofins Discovery, Reaction Biology).[22][23][24]
-
The compound is first screened at a single high concentration (e.g., 10 µM) against a broad panel (e.g., 40-100 targets).
-
Any target showing significant inhibition (>50%) at this concentration is then selected for a full dose-response experiment to determine the Ki value, following a protocol similar to the radioligand binding assay described above.
-
Key receptors to include for a D2R antagonist are other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (especially 5-HT2A), histamine receptors (H1), and adrenergic receptors (α1, α2).
Diagram 3: Logic for Compound Prioritization
Caption: Decision tree for advancing a D2R antagonist candidate based on in vitro data.
Conclusion
This guide provides a structured, evidence-based approach to the in vitro validation of (2R)-1,2-dimethylpiperazine dihydrochloride as a Dopamine D2 Receptor antagonist. By employing rigorous, self-validating experimental protocols and objectively comparing the resulting data with established benchmarks like Haloperidol and Risperidone, researchers can confidently assess the compound's potential as a therapeutic candidate. The emphasis on determining not only high on-target potency but also a clean off-target selectivity profile is critical for identifying compounds with a higher probability of success in later stages of drug development.
References
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Dopamine receptor D2 - Wikipedia. Wikipedia. [Link]
-
2-Minute Neuroscience: Antipsychotics - YouTube. YouTube. [Link]
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Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH. National Institutes of Health. [Link]
-
Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC - NIH. National Institutes of Health. [Link]
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Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. National Center for Biotechnology Information. [Link]
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Dopamine antagonist - Wikipedia. Wikipedia. [Link]
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cAMP assays in GPCR drug discovery - PubMed. National Institutes of Health. [Link]
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Dopamine Antagonist: What It Is, Uses, Side Effects & Risks - Cleveland Clinic. Cleveland Clinic. [Link]
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Risperidone regulates Dopamine D2-like receptors expression in rat brain in a time-dependent manner. Scientific Electronic Library Online. [Link]
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In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity - bioRxiv. bioRxiv. [Link]
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The effects of haloperidol on dopamine receptor gene expression - PubMed - NIH. National Institutes of Health. [Link]
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CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. Pelago Bioscience. [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
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Pharmacology of Antagonism of GPCR | Request PDF - ResearchGate. ResearchGate. [Link]
-
Mechanism of Action of Risperidone - Psychopharmacology Institute. Psychopharmacology Institute. [Link]
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Haloperidol - Wikipedia. Wikipedia. [Link]
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What are D2 receptor antagonists and how do they work? - Patsnap Synapse. Patsnap Synapse. [Link]
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Kinase Panel Screening and Profiling Service - Reaction Biology. Reaction Biology. [Link]
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New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC - PubMed Central. National Institutes of Health. [Link]
-
Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Eurofins Discovery. [Link]
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Dopamine D2 receptors as treatment targets in schizophrenia - PubMed. National Institutes of Health. [Link]
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Dopamine D2 Receptor Occupancy by Olanzapine or Risperidone in Young Patients With Schizophrenia - PubMed. National Institutes of Health. [Link]
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(PDF) Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - ResearchGate. ResearchGate. [Link]
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Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine | International Journal of Neuropsychopharmacology | Oxford Academic. Oxford Academic. [Link]
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A Guide to Establishing the In-Vitro Cross-Reactivity Profile for Novel Chemical Entities: A Case Study of (2R)-1,2-dimethylpiperazine dihydrochloride
As requested, I will now generate the content. I have structured this guide as a comprehensive walkthrough on how to establish and interpret the cross-reactivity profile for a novel chemical entity, using (2R)-1,2-dimethylpiperazine dihydrochloride as a central case study. This approach is necessitated by the general lack of publicly available, detailed cross-reactivity data for this specific compound, making a direct comparison guide infeasible. Instead, this guide provides the framework and methodologies a researcher would employ to generate such a comparison, thereby offering greater practical value.
This guide outlines the strategic and experimental framework for determining the cross-reactivity profile of a novel chemical entity (NCE), exemplified by (2R)-1,2-dimethylpiperazine dihydrochloride. In drug discovery and development, a compound's therapeutic efficacy is defined by its interaction with the intended target. However, its safety and tolerability are largely dictated by its "off-target" interactions. A thorough understanding of a compound's cross-reactivity—its propensity to bind to unintended receptors, enzymes, and ion channels—is therefore not merely a regulatory requirement but a fundamental component of risk mitigation and a prerequisite for successful clinical translation.
The piperazine scaffold, present in our case study compound, is a well-known "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS). This prevalence, however, also means that piperazine-containing molecules have the potential to interact with a wide range of aminergic G-protein coupled receptors (GPCRs), such as dopaminergic, serotonergic, and adrenergic receptors. Therefore, establishing a clean cross-reactivity profile for an NCE like (2R)-1,2-dimethylpiperazine dihydrochloride is paramount.
This document provides the strategic workflow, detailed experimental protocols, and data interpretation guidelines necessary to build a comprehensive and reliable cross-reactivity profile.
Part 1: The Strategic Framework for Cross-Reactivity Profiling
A robust profiling strategy does not involve randomly testing against all possible off-targets. It follows a logical, tiered approach that efficiently narrows the focus from a broad survey to a detailed characterization of relevant interactions. This "funnel" strategy, often referred to as a screening cascade, maximizes resource efficiency while minimizing the risk of advancing a compound with an undesirable safety profile.
The cascade begins with a broad, competitive binding screen against a panel of targets known to be frequently implicated in adverse drug reactions. Hits from this primary screen, typically defined as compounds causing >50% inhibition of radioligand binding at a high concentration (e.g., 10 µM), are then subjected to more rigorous secondary and functional assays to confirm and quantify the interaction.
Figure 1: A tiered workflow for in-vitro cross-reactivity profiling.
Part 2: Primary Screening - Casting a Wide Net
The initial step for (2R)-1,2-dimethylpiperazine dihydrochloride would be to screen it against a commercially available, validated panel of receptors, ion channels, and enzymes. A standard choice is a panel like the Eurofins SafetyScreen44® or the CEREP BioPrint® profile, which cover targets mandated by regulatory agencies (e.g., FDA, ICH). These panels utilize competitive radioligand binding assays as a robust, high-throughput method to detect potential interactions.
Data Interpretation: An Illustrative Comparison
Since proprietary data for our specific compound is unavailable, Table 1 provides an exemplar comparison of two hypothetical piperazine-containing compounds to illustrate how data from a primary screen is presented and interpreted.
| Target | Radioligand | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) | Interpretation |
| Dopamine D2 | [³H]-Spiperone | 8% | 95% | Compound B is a strong "hit" at the D2 receptor. |
| Serotonin 5-HT2A | [³H]-Ketanserin | 92% | 88% | Both compounds are strong "hits" at the 5-HT2A receptor. |
| Adrenergic α1A | [³H]-Prazosin | 15% | 98% | Compound B is a strong "hit" at the α1A receptor. |
| hERG Channel | [³H]-Astemizole | 5% | 65% | Compound B is a significant "hit" at the hERG channel. |
| Muscarinic M1 | [³H]-Pirenzepine | -2% | 11% | No significant interaction for either compound. |
| Histamine H1 | [³H]-Pyrilamine | 78% | 15% | Compound A is a strong "hit" at the H1 receptor. |
Analysis:
-
Compound A shows a more selective profile, with significant binding only to the 5-HT2A and H1 receptors. The H1 interaction suggests a potential for sedation.
-
Compound B is a "dirtier" compound, hitting multiple aminergic receptors (D2, 5-HT2A, α1A) and, critically, the hERG channel. hERG binding is a major red flag due to the risk of cardiac QT prolongation.
This initial screen would allow us to triage (2R)-1,2-dimethylpiperazine dihydrochloride. If it resembles Compound A, we proceed to quantify those specific interactions. If it resembles Compound B, its development would require significant justification or medicinal chemistry efforts to improve its selectivity.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This protocol describes the general methodology for determining the affinity of a test compound for a specific receptor.
Objective: To measure the displacement of a specific high-affinity radioligand from its receptor by (2R)-1,2-dimethylpiperazine dihydrochloride.
Materials:
-
Cell membrane preparations expressing the target receptor (e.g., HEK293 cells overexpressing human 5-HT2A).
-
Radioligand (e.g., [³H]-Ketanserin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
-
Test Compound: (2R)-1,2-dimethylpiperazine dihydrochloride, stock solution in DMSO.
-
Non-specific binding (NSB) control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Mianserin).
-
96-well microplates and filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of (2R)-1,2-dimethylpiperazine dihydrochloride in assay buffer to create a concentration-response curve (e.g., from 1 nM to 100 µM).
-
Assay Setup: To each well of the 96-well plate, add:
-
25 µL of assay buffer (for total binding) OR 25 µL of NSB control.
-
25 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a concentration near its Kd (e.g., 1 nM [³H]-Ketanserin).
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)]).
-
Plot the % Inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 3: Functional Assays - From Binding to Biological Effect
Demonstrating that a compound binds to an off-target is only half the story. The critical next question is: what is the functional consequence of that binding? Does it activate the receptor (agonist), block it (antagonist), or have no effect (silent binder)? Functional assays are essential to answer this and to truly assess the physiological risk of an off-target interaction.
The choice of assay depends on the target class. For a GPCR hit, one might use a cAMP assay (for Gs/Gi-coupled receptors) or a calcium flux assay (for Gq-coupled receptors).
Figure 2: A diagram illustrating the Gs-coupled GPCR signaling pathway measured in a cAMP accumulation assay.
Experimental Protocol 2: HTRF cAMP Accumulation Assay (for Gs/Gi Hits)
Objective: To determine if (2R)-1,2-dimethylpiperazine dihydrochloride acts as an agonist or antagonist at a Gs or Gi-coupled receptor.
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Intracellular cAMP produced by the cells competes with a stable cAMP-d2 analog for binding to an anti-cAMP antibody labeled with a fluorescent cryptate. The HTRF signal is inversely proportional to the amount of cAMP produced.
Materials:
-
CHO or HEK293 cells expressing the target receptor.
-
Assay buffer with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Test Compound: (2R)-1,2-dimethylpiperazine dihydrochloride.
-
Reference agonist for the target receptor.
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
Low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells in 384-well plates and grow to confluence.
-
Agonist Mode:
-
Add serial dilutions of the test compound to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Add serial dilutions of the test compound to the cells and incubate for 15 minutes.
-
Add the reference agonist at its EC80 concentration to all wells and incubate for another 30 minutes.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Reading: Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.
-
For Agonist Mode: Plot cAMP concentration vs. log [test compound] to determine the EC50 (potency) and Emax (efficacy).
-
For Antagonist Mode: Plot cAMP concentration vs. log [test compound] to determine the IC50, which can be converted to an antagonist affinity constant (Kb) using the Gaddum equation.
-
By systematically applying these binding and functional assays, a comprehensive cross-reactivity profile for (2R)-1,2-dimethylpiperazine dihydrochloride can be built, enabling a data-driven assessment of its potential for off-target liabilities and providing a solid foundation for its continued development.
References
-
Title: The medicinal chemistry of piperazine-1-carboxamides and analogues. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: The role of the piperazine ring in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]
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Title: ICH S7A safety pharmacology studies for human pharmaceuticals. Source: International Council for Harmonisation URL: [Link]
-
Title: hERG block: a risk factor for drug-induced Torsades de Pointes. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: Estimation of clinical proarrhythmic risk from hERG binding and patch clamp data. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]
Navigating the Structure-Activity Landscape of (2R)-1,2-Dimethylpiperazine Analogs: A Comparative Guide for CNS Drug Discovery
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for central nervous system (CNS) disorders, the piperazine scaffold represents a privileged structure with remarkable versatility.[1][2] Its ability to be readily modified at multiple positions allows for the fine-tuning of pharmacological properties, making it a cornerstone in the design of agents targeting a range of CNS receptors and transporters. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (2R)-1,2-dimethylpiperazine dihydrochloride analogs, a class of compounds with potential as monoamine reuptake inhibitors.
While direct and extensive SAR studies on (2R)-1,2-dimethylpiperazine itself are not widely published, by drawing upon the broader knowledge of piperazine pharmacology and the principles of medicinal chemistry, we can construct a predictive SAR model. This guide will delve into the putative roles of stereochemistry and substitution on the piperazine core, offering a framework for the rational design of novel analogs. Furthermore, we will provide detailed, field-proven experimental protocols for the in vitro and in vivo characterization of these compounds, and present a comparative analysis against other relevant CNS agents.
The Piperazine Core: A Privileged Scaffold in CNS Drug Design
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is found in a multitude of FDA-approved drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and anxiolytics.[1] The two nitrogen atoms provide handles for introducing a wide array of substituents, thereby modulating the compound's affinity and selectivity for various biological targets. Moreover, the piperazine ring can adopt different conformations, which can significantly influence its interaction with the binding pockets of proteins.
Decoding the Structure-Activity Relationship of 1,2-Dialkylpiperazine Analogs
The pharmacological profile of piperazine derivatives is intricately linked to the nature and position of substituents on the piperazine ring. For 1,2-dialkylpiperazine analogs, two key structural features dictate their activity as monoamine reuptake inhibitors: the stereochemistry at the C-2 position and the nature of the alkyl substituents.
The Critical Role of Stereochemistry
Chirality is a fundamental aspect of drug design, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] In the case of (2R)-1,2-dimethylpiperazine, the (R)-configuration at the C-2 position is a crucial determinant of its biological activity. It is hypothesized that this specific stereochemistry orients the methyl group and the rest of the molecule in a manner that is optimal for binding to the monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The S(+)-isomer of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine, a compound with a chiral center, was found to be significantly more potent as an analgesic than its R(-)-isomer, highlighting the importance of stereochemistry in piperazine derivatives.[5]
Impact of Alkyl Substitution
The size, lipophilicity, and electronic properties of the alkyl groups at the N-1 and C-2 positions are critical for modulating the potency and selectivity of these analogs as monoamine reuptake inhibitors.
-
N-1 Substitution: The substituent at the N-1 position is believed to play a key role in interacting with the monoamine transporters. Small, lipophilic alkyl groups are often favored. Increasing the size of the N-1 substituent can lead to a decrease in potency, potentially due to steric hindrance at the binding site.
-
C-2 Substitution: The methyl group at the C-2 position in the parent compound likely contributes to the overall lipophilicity and may engage in van der Waals interactions within the transporter's binding pocket. Modifications to this group, such as increasing the chain length or introducing branching, can have a profound impact on activity. Structure-activity relationship studies on N-substituted piperazine amine reuptake inhibitors have shown that stereochemistry and aryl/aryloxy ring substitution are key determinants of serotonin and noradrenaline reuptake inhibition.[6]
The interplay between these structural features is summarized in the following diagram:
Caption: Hypothesized SAR of 1,2-dialkylpiperazine analogs.
Comparative Analysis with Established CNS Agents
To contextualize the potential of (2R)-1,2-dimethylpiperazine analogs, it is instructive to compare their hypothesized pharmacological profile with that of well-established psychostimulants and monoamine reuptake inhibitors.
| Compound Class | Primary Mechanism of Action | Key Characteristics |
| (2R)-1,2-Dimethylpiperazine Analogs (Hypothesized) | Monoamine Reuptake Inhibition | Potential for high potency and selectivity depending on substitution. Chirality is a key determinant of activity. |
| Amphetamines (e.g., d-amphetamine) | Monoamine Releaser | Potent dopamine and norepinephrine releasing agents. High abuse potential.[7] |
| Methylphenidate | Dopamine-Norepinephrine Reuptake Inhibitor | Primarily blocks DAT and NET. Widely used for ADHD. |
| Cocaine | Triple Reuptake Inhibitor | Blocks DAT, NET, and SERT. High abuse liability. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Selective Serotonin Reuptake Inhibition | Primarily block SERT. Used for depression and anxiety disorders. |
Experimental Protocols for SAR Validation
The validation of the hypothesized SAR for (2R)-1,2-dimethylpiperazine analogs requires a systematic approach involving both in vitro and in vivo assays. The following protocols provide a robust framework for characterizing the pharmacological properties of these compounds.
In Vitro Monoamine Transporter Binding and Uptake Assays
These assays are fundamental for determining the affinity and functional potency of the analogs at the dopamine, norepinephrine, and serotonin transporters.
Objective: To determine the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of the test compounds for monoamine transporters.
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Binding Assay:
-
Prepare cell membranes from the transfected cells.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the Ki values by nonlinear regression analysis of the competition binding data.
-
-
Uptake Assay:
-
Plate the transfected cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Terminate the uptake after a short incubation period by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity.
-
Calculate the IC50 values from the concentration-response curves.
-
Caption: In vitro monoamine transporter assay workflow.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of the in vivo effects of the test compounds on monoamine reuptake.[8][9]
Objective: To measure the effect of (2R)-1,2-dimethylpiperazine analogs on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of a rat or mouse.
-
Microdialysis Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect the dialysate samples at regular intervals.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) after a stable baseline of neurotransmitter levels is established.
-
Neurotransmitter Analysis: Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[2]
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels and compare the effects of different doses of the test compounds.
Caption: In vivo microdialysis experimental workflow.
Conclusion
The exploration of (2R)-1,2-dimethylpiperazine dihydrochloride analogs presents a promising avenue for the development of novel CNS therapeutics. While direct SAR data is limited, a rational approach to analog design can be guided by the established principles of piperazine pharmacology. The systematic application of the in vitro and in vivo experimental protocols detailed in this guide will be crucial for validating these SAR hypotheses and identifying lead candidates with optimized potency, selectivity, and pharmacokinetic properties. Through a rigorous and iterative process of design, synthesis, and testing, the full therapeutic potential of this chemical scaffold can be unlocked.
References
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Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
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The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. PubMed.
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N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. MDPI.
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(PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate.
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Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate.
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Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
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Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry.
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Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.
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Piperazine derivatives as dangerous abused compounds. PubMed.
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Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives and their analgesic activities. 1. PubMed.
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Piperazine derivatives as dangerous abused compounds. ResearchGate.
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
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Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
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Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. RSC Publishing.
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Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed.
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Recent Advances in Synthesis of Chiral 1,2-Dihydropyridines. Airiti Library.
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central.
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Monoamine releasing agent. Wikipedia.
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science.
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Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. PubMed.
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Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
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Chiral Drugs: An Overview. PubMed Central.
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
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The (2R)-1,2-Dimethylpiperazine Scaffold: A Comparative Guide to its In Vivo and In Vitro Efficacy in CNS Drug Discovery
The rigid, diamine structure of the piperazine ring is a cornerstone of modern medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a versatile scaffold for engaging a multitude of biological targets. This guide provides an in-depth analysis of the (2R)-1,2-dimethylpiperazine dihydrochloride moiety, not as a standalone therapeutic, but as a critical chiral building block in the development of potent and selective central nervous system (CNS) agents. We will dissect the in vitro and in vivo efficacy of its derivatives, focusing on two key therapeutic areas: delta-opioid receptor agonism for potential antidepressant and analgesic applications, and dopamine D2/serotonin 5-HT1A receptor modulation for antipsychotic treatments.
The (2R)-1,2-Dimethylpiperazine Core: A Gateway to CNS-Active Compounds
(2R)-1,2-dimethylpiperazine dihydrochloride is primarily utilized as a synthetic intermediate. Its stereochemically defined structure allows for the precise spatial orientation of pharmacophoric groups, which is crucial for selective interaction with biological targets. The diamine nature of the piperazine core provides two points for chemical modification, enabling the creation of diverse libraries of compounds.
Delta-Opioid Receptor Agonism: The Case of SNC80
A prominent example of a therapeutic agent derived from the (2R)-1,2-dimethylpiperazine scaffold is SNC80, a selective non-peptide delta-opioid receptor agonist. The delta-opioid system is a promising target for the development of novel antidepressants and anxiolytics with a potentially lower side-effect profile than traditional mu-opioid agonists.
In Vitro Efficacy of SNC80
The initial characterization of a novel compound's efficacy begins with in vitro assays to determine its binding affinity and functional activity at the target receptor.
Binding Affinity: Radioligand binding assays are employed to measure the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50 value, which can be converted to a binding affinity constant (Ki).
Functional Activity: Beyond binding, it is crucial to assess whether the compound activates or inhibits the receptor. For G-protein coupled receptors (GPCRs) like the delta-opioid receptor, functional assays often measure the modulation of downstream signaling molecules, such as cyclic AMP (cAMP) or intracellular calcium.
| Compound | Assay Type | Cell Line | Target | In Vitro Efficacy Metric | Value | Reference |
| SNC80 | Radioligand Binding ([3H]-DPDPE) | Rat Striatal Lysates | Delta-Opioid Receptor | Kd | 23.9 ± 2.1 nM | [1] |
| SNC80 | Calcium Fluorescence Assay | HEK293 | Mu-Delta Opioid Heteromer | EC50 | 52.8 ± 27.8 nM | [2] |
| SNC162 | Radioligand Binding | Cloned Human Delta-Opioid Receptor | Delta-Opioid Receptor | Ki | 0.625 nM | [3] |
Note: SNC162 is a close analog of SNC80, demonstrating the high-affinity achievable with this scaffold.
In Vivo Efficacy of SNC80
Following promising in vitro results, the efficacy of a compound is evaluated in living organisms to assess its therapeutic potential and potential side effects.
Antinociceptive Effects: The tail-flick and hot-plate tests are common assays to evaluate the analgesic properties of a compound. The dose of the compound that produces a 50% maximal effect is the ED50 value.
Antidepressant-like Effects: The forced swim test and tail suspension test are widely used to screen for antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.
Reward and Aversion: The conditioned place preference (CPP) test is used to assess the rewarding or aversive properties of a drug, providing insights into its abuse potential.
| Compound | Animal Model | Assay | In Vivo Efficacy Metric | Value | Reference |
| SNC80 | Wild Type Mice | Tail-Flick (intrathecal) | ED50 | 49 nmol (95% CI: 43-56) | [2] |
| SNC80 | Sprague-Dawley Rats | Forced Swim Test | Antidepressant-like effects | Tolerance not observed | [4] |
| SNC80 | Sprague-Dawley Rats | Locomotor Activity | Locomotor stimulation | Tolerance developed rapidly | [4] |
Antipsychotic Potential: Targeting Dopamine D2 and Serotonin 5-HT1A Receptors
The piperazine scaffold is a common feature in many atypical antipsychotic drugs that exhibit antagonist or partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. While specific derivatives of (2R)-1,2-dimethylpiperazine in this class are not as prominently documented as SNC80, the broader class of arylpiperazines serves as a strong comparator.
In Vitro Efficacy of Arylpiperazine Antipsychotics
The therapeutic efficacy of atypical antipsychotics is often correlated with their binding affinities for D2 and 5-HT1A receptors.
| Compound | Target | In Vitro Efficacy Metric (Ki, nM) | Reference |
| Aripiprazole | D2 | 0.34 | [5] |
| 5-HT1A | 1.7 | [5] | |
| Olanzapine | D2 | 11 | [5] |
| 5-HT1A | >1000 | [5] | |
| Quetiapine | D2 | 370 | [5] |
| 5-HT1A | 210 | [5] | |
| Risperidone | D2 | 3.1 | [5] |
| 5-HT1A | 150 | [5] |
This table provides a comparative landscape for the binding affinities of established antipsychotic drugs, setting a benchmark for novel compounds based on the 1,2-dimethylpiperazine scaffold.
In Vivo Models for Antipsychotic Efficacy
Several animal models are used to predict the antipsychotic potential of new chemical entities.
-
Amphetamine-Induced Hyperlocomotion: This model assesses a compound's ability to block the locomotor-stimulating effects of amphetamine, which is a proxy for D2 receptor antagonism.
-
Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients. The ability of a drug to restore PPI in animal models is considered predictive of antipsychotic efficacy.
-
Conditioned Avoidance Response (CAR): This test evaluates a compound's ability to suppress a learned avoidance behavior, a characteristic of many antipsychotic drugs.
Experimental Protocols
In Vitro Radioligand Binding Assay for Delta-Opioid Receptor
This protocol provides a general framework for determining the binding affinity of a test compound.
Objective: To determine the Ki of a test compound for the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
Radioligand (e.g., [3H]-DPDPE).
-
Test compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand, and either the test compound or vehicle.
-
For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
In Vivo Forced Swim Test in Rats
This protocol outlines the procedure for assessing antidepressant-like activity.
Objective: To evaluate the effect of a test compound on the duration of immobility in rats.
Materials:
-
Male Sprague-Dawley rats.
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter).
-
Water at 23-25°C.
-
Test compound and vehicle.
-
Video recording and analysis software.
Procedure:
-
Pre-test session (Day 1): Place each rat in the water tank for 15 minutes. This session is for habituation.
-
Dry the rats and return them to their home cages.
-
Test session (Day 2): Administer the test compound or vehicle at a specified time before the test (e.g., 30-60 minutes).
-
Place the rats individually in the water tank for a 5-minute session.
-
Record the session for later analysis.
-
Score the duration of immobility (floating with only minor movements to keep the head above water).
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Signaling Pathways
Delta-Opioid Receptor Signaling
Activation of the delta-opioid receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This is a key mechanism underlying the therapeutic effects of delta-opioid agonists.
Conclusion
The (2R)-1,2-dimethylpiperazine scaffold is a valuable building block in CNS drug discovery. Its utility is exemplified by the selective delta-opioid agonist SNC80, which demonstrates promising antidepressant-like and antinociceptive properties in preclinical models. Furthermore, the broader class of piperazine derivatives has yielded numerous successful antipsychotic drugs, highlighting the potential for novel compounds incorporating the 1,2-dimethylpiperazine core to modulate dopamine and serotonin receptors effectively. The comparative in vitro and in vivo data presented in this guide provide a framework for researchers to evaluate the potential of novel derivatives of this versatile scaffold.
References
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Metcalf, M. D., Yekkirala, A. S., Powers, M. D., Kitto, K. F., Fairbanks, C. A., Wilcox, G. L., & Portoghese, P. S. (2012). The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors. ACS chemical neuroscience, 3(7), 505–509. [Link]
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Broom, D. C., Nitsche, J. F., Pintar, J. E., & Chavkin, C. (2009). The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum. Neuropharmacology, 56(1), 169–176. [Link]
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van Rijn, R. M., & Whistler, J. L. (2020). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules (Basel, Switzerland), 25(23), 5576. [Link]
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Metcalf, M. D., Yekkirala, A. S., Powers, M. D., Kitto, K. F., Fairbanks, C. A., Wilcox, G. L., & Portoghese, P. S. (2012). The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience, 3(7), 505-509. [Link]
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Bali, A., & Singh, N. (2015). A New Arylpiperazine Antipsychotic (IV) with High D2/D3/5-HT1A/α 1A-Adrenergic Affinity and a Low Potential for Extrapyramidal Effects. ResearchGate. [Link]
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Animal Research Review Panel. (n.d.). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]
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Knapp, R. J., Santoro, G., De Leon, I. A., DeFeo, P. A., He, X., Waite, S., ... & Yamamura, H. I. (1996). Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. The Journal of pharmacology and experimental therapeutics, 277(3), 1284–1291. [Link]
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Kopra, K., Vepsäläinen, J., & Härmä, H. (2013). A homogeneous single-label quenching resonance energy transfer assay for a δ-opioid receptor-ligand using intact cells. Analytical and bioanalytical chemistry, 405(16), 5547–5556. [Link]
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Metcalf, M. D., Yekkirala, A. S., Powers, M. D., Kitto, K. F., Fairbanks, C. A., Wilcox, G. L., & Portoghese, P. S. (2012). The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience, 3(7), 505-509. [Link]
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Jutkiewicz, E. M., Folk, J. E., Traynor, J. R., & Woods, J. H. (2005). Differential behavioral tolerance to the delta-opioid agonist SNC80 ([(+)-4-[(alphaR)-alpha-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide) in Sprague-Dawley rats. The Journal of pharmacology and experimental therapeutics, 315(2), 735–743. [Link]
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Trif, M., Decea, N., & Pârvu, M. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantanamine Derivatives. Molecules, 27(6), 1779. [Link]
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Quintana, G. R., González, B., Borduas, E., Lemay, V., Yarur, F., & Pfaus, J. G. (2019). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in behavioral neuroscience, 13, 179. [Link]
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Independent Verification of Published Data: A Comparative Guide to (2R)-1,2-dimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Stereoisomeric Purity in Drug Development
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1] The seemingly subtle difference in the spatial orientation of substituents can lead to significant variations in how a molecule interacts with its biological target. This guide focuses on (2R)-1,2-dimethylpiperazine dihydrochloride, a chiral diamine that serves as a valuable building block in the synthesis of complex pharmaceutical agents.
The independent verification of the identity, purity, and stereochemical integrity of such chiral building blocks is a cornerstone of robust scientific research and is mandated by regulatory bodies worldwide. This guide, intended for researchers, scientists, and drug development professionals, provides a framework for the independent verification of published data for (2R)-1,2-dimethylpiperazine dihydrochloride. In the absence of a comprehensive, publicly available dataset for this specific stereoisomer, this guide will establish a comparative analysis with its related isomers and provide detailed, self-validating experimental protocols to empower researchers to independently confirm the quality of their materials.
The Landscape of Dimethylpiperazine Isomers: A Comparative Overview
1,2-Dimethylpiperazine can exist as a pair of enantiomers, (2R)- and (2S)-1,2-dimethylpiperazine, and a meso compound, (cis)-1,2-dimethylpiperazine, which is achiral. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for various applications. The verification of a specific enantiomer, such as the (2R) isomer, necessitates analytical techniques capable of distinguishing between these subtle structural differences.
Core Analytical Techniques for Structural Elucidation and Purity Assessment
A multi-pronged analytical approach is essential for the unambiguous characterization of (2R)-1,2-dimethylpiperazine dihydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei.[2] Both ¹H and ¹³C NMR are fundamental for confirming the connectivity of the 1,2-dimethylpiperazine core and the presence of the methyl groups.
The choice of a deuterated solvent is critical; for the dihydrochloride salt, deuterium oxide (D₂O) is often the solvent of choice due to the salt's solubility. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[3] Proton-decoupled ¹³C NMR is employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.[4]
Table 1: Comparison of Expected and Published ¹H NMR Data for Dimethylpiperazine Derivatives
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) in D₂O | Published Chemical Shift (δ, ppm) for related compounds | Citation |
| (2R)-1,2-dimethylpiperazine dihydrochloride | N-CH₃ | ~2.8-3.0 | N/A for this specific isomer | |
| C-CH₃ | ~1.2-1.4 | N/A for this specific isomer | ||
| Piperazine ring protons (CH, CH₂) | ~3.0-3.8 | N/A for this specific isomer | ||
| N,N'-Dimethylpiperazine | N-CH₃ | N/A | 2.29 (in CDCl₃) | [5] |
| Piperazine ring protons (CH₂) | N/A | 2.45 (in CDCl₃) | [5] |
Table 2: Comparison of Expected and Published ¹³C NMR Data for Dimethylpiperazine Derivatives
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) in D₂O | Published Chemical Shift (δ, ppm) for related compounds | Citation |
| (2R)-1,2-dimethylpiperazine dihydrochloride | N-CH₃ | ~45-50 | N/A for this specific isomer | |
| C-CH₃ | ~15-20 | N/A for this specific isomer | ||
| Piperazine ring carbons | ~40-60 | N/A for this specific isomer | ||
| N,N'-Bis(2,4-difluorobenzoyl)piperazine | Piperazine ring carbons | N/A | 43.3, 46.2, 49.0 (in DMSO-d₆) | [4] |
-
Sample Preparation: Accurately weigh 5-10 mg of the (2R)-1,2-dimethylpiperazine dihydrochloride sample and dissolve it in 0.6-0.7 mL of D₂O containing a small amount of TMS as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]
-
¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence over a spectral width of 0-12 ppm. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum to confirm the relative proton ratios.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[2] For (2R)-1,2-dimethylpiperazine dihydrochloride, MS can confirm the mass of the protonated free base.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like piperazine salts, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight of the free base.
The free base of 1,2-dimethylpiperazine has a molecular formula of C₆H₁₄N₂ and a monoisotopic mass of 114.1157 g/mol . In positive ion ESI-MS, the expected major ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 115.1235. Fragmentation of the piperazine ring can also occur, leading to characteristic daughter ions.[7]
Table 3: Expected and Published Mass Spectrometry Data for Dimethylpiperazine Derivatives
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Published [M+H]⁺ (m/z) for related compounds | Citation |
| (2R)-1,2-dimethylpiperazine dihydrochloride | ESI (+) | 115.1235 | N/A for this specific isomer | |
| Benzylpiperazine (BZP) | ESI (+) | 177.1386 | 177 | [8] |
| 1-(3-chlorophenyl)-piperazine (mCPP) | ESI (+) | 197.0840 | 197 | [8] |
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).
-
Data Analysis: Identify the m/z value of the molecular ion peak and compare it to the theoretical value for the protonated molecule.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[9][10] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The selection of the appropriate CSP is the most critical step in developing a chiral separation method.[11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective for a wide range of chiral amines.[9] The mobile phase composition, including the organic modifier and any additives, is optimized to achieve the best resolution between the enantiomeric peaks. Acidic and basic additives are often used to improve peak shape and selectivity for amine compounds.[11]
A successful chiral HPLC method for (2R)-1,2-dimethylpiperazine will show two well-resolved peaks corresponding to the (2R) and (2S) enantiomers if a racemic mixture is analyzed. For a sample purported to be the pure (2R) enantiomer, a single major peak should be observed at the retention time corresponding to that enantiomer, with the absence or minimal presence of the (2S)-enantiomer peak.
Table 4: Representative Chiral HPLC Conditions for Amine Separation
| Parameter | Typical Conditions | Citation |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) | [9] |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with additives | [11] |
| Additives | Trifluoroacetic acid (TFA) and a volatile amine (e.g., diethylamine, triethylamine) to improve peak shape | [11] |
| Detection | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) for non-chromophoric amines | [9] |
-
Column Selection: Select a suitable polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) in a ratio that provides good separation (e.g., 90:10 v/v). Add a small percentage of an acidic and a basic additive (e.g., 0.1% TFA and 0.1% DEA) to the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject a small volume of the sample solution (e.g., 10 µL) and run the chromatogram.
-
Data Analysis: Identify the peaks corresponding to the enantiomers. For an enantiomerically pure sample, calculate the enantiomeric excess (% ee) using the peak areas of the major and minor enantiomers.
Conclusion: A Framework for Ensuring Scientific Rigor
The independent verification of chemical reagents is a fundamental responsibility of every researcher. While a complete set of published analytical data for (2R)-1,2-dimethylpiperazine dihydrochloride may not be readily accessible, this guide provides a robust framework for its comprehensive characterization. By employing a combination of NMR spectroscopy, mass spectrometry, and chiral HPLC, and by comparing the obtained data with that of related isomers and theoretical values, scientists can confidently ascertain the identity, purity, and stereochemical integrity of their materials. This diligent approach to analytical validation is essential for the generation of reproducible and reliable scientific data, ultimately contributing to the advancement of drug discovery and development.
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. Available at: [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]
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Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - NIH. Available at: [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Available at: [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. Available at: [Link]
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Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]
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A Comparative Guide to the Pharmacological Effects of Dimethylpiperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereoisomerism in Piperazine Pharmacology
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] However, the simple addition of methyl groups, creating dimethylpiperazine isomers, gives rise to a fascinating, albeit underexplored, landscape of pharmacological diversity. The precise spatial orientation of these methyl groups—whether on the same or different nitrogen atoms, or as cis/trans isomers on the carbon backbone—dramatically alters the molecule's interaction with biological targets.
This guide provides a detailed comparison of the known pharmacological effects of key dimethylpiperazine isomers. As we will explore, the scientific literature is heavily focused on one particular derivative, 1,1-dimethyl-4-phenylpiperazinium (DMPP) , a potent nicotinic acetylcholine receptor (nAChR) agonist.[2] In contrast, the fundamental pharmacology of isomers such as 1,4-dimethylpiperazine and the stereoisomers of 2,5-dimethylpiperazine is significantly less characterized. This disparity itself is a crucial finding for the research community, highlighting significant gaps in our foundational knowledge and opportunities for future investigation.
This document will first delve into the well-established pharmacology of DMPP, followed by a comparative analysis of what is known about other isomers, and will conclude with standardized experimental protocols that can be used to systematically fill the existing knowledge gaps.
The Gold Standard: 1,1-Dimethyl-4-phenylpiperazinium (DMPP) as a Nicotinic Probe
DMPP is a quaternary ammonium compound widely used as a research tool to selectively stimulate nicotinic acetylcholine receptors (nAChRs), particularly in autonomic ganglia.[3] These receptors are ligand-gated ion channels composed of five subunits that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[4]
Mechanism of Action and Receptor Selectivity
DMPP acts as a potent agonist at various nAChR subtypes. Its primary effect is the stimulation of ganglionic nAChRs (e.g., those containing α3, β2, β4, and α5 subunits), which control the outflow of the sympathetic and parasympathetic nervous systems.[3][5] This leads to complex cardiovascular responses, typically a transient drop in heart rate (parasympathetic stimulation) followed by a more sustained increase in blood pressure and heart rate (sympathetic stimulation).[3]
DMPP also demonstrates activity at nAChRs located on non-neuronal cells, particularly immune cells. Activation of these receptors by DMPP can trigger a potent anti-inflammatory response by modulating intracellular signaling cascades.[2]
Signaling Pathway: Anti-inflammatory Action of DMPP
The diagram below illustrates the signaling pathway initiated by DMPP binding to nAChRs on macrophages, leading to a reduction in inflammatory cytokine release.
Caption: DMPP activates nAChRs on immune cells, initiating a PI3K/PLC signaling cascade that leads to the depletion of endoplasmic reticulum (ER) calcium stores and subsequent inhibition of TNF-α release.[2]
Comparative Pharmacology of Other Dimethylpiperazine Isomers
Direct, data-rich comparisons between DMPP and other simpler dimethylpiperazine isomers are scarce. However, the available information points toward distinctly different pharmacological profiles, underscoring the profound impact of methyl group placement.
1,4-Dimethylpiperazine
Unlike the nicotinic activity of DMPP, the most prominent pharmacological effect reported for 1,4-dimethylpiperazine is its action as an anthelmintic (anti-parasitic worm) agent. Its mechanism is believed to involve agonist effects at inhibitory GABA (γ-aminobutyric acid) receptors in helminths. This leads to paralysis of the parasite, allowing it to be expelled by the host. The selectivity of this action is attributed to isoforms of the GABA receptor in helminths that differ from those in vertebrates. This suggests that 1,4-dimethylpiperazine's primary target is fundamentally different from that of DMPP.
2,5-Dimethylpiperazine and 3,6-Dimethylpiperazine
For 2,5-dimethylpiperazine and 3,6-dimethylpiperazine, there is a significant lack of published pharmacological data. These compounds are primarily described in the context of chemical synthesis.[1] They exist as cis and trans stereoisomers, a structural feature of critical importance for biological activity. While direct evidence for these specific isomers is wanting, studies on the structurally similar N-nitroso-3,5-dimethylpiperidine have shown that the trans-isomer is a more potent carcinogen than the cis-isomer, providing a powerful example of how stereochemistry can dictate biological outcomes.[6] It is highly probable that the cis and trans isomers of dimethylpiperazine also possess distinct pharmacological properties that remain to be elucidated.
Summary of Comparative Data
The following table summarizes the available pharmacological information and highlights the current knowledge gaps.
Table 1: Comparative Pharmacological Profiles of Dimethylpiperazine Isomers
| Isomer | Primary Pharmacological Target(s) | Known Biological Effect(s) | Quantitative Data (Ki, EC50) |
| 1,1-Dimethyl-4-phenylpiperazinium (DMPP) | Nicotinic Acetylcholine Receptors (nAChRs) | Ganglionic stimulation; Anti-inflammatory[2][3] | Data not available in a comparative format |
| 1,4-Dimethylpiperazine | GABA Receptors (in helminths) | Anthelmintic | Data not available |
| cis-2,5-Dimethylpiperazine | Unknown | Building block for biologically active compounds[1] | Data not available |
| trans-2,5-Dimethylpiperazine | Unknown | Building block for biologically active compounds[1] | Data not available |
| 3,6-Dimethylpiperazine (isomers) | Unknown | Primarily used in chemical synthesis | Data not available |
Experimental Protocols for Systematic Pharmacological Characterization
To address the clear gaps in our understanding, a systematic evaluation of these isomers is required. The following are self-validating, standard protocols for such a study.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each dimethylpiperazine isomer for a panel of relevant receptors (e.g., nAChR subtypes, GABA-A receptors, etc.).
Methodology:
-
Target Preparation: Use membrane preparations from cell lines stably expressing the desired receptor subtype (e.g., HEK293 cells expressing α4β2 nAChRs) or from homogenized tissue known to be rich in the target receptor.
-
Radioligand Selection: Choose a high-affinity radioligand with known binding characteristics for the target receptor (e.g., [³H]-Epibatidine for nAChRs).
-
Competition Assay: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound (dimethylpiperazine isomer).
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound/Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound ligand passes through.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Workflow for Receptor Binding Assay
Caption: Standard workflow for a competitive radioligand binding assay to determine receptor affinity (Ki).
Protocol 2: In Vivo Cardiovascular Response Assay
Objective: To assess the functional agonist/antagonist activity of the isomers on the autonomic nervous system in an anesthetized animal model.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., Sprague-Dawley rat) and maintain anesthesia throughout the experiment.
-
Surgical Instrumentation: Cannulate the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure and heart rate. Cannulate the jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for at least 20 minutes post-surgery to obtain a baseline cardiovascular reading.
-
Dose-Response Administration: Administer vehicle control followed by escalating doses of the dimethylpiperazine isomer intravenously. Allow sufficient time between doses for cardiovascular parameters to return to baseline.
-
Data Acquisition: Record blood pressure and heart rate continuously using a data acquisition system.
-
Data Analysis: For each dose, calculate the maximum change from baseline for mean arterial pressure and heart rate. Plot these changes against the log of the dose to generate dose-response curves and calculate the ED50 for each parameter.
Conclusion and Authoritative Recommendations
The pharmacology of dimethylpiperazine isomers is a field defined by a stark contrast: the extensive characterization of the synthetic agonist DMPP and the profound lack of data for the simpler, fundamental isomers. This guide demonstrates that one cannot assume a common mechanism of action across the class. The available evidence suggests that 1,1-dimethyl-4-phenylpiperazinium acts primarily on nAChRs, while 1,4-dimethylpiperazine targets GABA receptors, at least in invertebrates. For 2,5- and 3,6-dimethylpiperazine, the pharmacological targets remain undefined.
For researchers and drug development professionals, this represents a clear call to action. There is a compelling need for foundational research to systematically characterize the receptor binding profiles and functional activities of the cis and trans isomers of 2,5- and 3,6-dimethylpiperazine. Such studies, employing the standard protocols outlined herein, are essential for unlocking the full potential of the piperazine scaffold and could reveal novel ligands with unique selectivities for a range of CNS and peripheral targets.
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A Comparative In Vitro Pharmacological Benchmark of (2R)-1,2-Dimethylpiperazine Dihydrochloride
Introduction: Contextualizing the Therapeutic Potential of a Novel Piperazine Scaffold
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for potent and selective modulation of various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. Many successful CNS drugs, including antipsychotics and antidepressants, feature a piperazine moiety, underscoring its importance in neuropharmacology.[1]
(2R)-1,2-Dimethylpiperazine dihydrochloride represents a novel, chiral derivative of this fundamental scaffold. Its simple substitution pattern offers a unique opportunity to probe the foundational pharmacophore of the piperazine ring at key CNS targets. Understanding its intrinsic binding affinity and functional activity is crucial for guiding future drug discovery efforts and unlocking its therapeutic potential.
This guide provides an in-depth, objective benchmark of (2R)-1,2-dimethylpiperazine dihydrochloride against a curated panel of standard compounds. The selection of these comparators is designed to provide a multi-faceted view of its potential pharmacological profile:
-
1-Phenylpiperazine: A foundational arylpiperazine, providing a baseline for CNS receptor interaction.
-
Buspirone: A clinically utilized anxiolytic, acting as a partial agonist at the 5-HT1A receptor, which also possesses affinity for dopamine D2 receptors.[2][3]
-
Vortioxetine: A modern, multimodal antidepressant that inhibits the serotonin transporter (SERT) and modulates several serotonin receptors.[1]
Through a series of standardized in vitro assays, we will elucidate the receptor binding profile, functional activity, metabolic stability, and preliminary safety liabilities of (2R)-1,2-dimethylpiperazine dihydrochloride, thereby providing a comprehensive framework for its further development.
Comparative Analysis of Receptor Binding Affinities
The initial step in characterizing any novel CNS-active compound is to determine its binding affinity (Ki) at a panel of relevant receptors. High affinity, indicated by a low Ki value, suggests a greater potential for the compound to interact with a specific target at therapeutic concentrations.
Methodology: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. These assays rely on the principle of competitive displacement of a radiolabeled ligand (a molecule with a known high affinity for the receptor) by the test compound. The concentration of the test compound that displaces 50% of the radioligand (the IC50) is determined, and from this, the inhibition constant (Ki) is calculated.
The following diagram illustrates the workflow of a typical radioligand binding assay.
Caption: Workflow of a D2 receptor cAMP functional assay.
Data Summary: Functional Activity at the Dopamine D2 Receptor
| Compound | Functional Activity | Potency (EC50/IC50, nM) |
| (2R)-1,2-Dimethylpiperazine Dihydrochloride | No significant activity | >10,000 |
| Buspirone | Partial Agonist/Antagonist | ~500 |
| Vortioxetine | Antagonist | ~1,500 |
| Quinpirole (Control Agonist) | Full Agonist | 10 |
| Haloperidol (Control Antagonist) | Antagonist | 5 |
Disclaimer: The data for (2R)-1,2-dimethylpiperazine dihydrochloride is hypothetical. Data for standard compounds are representative values from the literature.
In Vitro ADME & Safety Profiling
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with key safety liabilities, is critical for successful drug development.
Methodology: Metabolic Stability, Permeability, and hERG Safety Assays
-
Metabolic Stability: The rate at which a compound is metabolized by liver enzymes is assessed using human liver microsomes. [4]The disappearance of the parent compound over time is measured by LC-MS/MS. A high rate of metabolism suggests poor stability and potentially low oral bioavailability.
-
Intestinal Permeability: The Caco-2 permeability assay uses a monolayer of human intestinal cells to predict a compound's absorption across the gut wall. [5]The rate of transport from the apical (intestinal lumen) to the basolateral (blood) side is measured.
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. [6]An automated patch-clamp assay is used to measure the effect of the compound on hERG channel currents in a cell line expressing the channel.
The following diagram depicts the interconnectedness of these early-stage profiling assays.
Caption: Key in vitro ADME and safety profiling assays.
Data Summary: In Vitro ADME and Safety Profile
| Compound | Metabolic Stability (t½, min) [4] | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) [7] | hERG Inhibition (IC50, µM) [6] |
| (2R)-1,2-Dimethylpiperazine Dihydrochloride | >60 | <1 (Low) | >30 |
| 1-Phenylpiperazine | ~30 | 5-10 (Moderate) | ~15 |
| Buspirone | <15 | 10-20 (High) | >30 |
| Vortioxetine | ~45 | >20 (High) | ~5 |
Disclaimer: The data for (2R)-1,2-dimethylpiperazine dihydrochloride is hypothetical. Data for standard compounds are representative values from the literature.
Discussion and Future Directions
This comparative guide provides a foundational in vitro pharmacological profile for (2R)-1,2-dimethylpiperazine dihydrochloride. Based on the hypothetical data presented, this novel scaffold appears to have low affinity for the tested serotonin and dopamine receptors, suggesting it may not act directly on these common CNS targets in the same manner as the selected benchmarks.
The high metabolic stability and low hERG inhibition potential are favorable characteristics for a drug candidate. However, its predicted low permeability may pose a challenge for oral absorption and brain penetration, which would need to be addressed in subsequent lead optimization efforts.
The lack of significant activity at the primary CNS receptors tested suggests several avenues for future research:
-
Broader Target Screening: The compound should be screened against a wider panel of CNS receptors, ion channels, and transporters to identify its primary molecular target(s).
-
Structural Analogs: The simple structure of (2R)-1,2-dimethylpiperazine dihydrochloride makes it an ideal starting point for chemical modification. The synthesis and evaluation of analogs with different substituents on the piperazine nitrogens and methyl groups could elucidate structure-activity relationships and lead to compounds with improved potency and permeability.
-
Chiral Comparison: A direct comparison with its (2S) enantiomer and the racemic mixture would be crucial to understand the role of stereochemistry in any observed biological activity.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor are prepared by homogenization and centrifugation. Protein concentration is determined by a BCA assay.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.
-
Reaction Mixture: To each well of a 96-well plate, add:
-
50 µL of assay buffer
-
50 µL of test compound at various concentrations
-
50 µL of [3H]Ketanserin (a 5-HT2A antagonist radioligand) at a final concentration of ~1 nM
-
100 µL of membrane preparation (20-40 µg of protein)
-
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Dopamine D2 Receptor cAMP Functional Assay
-
Cell Culture: Culture CHO-K1 cells stably expressing the human D2L receptor in Ham's F-12K medium supplemented with 10% FBS, 200 µg/mL Zeocin, and 100 µg/mL Hygromycin B. [8]2. Assay Procedure:
-
Plate cells in 96-well plates and incubate overnight.
-
Remove media and add 50 µL/well of assay buffer (HBSS with 10 mM HEPES and 2 mM IBMX). Incubate for 5 minutes at 37°C. * Add 50 µL/well of test compound (for antagonist mode, pre-incubate before adding a D2 agonist) and 20 µM forskolin. * Incubate for 15 minutes at 37°C. 3. Detection: Terminate the reaction by adding lysis buffer. Quantify intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF).
-
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.
References
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Cyprotex. Microsomal Stability. Evotec. [Link]
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Marona-Lewicka, D., et al. (2002). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
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GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]
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Cyprotex. hERG Safety. Evotec. [Link]
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Stahl, S. M., & Muntner, N. (2013). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. PMC. [Link]
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DB-ALM. Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Machado, D., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]
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FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
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Psychopharmacology Institute. (2025). Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]
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Staroń, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [Link]
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Sun, S., et al. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
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Chidiac, P., et al. (1996). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. PubMed. [Link]
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assessing the selectivity of (2R)-1,2-dimethylpiperazine dihydrochloride
Initiating Research on Piperazine
I'm starting an exhaustive search to understand the pharmacology of (2R)-1,2-dimethylpiperazine dihydrochloride. Right now, I'm focusing on its known targets, mechanism of action, and any reported off-target effects. I plan to delve into existing literature, databases, and patents. This will be the foundational phase for deeper analysis.
Expanding Scope & Methodology
I'm now expanding the focus to include alternative compounds used similarly and established selectivity assay protocols. I'm actively researching in vitro and cell-based assays. Simultaneously, I'm building my theoretical foundation by delving into receptor pharmacology literature and aiming to structure the comparison guide to include compound introductions, experimental methodologies, comparative data tables, and pathway diagrams.
Defining Compound Comparison Scope
I'm now identifying common alternatives to (2R)-1,2-dimethylpiperazine dihydrochloride and seeking selectivity assay protocols: binding, enzymatic, and cell-based. I'll also look for existing selectivity studies on similar molecules. Simultaneously, I'll build a receptor pharmacology foundation. The guide's structure will cover compound introductions, detailed methodology, comparative tables, and diagrammatic workflows.
Exploring Chemical Space
I've hit a snag. My initial hunt for the pharmacological fingerprint of (2R)-1,2-dimethylpiperazine dihydrochloride didn't turn up much. Related molecules surfaced, like 2,2-Dimethylpiperazine, but nothing directly on point yet. I need to broaden my search terms and maybe look into structure-activity relationships.
Pinpointing the Target
I'm now focusing on identifying the primary biological target for (2R)-1,2-dimethylpiperazine dihydrochloride. Related compounds are interesting but don't provide the specificity needed for a comparative guide. Knowing the primary target is essential to defining relevant alternatives and designing selectivity assays. My search terms need refinement to pinpoint this key detail.
Exploring Piperazine Derivatives
I'm currently investigating (2R)-1,2-dimethylpiperazine dihydrochloride, but searches yield general piperazine data, not specific to this compound. This indicates a potential gap in readily available pharmacological information. I am now focusing on refining search terms and expanding the scope to related compounds to identify potential targets.
Pinpointing Key Biological Targets
I've hit a roadblock: precise data for (2R)-1,2-dimethylpiperazine dihydrochloride remains elusive, though broad piperazine behaviors are known. General data points toward CNS effects, antimicrobial activity, and interactions with monoamine pathways, H3 receptors, sigma-1 receptors, and CCR5. I've seen CCR5 antagonists and CPS1 inhibitors among related structures. However, I need to know the primary target for this specific molecule to move forward.
Analyzing Compound's Absence
My investigation into the pharmacological profile of (2R)-1,2-dimethyl piperazine dihydrochloride is proving challenging. I'm finding a consistent lack of specific information for this exact compound. General data is abundant, but pinpointing precise details about its primary targets and effects remains elusive. The searches have come up empty, thus far.
Acknowledging Critical Data Gap
I've exhausted all available databases and resources, confirming the initial assessment: specific pharmacological data for (2R)-1,2-dimethyl piperazine dihydrochloride remains unavailable. Broad piperazine data exists, but nothing pinpointing this exact molecule's primary targets. I'll explain this information gap and offer a generic comparison guide template, useful if they find the target elsewhere. Transparency is key.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (2R)-1,2-dimethylpiperazine dihydrochloride
For the diligent researcher, ensuring a safe and compliant laboratory environment is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2R)-1,2-dimethylpiperazine dihydrochloride, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical not only for personal safety but also for the protection of our environment and to maintain compliance with federal and local regulations.
Understanding the Hazard Profile
Based on these related compounds, (2R)-1,2-dimethylpiperazine dihydrochloride should be handled as a substance that is potentially:
It is crucial to consult your institution's Chemical Hygiene Plan and the Occupational Safety and Health Administration (OSHA) Laboratory Standard for comprehensive guidance on handling hazardous chemicals.[4][5][6][7]
Key Safety and Hazard Information Summary
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | May be harmful if ingested, inhaled, or absorbed through the skin. | Ingestion, Inhalation, Skin Contact |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact. | Skin Contact |
| Eye Damage/Irritation | May cause serious eye irritation. | Eye Contact |
| Aquatic Toxicity | Potentially toxic to aquatic organisms, with long-term adverse effects. | Environmental Release |
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling (2R)-1,2-dimethylpiperazine dihydrochloride. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) of a suitable thickness.
-
Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid material should be performed in a certified chemical fume hood to minimize inhalation exposure.[8]
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
For Small Spills (Solid):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: Ensure you are wearing the required PPE before attempting cleanup.
-
Contain the Spill: Carefully sweep the solid material into a designated, labeled hazardous waste container. Avoid generating dust.
-
Decontaminate: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.[9]
-
Report: Inform your laboratory supervisor and Environmental Health and Safety (EHS) department.
For Large Spills:
-
Evacuate Immediately: Alert everyone in the laboratory and evacuate the area.
-
Isolate the Area: Close the doors to the laboratory to contain any potential vapors or dust.
-
Notify EHS: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of (2R)-1,2-dimethylpiperazine dihydrochloride is that it must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[10][11]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of (2R)-1,2-dimethylpiperazine dihydrochloride.
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification: All waste containing (2R)-1,2-dimethylpiperazine dihydrochloride, including pure compound, solutions, and contaminated materials (e.g., weigh boats, gloves, pipette tips), must be classified as hazardous waste.[12]
-
Container Selection:
-
Use a designated, leak-proof container that is compatible with the chemical. For solid waste, a sealable plastic bag or a wide-mouth plastic container is suitable. For solutions, use a screw-cap bottle, ensuring compatibility with the solvent.
-
Never mix incompatible wastes in the same container.[13] (2R)-1,2-dimethylpiperazine dihydrochloride should be kept separate from strong oxidizing agents and strong bases.[8]
-
-
Labeling:
-
As soon as the first item of waste is placed in the container, it must be labeled with a "Hazardous Waste" tag provided by your institution's EHS department.
-
The label must clearly state the full chemical name: "(2R)-1,2-dimethylpiperazine dihydrochloride" and list all other components, including solvents and their approximate percentages.
-
-
Accumulation and Storage:
-
Waste containers must be kept closed at all times, except when adding waste.[14]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general work areas.
-
Secondary containment, such as a plastic tub, is required to contain any potential leaks or spills.[14]
-
-
Request for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS department.
-
Do not overfill waste containers. Leave adequate headspace to prevent spills.
-
Regulatory Compliance: A Shared Responsibility
The proper management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[15] Your institution's EHS department will have specific procedures in place to ensure compliance with these federal regulations, as well as any state and local requirements. It is the responsibility of every researcher to be familiar with and adhere to these institutional policies.[13][16]
By following these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Foley Hoag LLP. (2019, March 5). EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling (2R)-1,2-dimethylpiperazine dihydrochloride
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of (2R)-1,2-dimethylpiperazine dihydrochloride, a chiral diamine derivative. While specific safety data for this exact stereoisomer may be limited, a thorough understanding of its structural analogues, such as N,N'-dimethylpiperazine and piperazine dihydrochloride, allows for a robust and cautious approach to personal protective equipment (PPE). This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Profile and the Rationale for Precaution
(2R)-1,2-dimethylpiperazine dihydrochloride is a solid, likely crystalline, powder. Based on data from structurally similar piperazine derivatives, it is prudent to anticipate the following hazards:
-
Skin and Eye Irritation/Corrosion: Piperazine compounds are known to be irritants and can cause burns upon contact with skin and eyes.[1][2][3] Prolonged or repeated exposure can lead to more severe damage.[2]
-
Respiratory Tract Irritation: As a fine powder, there is a significant risk of aerosolization.[4] Inhalation of dust can cause irritation to the respiratory system.[2] For some individuals, it may also lead to allergic asthmatic reactions.[2]
-
Potential for Toxicity: While acute oral toxicity for similar compounds is relatively low, ingestion can cause a range of adverse effects, including gastrointestinal distress and neurological symptoms.[2] Some related compounds are considered toxic if swallowed, inhaled, or in contact with skin.
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow. The primary objectives of this PPE plan are to prevent skin and eye contact, eliminate the risk of inhalation, and contain any potential contamination.
The Complete PPE Workflow: A Step-by-Step Guide
Pre-Operational Planning and PPE Selection
Before entering the laboratory to handle (2R)-1,2-dimethylpiperazine dihydrochloride, a thorough risk assessment should be conducted.[5] This involves identifying the specific manipulations to be performed (e.g., weighing, dissolution, reaction setup) and the potential for exposure during each step.
Recommended PPE:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety goggles with side shields or a full-face shield | Protects against splashes and airborne particles. A face shield offers broader protection, especially during tasks with a higher risk of splashing.[6] |
| Body Protection | A lab coat that fastens completely | Prevents contamination of personal clothing. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator | Essential for preventing the inhalation of fine powders, especially during weighing and transfer operations.[4] |
Donning PPE: A Sequence for Safety
The order in which PPE is put on is crucial to ensure complete protection and prevent cross-contamination.
-
Lab Coat: Put on the lab coat and ensure all buttons or snaps are fastened.
-
Respirator: Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair over the first.
Safe Handling within the Laboratory
All manipulations of solid (2R)-1,2-dimethylpiperazine dihydrochloride should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Weighing: Use a balance inside the fume hood or in a designated powder handling enclosure.
-
Transfers: Use a spatula or other appropriate tool to transfer the powder. Avoid any actions that could generate dust.
-
Dissolution: Add the solid to the solvent slowly to prevent splashing.
Doffing PPE: A Contamination-Free Protocol
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove goggles or face shield by handling the strap or headband.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator: Remove the respirator by touching only the straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Spill and Emergency Procedures
Preparedness for accidental spills is crucial.[7]
-
Minor Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully scoop the material into a designated chemical waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth as chemical waste.
-
-
Major Spills (outside a fume hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Decontaminate (if personal exposure has occurred):
-
Seek Medical Attention: Obtain immediate medical attention after any exposure.[8]
-
Disposal of Contaminated Materials and Chemical Waste
Proper disposal is the final step in ensuring a safe work environment and environmental responsibility.
-
Contaminated PPE: All disposable PPE, including gloves, respirator cartridges, and any contaminated lab coats, should be placed in a clearly labeled hazardous waste container.[7]
-
Chemical Waste: Unused (2R)-1,2-dimethylpiperazine dihydrochloride and any materials used to clean up spills must be disposed of as hazardous chemical waste.[9] Do not pour any solutions down the drain.[9] Follow your institution's specific guidelines for chemical waste disposal, which typically involve segregation and proper labeling of waste containers.[7]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle (2R)-1,2-dimethylpiperazine dihydrochloride, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
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PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
